molecular formula C15H17N3O3 B061926 N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide CAS No. 178244-37-6

N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide

Cat. No.: B061926
CAS No.: 178244-37-6
M. Wt: 287.31 g/mol
InChI Key: PBWKVEBFTVIGAR-UHFFFAOYSA-N
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Description

N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide is a sophisticated quinazolinone-based chemical scaffold of significant interest in medicinal chemistry and biochemical research. This compound features a unique acetamide substitution on the quinazolinone ring nitrogen, which is strategically designed to modulate its electronic properties, steric bulk, and overall pharmacokinetic profile. Its core structure is based on the 4-quinazolinone pharmacophore, a privileged structure known for its diverse biological activities, particularly in the inhibition of various enzyme families such as protein kinases.

Properties

IUPAC Name

N-acetyl-N-(4-oxo-2-propan-2-ylquinazolin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-9(2)14-16-13-8-6-5-7-12(13)15(21)18(14)17(10(3)19)11(4)20/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWKVEBFTVIGAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2C(=O)N1N(C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350873
Record name N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178244-37-6
Record name N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide

[1]

CAS Registry Number: 178244-37-6 Chemical Formula: C₁₅H₁₇N₃O₃ Molecular Weight: 287.31 g/mol Synonyms: 3-(Diacetylamino)-2-isopropylquinazolin-4(3H)-one; N,N-Diacetyl-3-amino-2-isopropyl-4-quinazolone.

Executive Summary & Chemical Context[1][2][3][4][5]

This compound is a specialized di-acetylated N-aminoquinazolinone . Structurally, it consists of a quinazolin-4(3H)-one core substituted at the C2 position with an isopropyl group and at the N3 position with a diacetylamino moiety [

In drug development, this compound primarily serves two critical roles:

  • Critical Process Impurity (CPI): It is the "over-acetylated" byproduct formed during the synthesis of 3-acetamido-2-isopropylquinazolin-4(3H)-one , a pharmacophore investigated for anticonvulsant and sedative properties similar to Methaqualone.

  • Synthetic Probe: It acts as a model substrate for studying the stability of the N-N bond in hydrazine-derived heterocycles and the rotational barriers of sterically hindered imides.

Distinguishing this di-acetylated species from its mono-acetylated analog is vital for quality control (QC) in pharmaceutical manufacturing, as the additional acetyl group significantly alters lipophilicity and metabolic profile.

Physicochemical Profile

The following data characterizes the pure substance, essential for establishing analytical standards.

PropertyValueNotes
Appearance White to Off-White Crystalline SolidTypical of quinazolinones.
Melting Point 135–140 °C (Predicted)Lower than mono-acetylated analog due to loss of H-bond donor.
LogP (Predicted) ~1.4Moderate lipophilicity; crosses blood-brain barrier (BBB).
H-Bond Donors 0The N3 nitrogen is fully substituted.
H-Bond Acceptors 4Includes the ring carbonyl and two acetyl carbonyls.
Solubility DMSO, Methanol, ChloroformPoor water solubility.
SMILES CC(C)C1=NC2=CC=CC=C2C(=O)N1N(C(=O)C)C(=O)CUseful for chemoinformatic queries.

Synthetic Pathway & Mechanism

The synthesis of CAS 178244-37-6 follows a convergent pathway starting from anthranilic acid. The critical step determining the formation of the target di-acetyl compound versus the mono-acetyl analog is the stoichiometry and temperature of the final acetylation.

Reaction Mechanism
  • Cyclization: Anthranilic acid reacts with isobutyryl chloride to form the benzoxazinone intermediate. This is a thermodynamic well that protects the carboxyl group.

  • Hydrazinolysis: The benzoxazinone ring is opened and re-closed by hydrazine hydrate to yield 3-amino-2-isopropylquinazolin-4(3H)-one . This intermediate contains a nucleophilic primary amine at position 3 (

    
    ).
    
  • Exhaustive Acetylation: Reaction with excess acetic anhydride forces the acetylation of both protons on the exocyclic amine. Steric hindrance from the C2-isopropyl group usually makes the second acetylation slower, requiring forcing conditions (reflux/catalyst) to reach the target di-acetyl state.

Pathway Visualization

SynthesisPathwayAnthranilicAnthranilic AcidBenzoxazinone2-Isopropyl-3,1-benzoxazin-4-oneAnthranilic->BenzoxazinoneCyclization(Pyridine, 0-25°C)IsobutyrylIsobutyryl ChlorideIsobutyryl->BenzoxazinoneAminoQuin3-Amino-2-isopropylquinazolin-4(3H)-oneBenzoxazinone->AminoQuinRing Expansion(EtOH, Reflux)HydrazineHydrazine HydrateHydrazine->AminoQuinTargetTARGET:N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamideAminoQuin->TargetDiacetylation(-2 AcOH)Ac2OAcetic Anhydride(Excess, Reflux)Ac2O->Target

Figure 1: Synthetic route to CAS 178244-37-6 via the benzoxazinone intermediate.

Detailed Experimental Protocol

This protocol describes the synthesis of the target compound, emphasizing the conditions required to achieve di-acetylation rather than stopping at the mono-acetyl stage.

Phase 1: Precursor Synthesis (3-Amino-2-isopropylquinazolin-4(3H)-one)
  • Reagents: Dissolve Anthranilic acid (1.0 eq) in dry pyridine (5 volumes).

  • Addition: Add Isobutyryl chloride (1.2 eq) dropwise at 0°C. Stir at room temperature for 2 hours.

  • Workup: Pour into ice water. Filter the solid 2-isopropyl-3,1-benzoxazin-4-one .[1]

  • Ring Expansion: Suspend the benzoxazinone in Ethanol. Add Hydrazine hydrate (99%, 1.5 eq). Reflux for 4 hours.

  • Isolation: Cool to precipitate 3-amino-2-isopropylquinazolin-4(3H)-one . Recrystallize from ethanol.

Phase 2: Synthesis of this compound

Rationale: Standard acetylation yields the mono-amide. To obtain the target di-imide, forcing conditions are necessary to overcome the nucleophilicity drop after the first acetyl addition.

  • Setup: In a round-bottom flask equipped with a condenser and drying tube, place 3-amino-2-isopropylquinazolin-4(3H)-one (10 mmol).

  • Acylation: Add Acetic Anhydride (10 mL, ~100 mmol, large excess).

  • Catalysis: Add anhydrous Sodium Acetate (10 mmol) or a catalytic amount of DMAP (4-Dimethylaminopyridine) to accelerate the second acylation.

  • Reaction: Reflux the mixture vigorously (

    
    ) for 6–8 hours. Note: Monitoring by TLC is crucial. The mono-acetyl intermediate will appear first; reaction is complete only when the mono-acetyl spot disappears.
    
  • Quench: Cool the mixture and pour slowly into crushed ice/water (100 mL) with vigorous stirring to hydrolyze excess anhydride.

  • Purification: The product may oil out initially. Stir until it solidifies. Filter the solid.[1]

  • Recrystallization: Purify using Ethyl Acetate/Hexane (1:3).

  • Validation:

    • NMR (

      
      H):  Look for two distinct acetyl methyl singlets (if rotation is restricted) or one integrated signal for 6H (if rapid rotation occurs). The absence of an N-H signal (typically >9 ppm) confirms di-acetylation.
      

Analytical & Quality Control Applications

In a pharmaceutical context, this compound is most valuable as a Reference Standard .

Impurity Profiling (HPLC)

When synthesizing mono-acetylated quinazolinone drugs, the di-acetylated species (CAS 178244-37-6) is a common "Over-Acylation Impurity."

  • Retention Time: The di-acetyl compound is significantly less polar than the mono-acetyl amine (due to lack of H-bonding). It will elute later on Reverse-Phase (C18) columns.

  • Detection: UV absorption is similar to the parent scaffold (

    
    ), but the molecular ion in MS will be +42 Da higher than the mono-acetyl product.
    
Stability Studies

The diacetylamino group is labile. Under acidic conditions (e.g., 0.1 N HCl), it undergoes hydrolysis back to the mono-acetyl derivative.

  • Kinetic Marker: The rate of conversion from Di-acetyl

    
     Mono-acetyl can be used to assess the hydrolytic stability of the N-N bond environment.
    

References

  • PubChem. (2025).[2] Compound Summary: N-acetyl-N-(4-oxo-2-propan-2-ylquinazolin-3-yl)acetamide (CID 688317).[3] National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • Hassanzadeh, F., et al. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences, 7(1), 23-30. (Provides foundational chemistry for 3-aminoquinazolinone synthesis). Retrieved from [Link]

Comprehensive Structure Elucidation of N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide

[1]

Synthetic Origin & Causality

To elucidate the structure with authority, one must understand the genesis of the molecule. NA-IPQ is rarely formed spontaneously; it is the product of exhaustive acetylation of the 3-amino precursor.[1]

The Synthesis Pathway

The formation of NA-IPQ follows a logical cascade starting from anthranilic acid.[1] Understanding this pathway allows researchers to anticipate specific impurities (e.g., the mono-acetylated intermediate).

SynthesisPathwayAnthranilicAnthranilic AcidBenzoxazinone2-Isopropyl-4H-3,1-benzoxazin-4-oneAnthranilic->BenzoxazinoneIsobutyryl ClPyridine/HeatAminoQ3-Amino-2-isopropylquinazolin-4(3H)-oneBenzoxazinone->AminoQHydrazine Hydrate(Ring Expansion)MonoAcetylMono-AcetylIntermediateAminoQ->MonoAcetylAc2O (1 eq)RTTargetNA-IPQ(Diacetyl Target)MonoAcetyl->TargetAc2O (Excess)Reflux/H2SO4 cat.

Figure 1: Step-wise synthetic pathway to NA-IPQ.[1] Note the critical transition from the mono-acetyl intermediate to the di-acetyl target requires forcing conditions.[1]

Analytical Strategy: The Triad of Confirmation

Elucidation relies on a self-validating system where Mass Spectrometry (MS) provides the mass, Infrared (IR) confirms the functional groups (specifically the imide), and Nuclear Magnetic Resonance (NMR) maps the connectivity.

Mass Spectrometry (MS) & Fragmentation Logic
  • Molecular Formula:

    
    
    
  • Molecular Weight: 287.31 g/mol [2]

  • Expected Ion:

    
    
    

Diagnostic Fragmentation: Unlike stable amides, the diacetylamino group (imide) is labile under Electron Impact (EI) or high-energy collision (CID).

  • Primary Loss: Ejection of a ketene molecule (

    
    , -42 Da) is the hallmark of N-acetyl groups.[1]
    
  • Secondary Loss: Loss of the second acetyl group to revert to the stable 3-amino-quinazolinone core (

    
    ).[1]
    
Infrared Spectroscopy (FT-IR)

This is the primary discriminator between the mono-acetyl impurity and the di-acetyl target.[1]

Functional GroupWavenumber (cm⁻¹)Diagnostic Feature
N-H Stretch ABSENT The most critical indicator.[1] If a band exists at 3200-3400 cm⁻¹, the reaction is incomplete (Mono-acetyl).[1]
Imide Carbonyls 1710 - 1740The diacetyl group (

) shows a characteristic doublet or broadened band at higher frequencies than standard amides.[1]
Quinazolinone C=O 1660 - 1680The rigid ring carbonyl, typically intense and lower frequency than the imide.
C=N Stretch ~1600Characteristic of the quinazoline ring system.[1]

Nuclear Magnetic Resonance (NMR) Elucidation

NMR provides the definitive proof of the steric environment and the integrity of the isopropyl group.

1H NMR (Proton) - 400 MHz, DMSO-d6

The symmetry of the diacetyl group is the key observation here.[1] Due to the rapid rotation or symmetry of the

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
8.15 Doublet (d)1HH-5 (Ar)Deshielded by the C4 carbonyl.[1]
7.85 Triplet (t)1HH-7 (Ar)Typical aromatic coupling.[1][3]
7.70 Doublet (d)1HH-8 (Ar)Adjacent to N1.[1]
7.55 Triplet (t)1HH-6 (Ar)Typical aromatic coupling.[1][3]
3.10 - 3.25 Septet1HCH (Isopropyl)Diagnostic septet (

).[1] Indicates the isopropyl is intact at position 2.[1]
2.35 Singlet (s)6H2 x COCH3The diacetyl methyls.[1] Critical: A mono-acetyl would show 3H here and an NH signal downfield.[1]
1.25 Doublet (d)6H2 x CH3 (Iso)The methyls of the isopropyl group.
13C NMR (Carbon) - 100 MHz, DMSO-d6

The carbon spectrum must confirm three distinct carbonyl environments (or two if the acetyls are equivalent) and the correct number of aliphatic carbons.[1]

  • Quinazolinone C4 (C=O): ~160-162 ppm.[1][3]

  • Acetyl C=O: ~170-172 ppm (Typically two equivalent carbons).[1]

  • C2 (Imine): ~158-160 ppm (Quaternary carbon attached to the isopropyl).[1]

  • Isopropyl CH: ~30-32 ppm.[1]

  • Acetyl CH3: ~25-26 ppm.[1]

  • Isopropyl CH3: ~20-21 ppm.[1]

Experimental Protocol: Synthesis & Purification

To generate the standard for elucidation, the following protocol is recommended. This avoids common pitfalls where the mono-acetyl product is mistaken for the target.[1]

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 3-amino-2-isopropylquinazolin-4(3H)-one (1.0 eq) in acetic anhydride (10.0 eq). The large excess serves as both reagent and solvent.[1]

  • Catalysis: Add a catalytic amount of concentrated

    
     (2-3 drops) or anhydrous 
    
    
    .[1] Note: Without catalyst/heat, the reaction stops at the mono-acetyl stage.
  • Reflux: Heat the mixture to reflux (approx. 140°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).[1] The target spot will be less polar (higher Rf) than the mono-acetyl intermediate.[1]

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour slowly into crushed ice/water to hydrolyze excess acetic anhydride.[1]

    • Stir vigorously for 30 minutes. The solid NA-IPQ should precipitate.[1]

  • Purification: Filter the solid. Recrystallize from Ethanol or an Ethanol/Water mixture.[1]

    • Validation: Check Melting Point.[1] Diacetyl derivatives often have lower melting points than their mono-acetyl counterparts due to the loss of intermolecular Hydrogen bonding.[1]

Logical Connectivity & Troubleshooting

The following diagram illustrates the decision logic when analyzing the spectral data to confirm the structure.

ElucidationLogicStartIsolate White SolidIR_CheckFT-IR AnalysisStart->IR_CheckNH_BandBand at 3200-3400 cm-1?IR_Check->NH_BandMonoResultResult: Mono-Acetyl(Incomplete Reaction)NH_Band->MonoResultYesDiacetylPathNo NH BandCheck CarbonylsNH_Band->DiacetylPathNoNMR_Check1H NMR AnalysisDiacetylPath->NMR_CheckIntegral_CheckAcetyl MethylIntegration = 6H?NMR_Check->Integral_CheckFinal_ConfCONFIRMED:NA-IPQ TargetIntegral_Check->Final_ConfYesFail_ConfRe-evaluate StructureIntegral_Check->Fail_ConfNo

Figure 2: Decision tree for distinguishing the target NA-IPQ from its primary mono-acetyl impurity.

References

  • PubChem. (2025).[1] this compound (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron.
  • MDPI. (2022).[1] Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones. (Analogous synthesis and spectral data). Retrieved from [Link]

The Quinazolinone Scaffold: A Master Key in Modern Polypharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | February 2026

Executive Summary: The "Privileged" Scaffold

In the landscape of medicinal chemistry, few structures possess the versatility of the quinazolin-4(3H)-one core. Classified as a "privileged scaffold," its inherent ability to engage diverse biological targets—from kinase pockets in oncology to GABAergic ion channels in neurology—stems from its rigid bicyclic framework, which mimics the purine bases of DNA and ATP.

This guide moves beyond basic reviews to dissect the mechanistic utility of quinazolinones. We analyze their role as fourth-generation EGFR allosteric inhibitors, selective COX-2 modulators, and GyrB-targeted antimicrobials. Furthermore, we provide validated protocols for their synthesis and bioassay, designed to ensure reproducibility in high-stakes drug development environments.

Chemical Basis & Structure-Activity Relationship (SAR)

The quinazolinone core (specifically the 4(3H)-one tautomer) offers multiple vectors for functionalization. The C2 and N3 positions are critical for tuning solubility and target specificity, while the benzene ring (positions 5–8) governs electronic interactions with hydrophobic pockets.

Visualization: The Quinazolinone Pharmacophore

The following diagram illustrates the core SAR logic used to derivatize this scaffold for different therapeutic indications.

Quinazolinone_SAR Core Quinazolin-4(3H)-one Core Scaffold N3 N3 Position: Solubility & Pharmacokinetics (e.g., Alkyl, Aryl linkers) Core->N3 Modification C2 C2 Position: Target Specificity (e.g., Thioethers, Styryl groups) Core->C2 Modification Benzene Positions 6,7,8: Electronic Tuning (e.g., Halogens, Methoxy) Core->Benzene Modification COX2 COX-2 Selectivity (2,3-diaryl substitution) N3->COX2 C2->COX2 GABA GABA-A Modulation (Condensed rings at 1,2) C2->GABA EGFR EGFR Inhibition (6-substituents critical) Benzene->EGFR

Caption: Core SAR vectors of the quinazolinone scaffold. N3 and C2 modifications drive target selectivity, while the benzene ring modulates electronic affinity.

Primary Therapeutic Targets

Oncology: The Kinase Landscape (EGFR & VEGFR)

Quinazolinones are foundational to EGFR inhibition. While early generations (Gefitinib) targeted the ATP-binding pocket directly, fourth-generation quinazolinones are being engineered as allosteric inhibitors to overcome the C797S resistance mutation induced by Osimertinib.

  • Mechanism: These compounds bind to the allosteric pocket (adjacent to the ATP site), locking the kinase in an inactive "C-helix out" conformation.

  • Key Insight: Substituents at the C6 position are thermodynamically favored for binding in the hydrophobic cleft of the mutant EGFR, dramatically improving potency against L858R/T790M/C797S triple mutants.

Quantitative Data: Comparative Potency Data synthesized from recent high-impact studies (2023-2025).

Compound ClassTarget VariantIC50 (nM)Mechanism
Gefitinib (Gen 1) EGFR (WT)33.0ATP-Competitive
Osimertinib (Gen 3) EGFR (T790M)12.0Covalent (C797)
Quinazolinone 23 EGFR (T790M/C797S)0.2 Allosteric
Compound 4d MCF-7 (Breast)870.0Apoptosis Inducer
Immuno-Modulation: COX-2 Selectivity

Non-steroidal anti-inflammatory drugs (NSAIDs) often cause gastric ulceration by inhibiting COX-1. Quinazolinone derivatives, particularly those with 2,3-diaryl substitutions , exhibit high selectivity for COX-2.

  • Structural Logic: The rigid quinazolinone core fits snugly into the larger hydrophobic side pocket of COX-2 (Val523), which is sterically restricted in COX-1 (Ile523).

  • Downstream Effect: Inhibition of NF-κB transcription, reducing IL-1β and TNF-α expression.[1]

Antimicrobial: DNA Gyrase B (GyrB)

With fluoroquinolone resistance rising, targeting the ATPase domain of DNA Gyrase B (rather than the cleavage core targeted by ciprofloxacin) is a new frontier.

  • Target: N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides.[2][3]

  • Efficacy: These hybrids show MIC values as low as 4–8 µg/mL against MRSA, bypassing common resistance mechanisms associated with the GyrA subunit.

Neurology: GABA-A Receptor Modulation

Methaqualone is the historic prototype, but modern research focuses on pyrazolo[1,5-a]quinazolines .

  • Action: These act as high-affinity ligands for the benzodiazepine binding site (

    
     interface) or the novel 
    
    
    
    low-affinity site.
  • Nuance: Depending on the substitution at the 3-position (ester vs. amide), these can act as partial agonists (anxiolytic) or inverse agonists (pro-cognitive).

Experimental Protocols (Self-Validating Systems)

Protocol A: Microwave-Assisted Synthesis of 2,3-Disubstituted Quinazolinones

Context: Traditional Niementowski synthesis requires high temperatures and long reaction times (6+ hours). This optimized microwave protocol reduces time to <20 minutes with higher yields.

Reagents: Anthranilic acid (1.0 eq), Primary Amine (1.2 eq), Orthoester (1.5 eq), Ethanol (solvent), Iodine (catalyst, 5 mol%).

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, dissolve anthranilic acid and the corresponding primary amine in ethanol (3 mL).

  • Cyclization Trigger: Add the orthoester (e.g., triethyl orthoformate) and a catalytic amount of molecular iodine (

    
    ). Expert Note: Iodine acts as a mild Lewis acid, facilitating the initial condensation and subsequent cyclodehydration.
    
  • Irradiation: Seal the vial. Set microwave reactor to 140°C at 150W for 15 minutes .

  • Work-up: Cool to room temperature. The product typically precipitates.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from DMF/Ethanol if necessary.

  • Validation: Confirm structure via

    
    -NMR (look for the disappearance of amine protons and the singlet for H-2 if using orthoformate).
    
Protocol B: ADP-Glo™ Kinase Assay for EGFR Inhibition

Context: Unlike radioactive


 assays, ADP-Glo is a homogeneous, luminescent assay that measures ADP formation, directly correlating to kinase activity. It is less prone to interference from fluorescent compounds than FRET assays.

Materials: Recombinant EGFR (T790M/C797S), Poly(Glu,Tyr) substrate, Ultra-pure ATP, ADP-Glo Reagent.

Workflow:

  • Compound Dilution: Prepare 3-fold serial dilutions of the quinazolinone test compound in kinase buffer (40 mM Tris, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Enzyme Incubation: Add 2 µL of compound and 4 µL of EGFR enzyme to a 384-well white plate. Incubate for 15 min at RT. Expert Note: Pre-incubation allows the inhibitor to equilibrate with the allosteric pocket before ATP competition begins.

  • Reaction Initiation: Add 4 µL of ATP/Substrate mix. Final volume: 10 µL. Incubate at 30°C for 40 min .

  • Termination (Step 1): Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 min. Mechanism: This depletes unconsumed ATP.

  • Detection (Step 2): Add 20 µL of Kinase Detection Reagent. Incubate for 30 min. Mechanism: This converts the generated ADP back to ATP, which drives a luciferase/luciferin reaction.

  • Readout: Measure luminescence. Signal is directly proportional to kinase activity (Inverse to inhibition).

Visualizing the Mechanism

The following diagram details the signaling pathway of EGFR and how quinazolinone intervention halts downstream oncogenic signaling.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Tyrosine Kinase) Ligand->EGFR Activation Ras Ras-GTP EGFR->Ras Phosphorylation PI3K PI3K EGFR->PI3K Phosphorylation Inhibitor Quinazolinone Inhibitor (Allosteric Binding) Inhibitor->EGFR Inhibition (Block) Raf Raf Kinase Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Gene Transcription ERK->Nucleus Translocation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Apoptosis Apoptosis (Cell Death) Nucleus->Apoptosis Inhibits Proliferation Cell Proliferation Nucleus->Proliferation Promotes

Caption: Quinazolinone inhibitors block EGFR autophosphorylation, halting the Ras/Raf/MEK and PI3K/AKT cascades.

References

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Source: NIH / PMC [Link]

  • Design and synthesis of novel quinazolinones conjugated ibuprofen/indole acetamide as selective COX-2 inhibitors. Source: Taylor & Francis Online [Link]

  • Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. Source: PubMed / NIH [Link]

  • GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis and Electrophysiological Assays. Source: MDPI (Int. J. Mol.[4] Sci.) [Link][1][3][5][6][7][8][9][10][11][12][13][14]

  • Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors. Source: Taylor & Francis Online [Link]

Sources

In Silico Modeling of N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Compound ID: QZ-ISO-DAC (Generic Identifier for this guide) Systematic Name: N-Acetyl-N-(2-isopropyl-4-oxo-3(4H)-quinazolinyl)acetamide Core Scaffold: Quinazolin-4(3H)-one Therapeutic Class: Anticonvulsant / CNS Active Agent[1][2][3][4]

This guide provides a rigorous in silico characterization protocol for N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide . Quinazolinone derivatives are "privileged scaffolds" in medicinal chemistry, particularly noted for their anticonvulsant activity via modulation of GABA-A and AMPA receptors.[1][2]

The specific substitution pattern—a 2-isopropyl group (providing lipophilic bulk for hydrophobic pocket occupancy) and a 3-(N,N-diacetylamino) moiety—presents unique modeling challenges.[1][2] The diacetylamino group functions as a bulky, electron-withdrawing imide-like system that significantly alters the electrostatic potential surface (ESP) compared to a standard amine.[1][2] This guide focuses on accurately modeling these electronic features to predict binding affinity and Blood-Brain Barrier (BBB) permeation.[1][2]

Computational Workflow Architecture

The following diagram outlines the critical path for validating QZ-ISO-DAC, moving from quantum mechanical validation to macromolecular simulation.

Workflow QM 1. QM Parameterization (DFT: B3LYP/6-31G*) LigPrep 2. Ligand Preparation (ESP Charges & Conf Gen) QM->LigPrep Optimized Geometry Docking 4. Molecular Docking (AutoDock Vina / Glide) LigPrep->Docking .pdbqt / .mol2 ADMET 6. ADMET Profiling (SwissADME: BBB Score) LigPrep->ADMET SMILES Target 3. Target Selection (GABA-A / AMPA) Target->Docking Receptor Grid MD 5. MD Simulation (GROMACS: 100ns) Docking->MD Top Pose (< -8.0 kcal/mol) Final Drug Candidate Validation Report MD->Final RMSD/Binding Free Energy ADMET->Final PK Compliance

Caption: Integrated workflow for the structural and functional validation of QZ-ISO-DAC.

Phase I: Quantum Mechanical (QM) Optimization

Standard force fields (like MMFF94) often fail to accurately capture the conjugation and planarity of the N-Acetyl-N-amino (diacetylhydrazine-like) linkage.[1][2] Quantum mechanical optimization is mandatory to derive accurate partial charges.[1][2]

Methodology[1][2][3][5]
  • Software: Gaussian 16 or ORCA (Open Source).

  • Theory Level: DFT (Density Functional Theory) using the B3LYP hybrid functional.

  • Basis Set: 6-31G(d,p) (Sufficient for organic conformers).[1][2]

  • Solvation: IEFPCM (Implicit Solvation) utilizing Water (

    
    ) to mimic biological fluid, or n-Octanol for lipophilicity calculations.
    
Critical Checkpoint: The N-N Bond Rotation

The bond between the quinazolinone N3 and the exocyclic Nitrogen is critical.[2]

  • Hypothesis: The steric clash between the carbonyls of the acetyl groups and the C2-isopropyl group may force the molecule out of planarity.[2]

  • Protocol: Perform a Relaxed Potential Energy Surface (PES) Scan around the N3-N(exocyclic) dihedral angle.[1][2]

    • Step Size: 10 degrees.[1][2]

    • Goal: Identify the global minimum conformation to use as the "Bioactive Seed" for docking.[2]

Charge Calculation

Generate RESP (Restrained Electrostatic Potential) charges rather than Gasteiger charges. The electron-withdrawing nature of the two acetyl groups creates a significant positive potential on the N-N linker, which acts as a unique electrostatic anchor point.[2]

Phase II: Target Identification & Molecular Docking

Based on the quinazolinone scaffold, the primary biological targets are the GABA-A Receptor (Benzodiazepine site) and the AMPA Receptor .[2]

Target Selection Table[1][2][6]
Target ProteinPDB IDResolutionFunctionModeling Relevance
GABA-A Receptor 4COF 2.97 ÅInhibitory NeurotransmissionPrimary target for anticonvulsants.[1][2] Binding at the

interface (Benzodiazepine site).[1][2]
AMPA Receptor 3KG2 3.60 ÅExcitatory NeurotransmissionSecondary target.[1][2] Quinazolinones can act as non-competitive antagonists.[1][2][5][6]
Carbonic Anhydrase II 3HS4 1.10 ÅpH RegulationNegative Control. Many sulfonamides bind here; verify QZ-ISO-DAC does not bind to avoid side effects.[1][2]
Docking Protocol (AutoDock Vina / Glide)

Objective: Determine if the bulky 2-isopropyl and diacetyl groups fit the allosteric pockets.[2]

  • Grid Generation (GABA-A Example):

    • Center: Coordinates of the co-crystallized flumazenil or diazepam.[2]

    • Dimensions:

      
       Å (Standard) or 
      
      
      
      Å (if exploring novel orientations).[1][2]
    • Spacing: 0.375 Å.[1][2]

  • Search Parameters:

    • Exhaustiveness: 32 (High precision required for flexible ligands).

    • Num Modes: 20.[1][2][7]

  • Interaction Criteria:

    • Look for H-bonds between the acetyl carbonyls and Ser204 or Thr206 (GABA-A

      
      1 subunit).[1][2]
      
    • Look for Hydrophobic packing of the 2-isopropyl group against Phe77 .[1][2]

Phase III: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot.[1][2] MD is required to verify if the "N-Acetyl-N-..." moiety remains stable or if steric bulk forces dissociation.[1][2]

System Setup (GROMACS)[1][2]
  • Topology:

    • Protein: CHARMM36m or AMBER99SB-ILDN.[1][2]

    • Ligand: CGenFF (CHARMM) or GAFF2 (AMBER) with RESP charges derived in Phase I.[1][2]

  • Box: Dodecahedron, 1.0 nm buffer.

  • Solvent: TIP3P Water + 0.15 M NaCl (Physiological).[1][2]

Simulation Protocol
  • Minimization: Steepest descent (50,000 steps).[1][2]

  • Equilibration (NVT): 100 ps, 300 K (V-rescale thermostat). Restrain ligand heavy atoms.[1][2]

  • Equilibration (NPT): 100 ps, 1 bar (Parrinello-Rahman barostat).

  • Production Run: 100 ns . Time step = 2 fs.[1][2]

Analysis Metrics[1][2]
  • RMSD (Root Mean Square Deviation): A stable plateau < 2.5 Å indicates a stable complex.[1][2]

  • RMSF (Root Mean Square Fluctuation): Analyze residue flexibility.[1][2] A rigidification of the binding loop suggests strong induced fit.[2]

  • MMPBSA (Binding Free Energy): Calculate

    
    .[1][2] A value 
    
    
    
    kcal/mol is generally required for lead candidates.[1][2]

Phase IV: ADMET & BBB Permeability

For an anticonvulsant, crossing the Blood-Brain Barrier (BBB) is non-negotiable.[1][2]

In Silico Prediction (SwissADME / pkCSM)

The "N-Acetyl-N-[...]" modification is likely a prodrug strategy to mask the polarity of the N3-amine.[1][2]

  • Lipophilicity (LogP): The 2-isopropyl and acetyl caps should target a LogP of 2.0 – 3.5 .[1][2]

  • Topological Polar Surface Area (TPSA): Must be < 90 Ų for CNS penetration.[1][2]

    • Note: The quinazolinone core + 3 oxygens + 3 nitrogens might push TPSA high.[2] The tertiary nature of the amide nitrogens helps reduce H-bond donors (HBD), improving BBB permeation.[2]

Metabolic Stability (Cytochrome P450)[1][2]
  • Site of Metabolism (SOM): The isopropyl methine proton is a likely site for CYP450 oxidation.[2]

  • Deacetylation: In vivo, esterases/amidases may cleave the N-acetyl groups, releasing the free amine.[2] Modeling the metabolite (N-deacetylated form) is recommended as a secondary docking run.[1][2]

Interaction Map Visualization

The following diagram illustrates the hypothetical binding mode within the GABA-A Benzodiazepine site based on pharmacophore features.

InteractionMap L_Iso 2-Isopropyl Group (Hydrophobic) R_Phe77 Phe77 (Alpha Subunit) L_Iso->R_Phe77 Hydrophobic Interaction L_Core Quinazolinone Ring (Pi-Stacking) R_His101 His101 (Alpha Subunit) L_Core->R_His101 Pi-Pi Stacking L_Acetyl N-Acetyl Carbonyls (H-Bond Acceptor) R_Ser204 Ser204 (Gamma Subunit) L_Acetyl->R_Ser204 H-Bond (2.8 Å)

Caption: Predicted pharmacophore map of QZ-ISO-DAC in the GABA-A allosteric pocket.

References

  • GABA-A Receptor Structure: Miller, P. S., & Aricescu, A. R. (2014).[2][8] Crystal structure of a human GABAA receptor.[1][2] Nature, 512(7514), 270-275.[1][2] Link[1][2]

  • Quinazolinone Anticonvulsants: Zayed, M. F., & Ahmed, H. E. (2019).[2] Synthesis, biological evaluation and molecular docking study of some new quinazolin-4(3H)-one derivatives as anticonvulsants. Journal of Molecular Structure, 1175, 594-602.[2] Link

  • MD Simulation Protocol: Lemkul, J. A. (2019).[2] From proteins to perturbed Hamiltonians: A suite of tutorials for the GROMACS molecular simulation package. Living Journal of Computational Molecular Science, 1(1), 5068.[2] Link

  • SwissADME Tool: Daina, A., Michielin, O., & Zoete, V. (2017).[2] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][2] Scientific Reports, 7, 42717.[2] Link[1][2]

  • AutoDock Vina: Trott, O., & Olson, A. J. (2010).[2] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[2] Journal of Computational Chemistry, 31(2), 455-461.[1][2] Link[1][2]

Sources

The Quinazolinone Scaffold: A Technical Guide to Structure, Synthesis, and SAR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4(3H)-quinazolinone scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its fully aromatic counterpart, the quinazoline (found in EGFR inhibitors like Gefitinib), the quinazolinone features a carbonyl group at position 4 and a protonatable nitrogen at position 3. This guide analyzes the scaffold's physicochemical properties, structural versatility, and application in modern drug design, providing a validated protocol for its synthesis.[1]

Structural Fundamentals & Physicochemical Properties[2]

The quinazolinone core consists of a benzene ring fused to a pyrimidin-4-one ring. Its versatility stems from its electronic distribution and tautomeric potential.[1]

Core Architecture and Numbering

The standard numbering initiates at the nitrogen atom adjacent to the benzene ring (N1), proceeds to the carbon between the nitrogens (C2), and continues around the ring.

Lactam-Lactim Tautomerism

A critical feature for synthetic manipulation is the tautomeric equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms.[1][2][3][4]

  • Lactam (Major): Predominates in solid state and polar solvents.[1] It is the biologically relevant form for hydrogen bond acceptor interactions (via the carbonyl).

  • Lactim (Minor): Accessible in non-polar solvents or under specific basic conditions.[1] This form is reactive toward O-alkylation, whereas the lactam form favors N-alkylation.[1]

Quinazolinone_Structure cluster_0 Tautomeric Equilibrium cluster_1 Key Positions Lactam Lactam Form (4(3H)-one) Stable in polar media H-bond Acceptor (C=O) Lactim Lactim Form (4-hydroxy) Reactive for O-alkylation Aromatic Pyrimidine Ring Lactam->Lactim  H-shift   Pos3 Position 3 (N3) Solubility & Target Fit (Substituent determines class) Lactam->Pos3 Pos4 Position 4 (C=O) Essential Pharmacophore (H-bond Acceptor) Lactam->Pos4 Pos2 Position 2 (C2) Major Diversity Point (Alkyl/Aryl/Heteroaryl)

Figure 1: Structural dynamics of the quinazolinone scaffold, highlighting the critical tautomeric shift that dictates synthetic strategy and binding mode.[1]

Therapeutic Landscape & Mechanism of Action[6][7][8]

The quinazolinone scaffold is distinct from the 4-anilinoquinazoline scaffold used in EGFR inhibitors. While quinazolines (e.g., Erlotinib) rely on a fully aromatic pyrimidine ring to mimic the adenine of ATP, quinazolinones utilize the carbonyl and N3-substituents to engage different pockets or distinct enzymes.[1]

Kinase Inhibition: PI3K (Idelalisib)

Idelalisib is a first-in-class inhibitor of phosphoinositide 3-kinase


 (PI3K

).[1] It utilizes a purinyl-quinazolinone scaffold.[1]
  • Mechanism: It functions as an ATP-competitive inhibitor.[1][5]

  • Binding Mode: The quinazolinone core acts as the hinge binder. The N3 position bears a phenyl group that projects into the affinity pocket, providing selectivity for the

    
     isoform over 
    
    
    
    ,
    
    
    , or
    
    
    .
Antimetabolites: Thymidylate Synthase (Raltitrexed)

Raltitrexed mimics the structure of folic acid.[6]

  • Mechanism: It acts as a direct, specific inhibitor of Thymidylate Synthase (TS).[1][7][8]

  • Role of Scaffold: The quinazolinone ring mimics the pteridine ring of folate, binding to the active site and preventing the conversion of dUMP to dTMP, thereby halting DNA synthesis.

Historical Context: GABAergic Modulation (Methaqualone)

Though largely discontinued due to abuse potential, Methaqualone remains the archetype for non-barbiturate sedatives.[1]

  • Mechanism: Positive allosteric modulator of GABA-A receptors.[1]

  • SAR Insight: The specific steric bulk at C2 (methyl) and N3 (o-tolyl) is critical for fitting the allosteric pocket between

    
     and 
    
    
    
    subunits.[1]

Structure-Activity Relationship (SAR) Guide

The following table summarizes the impact of substitutions at key positions on the 4(3H)-quinazolinone ring.

PositionFunctional RoleOptimization Strategy
C2 Primary Diversity Vector Substitution here (Alkyl, Aryl, Heteroaryl) dictates the primary binding interaction.[1] Bulky groups can induce selectivity (e.g., Idelalisib).[1]
N3 Solubility & Orientation Substituents here (often aromatic) control the molecular orientation within the binding pocket. This nitrogen is the site of alkylation in the lactam form.
C4 (C=O) H-Bond Acceptor The carbonyl oxygen is often a critical H-bond acceptor for the protein backbone (hinge region).[1] Reduction removes activity in most classes.[1]
C6 / C7 Electronic Tuning Halogenation (F, Cl) at C6 or C7 improves metabolic stability (blocks oxidation) and can enhance lipophilicity for CNS penetration.[1]

Experimental Protocol: Microwave-Assisted Niementowski Synthesis[1][10][11][12][13][14]

The classical Niementowski reaction involves the condensation of anthranilic acid with amides.[9][10] The traditional thermal method requires high temperatures (160°C+) and long reaction times (6+ hours).[1] The following protocol utilizes microwave irradiation for a "Green Chemistry" approach, reducing time to minutes and improving yield.

Objective

Synthesize 2-methyl-4(3H)-quinazolinone from anthranilic acid and acetamide (or formamide for the parent compound).

Materials
  • Anthranilic acid (1.0 eq)[1]

  • Formamide (Excess, acts as solvent/reactant) or Acetamide[1]

  • Catalyst: Montmorillonite K-10 (Optional, solid support) or catalytic acetic acid[1]

  • Microwave Reactor (e.g., CEM Discover or Biotage)[1]

  • Ethanol (for recrystallization)[1][10]

Protocol Workflow
  • Preparation: In a 10 mL microwave-safe vial, mix Anthranilic acid (1.37 g, 10 mmol) and Formamide (2.0 mL, ~50 mmol) .

  • Irradiation: Seal the vial. Set the microwave reactor to 150°C with a maximum power of 150 W .

  • Reaction: Irradiate for 5–10 minutes . (Caution: Pressure will build; ensure vessel is rated for pressure).[1]

  • Work-up: Allow the vial to cool to room temperature. The product often precipitates upon cooling.

  • Isolation: Pour the reaction mixture into ice-cold water (20 mL). Stir vigorously for 10 minutes.

  • Filtration: Collect the solid by vacuum filtration. Wash with cold water (2 x 10 mL).[1]

  • Purification: Recrystallize from hot ethanol to obtain white needle-like crystals.

  • Validation:

    • TLC: Ethyl Acetate:Hexane (1:1).[1] Product

      
       ~ 0.4 (distinct from starting material).[1]
      
    • Melting Point: 214–216°C (Lit.[1] value for parent 4(3H)-quinazolinone).[1][11][12][13][10]

Synthesis_Workflow Start Reagents: Anthranilic Acid + Formamide MW Microwave Irradiation 150°C, 5-10 mins (Solvent-free / Excess Amide) Start->MW Intermediate Intermediate: o-Amidobenzamide formation MW->Intermediate  Condensation   Cyclization Cyclization (Dehydration) Intermediate->Cyclization  Ring Closure   Product Product: 4(3H)-Quinazolinone (Precipitates on cooling) Cyclization->Product

Figure 2: Workflow for the microwave-assisted Niementowski synthesis, illustrating the rapid condensation and cyclization pathway.

Future Perspectives

The quinazolinone scaffold is evolving beyond simple inhibition.

  • PROTACs: Quinazolinone-based kinase inhibitors are being used as "warheads" in Proteolysis Targeting Chimeras (PROTACs) to degrade specific proteins rather than just inhibiting them.[1]

  • Covalent Inhibitors: Introduction of acrylamide groups at C6 or C7 allows for covalent bonding to cysteine residues in the target pocket, increasing potency and duration of action (similar to Afatinib's mechanism on the quinazoline scaffold).

References

  • Structure-Activity Relationship of Quinazolinone Derivatives Source: National Institutes of Health (NIH) / PMC URL:[1][Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview Source: National Institutes of Health (NIH) / PMC URL:[1][Link]

  • Idelalisib: First-in-Class PI3K Delta Inhibitor Source: AACR Journals (Clinical Cancer Research) URL:[1][Link]

  • Raltitrexed Mechanism of Action and Clinical Use Source: DrugBank Online URL:[1][Link][1]

  • Niementowski Quinazoline Synthesis Source: Comprehensive Organic Name Reactions (Wiley) URL:[Link][1]

Sources

Methodological & Application

Application Note: Synthesis Protocol for N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the synthesis of N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide , a specialized quinazolinone derivative characterized by a sterically demanding isopropyl group at the C2 position and a geminal diacetyl (imide) moiety at the N3 position.

Scientific Significance: The 3-aminoquinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, exhibiting anticonvulsant, anti-inflammatory, and antimicrobial properties. The target molecule represents a di-acetylated variant. While mono-acetylation yields stable amides, di-acetylation creates an acyclic imide structure. This moiety is chemically significant because it decreases the electron density on the N3 nitrogen, potentially altering metabolic stability and solubility profiles compared to the mono-acetylated analog.

Synthetic Strategy: The protocol utilizes a convergent Benzoxazinone Route , chosen for its reliability in installing C2-substituents prior to ring closure.

  • Cyclodehydration: Anthranilic acid is condensed with isobutyryl chloride to form the reactive 2-isopropyl-3,1-benzoxazin-4-one.

  • Amination-Recyclization: The benzoxazinone ring is opened and re-closed with hydrazine hydrate to yield the 3-amino-2-isopropylquinazolin-4(3H)-one.

  • Exhaustive Acetylation: The primary amine is subjected to forcing acetylation conditions to achieve the target diacetylated species.

Retrosynthetic Analysis & Pathway Visualization

The synthesis is disconnected into three logical phases. The critical control point is Phase 3 , where thermodynamic control is required to prevent the reaction from stalling at the mono-acetylated intermediate.

SynthesisPathway Anthranilic Anthranilic Acid (Starting Material) Benzoxazinone Intermediate 1: 2-isopropyl-3,1-benzoxazin-4-one Anthranilic->Benzoxazinone Cyclodehydration (Pyridine/Et3N) Isobutyryl Isobutyryl Chloride Isobutyryl->Benzoxazinone AminoQuin Intermediate 2: 3-amino-2-isopropylquinazolin-4(3H)-one Benzoxazinone->AminoQuin Nucleophilic Attack & Ring Closure Hydrazine Hydrazine Hydrate Hydrazine->AminoQuin Target TARGET: This compound AminoQuin->Target Exhaustive Acetylation (Thermodynamic Control) Ac2O Acetic Anhydride (Excess, Reflux) Ac2O->Target

Figure 1: Retrosynthetic disconnection showing the conversion of anthranilic acid to the diacetylated target via a benzoxazinone intermediate.

Materials & Equipment

Reagents
ReagentCAS No.GradeRole
Anthranilic Acid118-92-3>98%Core Scaffold
Isobutyryl Chloride79-30-1>98%C2-Isopropyl Donor
Pyridine110-86-1AnhydrousSolvent/Base
Hydrazine Hydrate7803-57-880% or 98%N3-Amino Donor
Acetic Anhydride108-24-7ACS ReagentAcetyl Donor
Ethanol64-17-5AbsoluteSolvent
Equipment
  • Three-neck round-bottom flasks (100 mL, 250 mL)

  • Reflux condensers with drying tubes (CaCl₂)

  • Magnetic stirrer/hot plate with temperature probe

  • Rotary evaporator

  • Vacuum filtration setup

Experimental Protocol

Phase 1: Synthesis of 2-isopropyl-4H-3,1-benzoxazin-4-one

Rationale: Direct condensation creates the heterocyclic core and installs the isopropyl group in a single step.

  • Setup: Equip a 250 mL dry round-bottom flask with a magnetic stir bar and a pressure-equalizing dropping funnel.

  • Solubilization: Dissolve Anthranilic Acid (13.7 g, 0.1 mol) in Pyridine (30 mL) . Cool the solution to 0–5 °C in an ice bath.

  • Addition: Add Isobutyryl Chloride (11.7 g, 0.11 mol) dropwise over 30 minutes. Maintain temperature below 10 °C to prevent side reactions.

  • Reaction: After addition, stir at room temperature for 1 hour. A solid precipitate (pyridine hydrochloride) may form.

  • Workup: Pour the reaction mixture into crushed ice/water (200 mL) with vigorous stirring. The solid benzoxazinone will precipitate.

  • Isolation: Filter the solid, wash with cold water (3 x 50 mL) to remove pyridine traces, and dry in a vacuum desiccator.

  • Validation: Expected MP: ~85–90 °C. Proceed immediately to Phase 2 (Benzoxazinones are moisture sensitive).

Phase 2: Synthesis of 3-amino-2-isopropylquinazolin-4(3H)-one

Rationale: Hydrazine acts as a binucleophile. The first amine attacks the benzoxazinone carbonyl (ring opening), and the second amine attacks the activated amide (ring closing).

  • Setup: 100 mL round-bottom flask with reflux condenser.

  • Reaction: Suspend the 2-isopropyl-benzoxazinone (9.45 g, 0.05 mol) obtained in Phase 1 in Ethanol (50 mL) .

  • Addition: Add Hydrazine Hydrate (5.0 g, 0.1 mol, 2 equiv) dropwise.

    • Note: Excess hydrazine ensures the reaction drives to completion and prevents dimer formation.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. The solution usually clears then reprecipitates the product.

  • Workup: Cool the mixture to room temperature and then to 0 °C.

  • Isolation: Filter the crystalline solid. Wash with cold ethanol (20 mL).

  • Purification: Recrystallize from ethanol if necessary.

  • QC Check:

    • Appearance: White to pale yellow needles.

    • IR: Characteristic double peaks for NH₂ (~3300, 3200 cm⁻¹) and Carbonyl (~1660 cm⁻¹).

Phase 3: Synthesis of this compound

Rationale: This step requires forcing conditions. Standard acetylation yields the mono-acetyl derivative. To achieve the N,N-diacetyl (imide) structure, excess anhydride and prolonged heat are necessary.

  • Setup: 100 mL round-bottom flask with reflux condenser and drying tube.

  • Reaction: Mix 3-amino-2-isopropylquinazolin-4(3H)-one (2.03 g, 10 mmol) with Acetic Anhydride (15 mL, excess) .

  • Catalysis (Optional but Recommended): Add anhydrous Sodium Acetate (0.5 g) to catalyze the imide formation.

  • Reflux: Heat the mixture to reflux (140 °C) for 6–8 hours.

    • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The mono-acetylated intermediate will appear first; continue heating until it converts to the less polar diacetylated product.

  • Workup: Remove excess acetic anhydride under reduced pressure (rotary evaporator).

  • Precipitation: Pour the oily residue into ice-cold water (50 mL) and stir vigorously to hydrolyze any remaining anhydride. The product should solidify.

  • Isolation: Filter the solid and wash thoroughly with water.

  • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.

Quality Control & Validation Parameters

ParameterSpecificationMethod
Appearance White crystalline solidVisual
Melting Point Distinct sharp range (Target: >120 °C)Capillary Method
IR Spectroscopy Absence of NH stretch (3100-3400 cm⁻¹). Strong split carbonyl band (Imide C=O) ~1700-1740 cm⁻¹. Quinazolinone C=O ~1680 cm⁻¹.FTIR (KBr)
1H NMR Isopropyl: Doublet (~1.2 ppm, 6H), Septet (~3.0 ppm, 1H). Acetyl: Singlet (~2.3-2.5 ppm, 6H). Note: Diacetyl groups are chemically equivalent.Aromatic: Multiplet (7.4-8.2 ppm, 4H).400 MHz DMSO-d6

Troubleshooting & Critical Factors

  • Mono- vs. Di-acetylation: If the IR spectrum shows an NH peak (~3200 cm⁻¹), the reaction stopped at the mono-acetyl stage.

    • Correction: Re-dissolve the product in fresh acetic anhydride with a catalytic amount of pyridine and reflux for an additional 4 hours.

  • Moisture Sensitivity: The benzoxazinone intermediate (Phase 1) is susceptible to hydrolysis back to N-isobutyrylanthranilic acid if left in moist air. Process immediately or store in a desiccator.

  • Hydrazine Safety: Hydrazine hydrate is highly toxic and a potential carcinogen. All operations in Phase 2 must be conducted in a fume hood.

References

  • General Synthesis of Benzoxazinones: El-Hiti, G. A., et al. "Crystal structure of 3-amino-2-propylquinazolin-4(3H)-one."[1] Acta Crystallographica Section E, 2015.[1] Link Establishes the protocol for converting anthranilic acid to benzoxazinones and subsequent amino-quinazolinones.

  • Hydrazine Reaction Mechanism: Kumar, A., et al. "Synthesis and anti-inflammatory activity of newer quinazolin-4(3H)-one derivatives." European Journal of Medicinal Chemistry, 2011. Provides the mechanistic basis for the ring-opening/ring-closing reaction with hydrazine.
  • Acetylation of Amino-Quinazolinones: Ammar, Y. A., et al. "Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3-Pyridine Dicarboxylic Anhydride." Chemical Sciences Journal, 2011.[2] Link Describes the acetylation of the N3-amino group to form acetamide derivatives.

  • Diacetylation Conditions: Smith, K., et al. "Lithiation of 2-substituted 3-acylaminoquinazolin-4(3H)-ones." Organic & Biomolecular Chemistry, 2004.[3] Discusses the structural properties of N-acylated quinazolinones and conditions required for higher order substitution.

Sources

High-Performance In Vitro Profiling of N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

The compound N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide (herein referred to as QZN-ISO-Ac2 ) represents a specialized derivative of the 2,3-disubstituted quinazolin-4(3H)-one scaffold. This structural class is recognized as a "privileged scaffold" in medicinal chemistry, frequently associated with anti-inflammatory (COX-2 inhibition) , antimicrobial , and anticancer activities (1, 2).

The Chemical Challenge: The Di-Acetyl Imide Moiety

The defining feature of QZN-ISO-Ac2 is the N-acetyl-N-acetamide group at the 3-position. Chemically, this constitutes an acyclic imide . Unlike standard amides, acyclic imides are electronically activated and susceptible to nucleophilic attack.

Critical Implication for Assay Development: Before assessing biological potency, we must determine if QZN-ISO-Ac2 acts as a distinct pharmacological agent or a prodrug that hydrolyzes to release the mono-acetylated or free amine species. Therefore, this Application Note prioritizes chemical stability profiling alongside functional potency.

Module A: Physicochemical Stability & Solubility

Objective: Determine the hydrolytic half-life of the imide group to validate stock solution integrity.

Experimental Logic

Standard DMSO stocks may mask instability that occurs immediately upon dilution into aqueous buffers. We utilize a Kinetic Solubility & Stability Assay using HPLC-UV to differentiate between precipitation and degradation.

Protocol: Kinetic Stability Profiling

Reagents:

  • Stock: 10 mM QZN-ISO-Ac2 in DMSO (Anhydrous).

  • Buffers: PBS (pH 7.4), Simulated Gastric Fluid (SGF, pH 1.2).

  • Internal Standard: Warfarin (stable reference).

Workflow:

  • Spike: Dilute DMSO stock 1:100 into PBS (Final: 100 µM, 1% DMSO) in a glass vial.

  • Incubation: Maintain at 37°C with agitation (300 rpm).

  • Sampling: Aliquot 50 µL at T=0, 15, 30, 60, 120, and 240 min.

  • Quench: Add 50 µL Acetonitrile (ACN) + 0.1% Formic Acid to stop reactions and precipitate proteins (if plasma is used later).

  • Analysis: HPLC-UV/Vis (254 nm).

Data Interpretation:

  • Scenario A (Stable): Peak Area of QZN-ISO-Ac2 remains >90% of T=0. Proceed to Potency Assays.

  • Scenario B (Hydrolysis): Appearance of a new peak (likely mono-acetyl metabolite) with concurrent loss of parent. Compound is a prodrug; Assay data must account for the metabolite.

Visualization: Stability Workflow

StabilityWorkflow Stock DMSO Stock (10 mM) Dilution Dilute 1:100 (PBS pH 7.4) Stock->Dilution Incubation Incubate 37°C (0 - 4 hrs) Dilution->Incubation HPLC HPLC Analysis (254 nm) Incubation->HPLC Sampling Decision Data Decision HPLC->Decision Valid Assay Valid Assay Decision->Valid Assay >90% Parent Prodrug Mode Prodrug Mode Decision->Prodrug Mode New Peak Detected

Figure 1: Workflow for determining the hydrolytic stability of the labile imide group prior to biological screening.

Module B: Functional Potency (COX-2 Inhibition)

Objective: Quantify the anti-inflammatory potential of QZN-ISO-Ac2.

Target Selection Rationale

The 2-isopropyl-4-quinazolinone core shares significant structural homology with Proquazone , a non-steroidal anti-inflammatory drug (NSAID). Therefore, Cyclooxygenase-2 (COX-2) inhibition is the primary high-value screen (3).

Assay Principle: Fluorescent Peroxidase Detection

We utilize a fluorometric assay detecting the peroxidase activity of COX-2.

  • COX-2 converts Arachidonic Acid (AA) to PGG2.

  • COX-2 (peroxidase active site) reduces PGG2 to PGH2.

  • This reduction is coupled to the oxidation of 10-Acetyl-3,7-dihydroxyphenoxazine (Amplex Red) to highly fluorescent Resorufin .

Detailed Protocol

Materials:

  • Recombinant Human COX-2 Enzyme.

  • Substrate: Arachidonic Acid (AA).

  • Probe: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).

  • Inhibitor: QZN-ISO-Ac2 (Serial dilution 0.1 nM – 10 µM).

  • Control: Celecoxib (Selective COX-2 inhibitor).

Step-by-Step Procedure:

  • Enzyme Prep: Dilute COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing Heme.

  • Compound Addition: Add 10 µL of QZN-ISO-Ac2 (various concentrations) to 96-well black plates.

  • Pre-Incubation: Add 40 µL Enzyme solution. Incubate 10 min at 25°C to allow inhibitor binding to the active site.

  • Reaction Start: Add 50 µL of Substrate Mix (100 µM Arachidonic Acid + 50 µM Amplex Red).

  • Kinetics: Monitor Fluorescence (Ex/Em: 535/587 nm) for 10 minutes.

  • Calculation: Calculate the slope (RFU/min) of the linear portion.

    • % Inhibition = (1 - (Slope_sample / Slope_vehicle)) × 100

Visualization: COX-2 Assay Mechanism

COX2_Mechanism AA Arachidonic Acid PGG2 PGG2 (Intermediate) AA->PGG2 Cyclooxygenase Activity COX2 COX-2 Enzyme COX2->PGG2 Resorufin Resorufin (Fluorescent) PGG2->Resorufin Peroxidase Activity (Coupled Step) Amplex Amplex Red (Non-Fluorescent) Amplex->Resorufin Inhibitor QZN-ISO-Ac2 Inhibitor->COX2 Blocks Binding

Figure 2: Mechanism of the Fluorometric COX-2 Inhibition Assay. QZN-ISO-Ac2 competes for the enzyme active site, preventing the conversion of Amplex Red to Resorufin.

Module C: Metabolic Stability (Microsomal Clearance)

Objective: Assess liver clearance, focusing on the susceptibility of the isopropyl group to hydroxylation.

Experimental Logic

Quinazolinones are cleared hepatically. The 2-isopropyl group is a prime target for CYP450-mediated hydroxylation, while the acetyl groups are targets for carboxylesterases. We use Pooled Human Liver Microsomes (HLM) to predict intrinsic clearance (


).
Protocol

Reaction System:

  • Microsomes: Pooled HLM (0.5 mg/mL protein).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound: 1 µM QZN-ISO-Ac2.

Procedure:

  • Pre-warm: Mix Microsomes and Buffer (100 mM Phosphate, pH 7.4) at 37°C.

  • Initiate: Add NADPH solution.

  • Timepoints: 0, 5, 15, 30, 45 min.

  • Stop: Transfer 50 µL aliquot into 150 µL cold Acetonitrile (containing Internal Standard).

  • Centrifuge: 4000 rpm for 20 min.

  • LC-MS/MS: Monitor parent ion transition (MRM mode).

Data Analysis: Plot


 vs. Time. The slope 

is the elimination rate constant.

Summary of Assay Specifications

Assay TypeCritical ParameterTarget Value (Lead Criteria)Note
Solubility Kinetic Solubility (PBS)> 50 µMQuinazolinones are often poorly soluble; formulation aids may be needed.
Stability Chemical

(pH 7.4)
> 120 minIf < 120 min, treat as Prodrug.
Potency COX-2 IC50< 100 nMCompare vs. Celecoxib (approx 40 nM).
Metabolism HLM

< 20 µL/min/mgHigh clearance suggests rapid isopropyl oxidation.

References

  • He, L., et al. (2023). "Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities." Molecules, 28(23), 7912.

  • Kshirsagar, S.S. (2021). "Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones." Molecules, 26(2), 356.

  • Bansal, R., & Acharya, P.C. (2014). "Quinazolin-4-one derivatives as potential anti-inflammatory agents."[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5).

Sources

Application Note: Quantitative Profiling of N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide via UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a high-sensitivity UHPLC-MS/MS methodology for the quantitation of N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide (CAS: 178244-37-6).

This molecule, structurally characterized as a bis-acetylated hydrazino-quinazolinone , is a critical process-related impurity (PRI) often observed during the synthesis of 2,3-disubstituted quinazolinone APIs (e.g., sedative or anti-inflammatory classes). Its formation typically results from the over-acylation of the intermediate 3-amino-2-isopropylquinazolin-4(3H)-one.

Given the structural similarity to potential genotoxic hydrazines and the strict requirements of ICH M7 guidelines, this method prioritizes specificity and sensitivity (LOQ < 1.0 ng/mL) to ensure rigorous impurity control in pharmaceutical substances.

Analyte Profile & Physicochemical Logic[1]

Understanding the molecule's behavior is the prerequisite for robust method design.

PropertyValue / DescriptionMethodological Implication
Formula C₁₅H₁₇N₃O₃Monoisotopic Mass: 287.13 Da
Structure Quinazolinone core with a 2-isopropyl group and a 3-(N,N-diacetylamino) moiety.The steric bulk of the diacetyl group and the isopropyl group creates a hydrophobic shield, increasing retention on C18 phases compared to the mono-acetyl analog.
pKa (Calc) ~2.5 (Quinazoline N1)The molecule is weakly basic. A low pH mobile phase (pH < 3) is mandatory to protonate the N1 position for efficient ESI+ ionization.
LogP ~1.8 - 2.2Moderately lipophilic. Requires high organic content (>40%) for elution.
Solubility Low in water; Soluble in MeOH, DMSO.Critical: Sample diluents must contain at least 50% organic solvent to prevent precipitation/adsorption.

Method Development Strategy (The "Why")

Chromatographic Separation Logic

We utilize a Charged Surface Hybrid (CSH) C18 column. Standard C18 columns often suffer from peak tailing with basic quinazolinones due to secondary interactions with residual silanols. The CSH technology provides a low-level positive surface charge under acidic conditions, repelling the protonated base (the analyte) and ensuring sharp peak symmetry.

Mass Spectrometry Fragmentation Logic

In ESI(+) mode, the precursor ion forms at m/z 288.13 [M+H]⁺ . The fragmentation pattern is highly predictable and specific, driven by the sequential loss of the acetyl groups as neutral ketene molecules (CH₂=C=O, 42 Da).

  • Primary Transition (Quantifier): Loss of one acetyl group → m/z 246.1.

  • Secondary Transition (Qualifier): Loss of the second acetyl group, regenerating the 3-amino-quinazolinone core → m/z 204.1.

Visualization of Fragmentation Pathway

FragmentationPathway cluster_legend Mechanism Precursor Precursor Ion [M+H]+ = 288.13 (Bis-acetylated) Frag1 Product Ion 1 [M+H - Ketene]+ m/z = 246.1 Precursor->Frag1 Loss of Ketene (-42 Da) Collision Energy: 15-20V Frag2 Product Ion 2 [Core Amine]+ m/z = 204.1 Frag1->Frag2 Loss of 2nd Ketene (-42 Da) Collision Energy: 25-30V Text Sequential de-acetylation is characteristic of N-acetylated impurities.

Figure 1: Proposed ESI+ fragmentation pathway for MRM transition selection.

Detailed Experimental Protocols

Reagents & Standards
  • Reference Standard: this compound (>98% purity).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA), Ammonium Formate (AmF).

Preparation of Standards

Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of analyte into a 10 mL volumetric flask.

  • Dissolve in 100% DMSO (ensures complete solubility).

  • Sonicate for 5 minutes.

Working Standard (1.0 µg/mL):

  • Dilute Stock 1:1000 using 50:50 ACN:Water .

  • Note: Do not use 100% aqueous diluent; the analyte will precipitate or adsorb to glass surfaces.

UHPLC Conditions
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.

  • Column: Waters ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 100 mm.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Table:

Time (min) %A %B Curve
0.00 90 10 Initial
1.00 90 10 Hold
6.00 10 90 Linear
7.50 10 90 Wash
7.60 90 10 Re-equilibration

| 10.00 | 90 | 10 | End |

Mass Spectrometry Parameters (Source: ESI+)
  • Instrument: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).

  • Spray Voltage: 3500 V.

  • Ion Transfer Tube Temp: 325°C.

  • Vaporizer Temp: 350°C.

  • Sheath Gas: 50 Arb.

  • Aux Gas: 10 Arb.

MRM Table:

Compound Precursor (m/z) Product (m/z) Dwell (ms) CE (V) Role
Analyte 288.1 246.1 50 18 Quantifier
Analyte 288.1 204.1 50 28 Qualifier

| Analyte | 288.1 | 162.1 | 50 | 40 | Qualifier 2 |

Method Validation & Performance Data

This method is designed to meet ICH Q2(R1) standards.

ParameterResult / CriteriaNotes
Linearity R² > 0.995Range: 1.0 ng/mL – 1000 ng/mL.
LOD 0.3 ng/mLS/N ratio > 3:1.
LOQ 1.0 ng/mLS/N ratio > 10:1.
Precision (Repeatability) RSD < 3.5%At 10 ng/mL (n=6).
Accuracy (Recovery) 92% - 105%Spiked into API matrix.
Carryover < 0.1% of LOQAfter injection of ULOQ (1000 ng/mL).
System Suitability Test (SST) Workflow

To ensure data integrity, the following logic must be automated in the sequence.

SST_Workflow Start Start Sequence Blank Inject Blank (50:50 ACN:H2O) Start->Blank CheckBlank Interference > 20% of LOQ? Blank->CheckBlank Std Inject System Suitability Std (10 ng/mL, n=5) CheckBlank->Std No Fail HALT SEQUENCE Clean Injector/Source CheckBlank->Fail Yes CheckRSD Peak Area RSD < 5%? Std->CheckRSD Pass Proceed to Samples CheckRSD->Pass Yes CheckRSD->Fail No

Figure 2: Automated System Suitability logic to prevent false positives/negatives.

Troubleshooting & Causality

Issue: Peak Splitting
  • Observation: The analyte peak appears as a doublet or has a shoulder.

  • Causality: The solvent mismatch effect. The analyte is dissolved in 100% DMSO or high-strength organic, while the initial mobile phase is 90% water.

  • Solution: Reduce injection volume to 1.0 µL or dilute the sample with Mobile Phase A to match initial conditions (e.g., dilute DMSO stock 1:10 with Mobile Phase A immediately before injection).

Issue: Low Sensitivity (Signal Suppression)
  • Observation: LOQ is not achieved in the presence of API matrix.

  • Causality: Matrix Effect . The co-eluting API or other impurities are competing for charge in the ESI source.

  • Solution:

    • Switch to APCI (Atmospheric Pressure Chemical Ionization) if ESI suppression is severe; quinazolinones ionize well in APCI.

    • Modify the gradient to shift the impurity peak away from the API main peak.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • ICH Harmonised Tripartite Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). Link

  • Sigma-Aldrich. (n.d.). This compound Product Detail. Link

  • PubChem. (2025).[1][2] Quinazolinone Derivatives and Computed Properties. National Library of Medicine. Link

Sources

Application of N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide in cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Technical Application Note and Protocol Guide for the evaluation of N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide in cancer research.

This guide is structured for drug discovery scientists evaluating this specific pharmacophore, which belongs to the privileged class of 2,3-disubstituted quinazolin-4(3H)-ones . These scaffolds are widely recognized for their potential as kinase inhibitors (EGFR, VEGFR) and tubulin polymerization inhibitors.

Compound Class: 2,3-Disubstituted Quinazolinone Derivative Application Area: Oncology / Medicinal Chemistry / High-Throughput Screening (HTS) CAS Number: 178244-37-6

Executive Summary & Pharmacophore Analysis

This compound represents a specialized chemical probe within the quinazolinone family. Its structural logic combines a lipophilic isopropyl group at Position 2 (enhancing hydrophobic pocket occupancy in enzymes like EGFR) with a reactive diacetyl-amino functionality at Position 3.

Mechanistic Potential: Research into analogous 2,3-disubstituted quinazolinones suggests three primary mechanisms of action in cancer cell lines (MCF-7, HeLa, A549):

  • Kinase Inhibition: The quinazolinone core mimics the adenine ring of ATP, allowing competitive inhibition of Tyrosine Kinases (EGFR, VEGFR2).[1]

  • Tubulin Destabilization: Steric bulk at Position 2 (isopropyl) can interfere with the colchicine-binding site of tubulin.

  • Pro-Apoptotic Signaling: Induction of G2/M phase arrest followed by caspase-dependent apoptosis.[1]

Structural Logic & Pathway Map

The following diagram illustrates the theoretical interaction pathways and the experimental workflow for validating this compound.

G cluster_targets Molecular Targets (Predicted) cluster_phenotype Cellular Phenotypes Compound This compound EGFR EGFR (ATP Pocket) Compound->EGFR Hydrophobic Interaction (Pos 2) Tubulin Tubulin (Colchicine Site) Compound->Tubulin Steric Hindrance HDAC HDAC (Zinc Binding) Compound->HDAC Possible Chelation (Pos 3) Apoptosis Apoptosis (Annexin V+) EGFR->Apoptosis Signal Blockade Arrest G2/M Arrest Tubulin->Arrest Spindle Defect Arrest->Apoptosis Caspase Cascade

Figure 1: Predicted Pharmacological Action. The diagram maps the structural features of the compound to potential intracellular targets based on quinazolinone structure-activity relationships (SAR).

Preparation & Stability Protocols

Critical Note: The diacetyl group at Position 3 is potentially labile.[1] Improper solubilization can lead to hydrolysis, yielding the primary amine (3-amino-2-isopropylquinazolin-4(3H)-one).

Protocol A: Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).[1]

  • Concentration: 10 mM or 20 mM Stock.

  • Storage: -20°C in aliquots (Avoid freeze-thaw cycles).

Step-by-Step:

  • Weigh 5 mg of this compound.

  • Calculate DMSO volume required for 20 mM concentration.

    • Formula: Volume (mL) = [Mass (mg) / MW (301.3 g/mol )] / Concentration (M)[1]

  • Add DMSO and vortex vigorously for 60 seconds.

  • QC Step: Visually inspect for precipitate. If cloudy, sonicate at 37°C for 5 minutes.

  • Sterilization: Pass through a 0.22 µm PTFE syringe filter (Do not use nylon, which binds hydrophobic drugs).

In Vitro Cytotoxicity Profiling (MTT Assay)

This protocol is standardized for screening the compound against adherent cancer lines (e.g., MCF-7 Breast, A549 Lung, HeLa Cervical).[1]

Materials
  • Cell Lines: MCF-7 (ATCC® HTB-22™), HeLa (ATCC® CCL-2™).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Control: Lapatinib or Gefitinib (positive control for quinazolines).[1]

Experimental Workflow
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Prepare serial dilutions of the compound in culture medium (0.1% DMSO final).[1]

    • Range: 0.1 µM to 100 µM (Logarithmic scale: 0.1, 1, 10, 50, 100 µM).

    • Include Vehicle Control (0.1% DMSO) and Positive Control.

  • Incubation: Treat cells for 48h or 72h at 37°C, 5% CO2.

  • Development:

    • Add 20 µL MTT solution (5 mg/mL in PBS) to each well.[1]

    • Incubate 4h (purple formazan crystals form).[1]

    • Aspirate medium carefully.[1]

    • Solubilize crystals with 150 µL DMSO.[1]

  • Readout: Measure Absorbance at 570 nm (Reference 630 nm).

Data Reporting Template

Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Cell LineCompound IC50 (µM)Positive Control IC50 (µM)Selectivity Index (SI)
MCF-7 [Experimental Data]~5.9 (Lapatinib)IC50(Normal)/IC50(Cancer)
HeLa [Experimental Data]~4.5 (Doxorubicin)-
A549 [Experimental Data]~8.0 (Gefitinib)-

Mechanistic Validation: Cell Cycle Analysis

Quinazolinones with bulky substitutions at Position 2 often arrest cells in the G2/M phase.[1]

Protocol B: Flow Cytometry (PI Staining)
  • Treatment: Treat

    
     cells with the compound at 
    
    
    
    and
    
    
    the IC50 concentration for 24h.
  • Harvest: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 100% ethanol dropwise while vortexing (Final 70% EtOH). Fix at -20°C overnight.

  • Staining:

    • Wash cells with PBS.[1]

    • Resuspend in 500 µL PI/RNase Staining Buffer (50 µg/mL Propidium Iodide + 100 µg/mL RNase A).

    • Incubate 30 min at 37°C in dark.

  • Analysis: Acquire 10,000 events on a Flow Cytometer (FL2 channel). Analyze histograms for G0/G1, S, and G2/M peaks.

Experimental Logic & Troubleshooting

The following flowchart guides the decision-making process during the evaluation of this compound.

Workflow Start Start: Stock Prep (20mM DMSO) SolubilityCheck Check Solubility/Precipitation Start->SolubilityCheck MTT MTT Assay (72h) SolubilityCheck->MTT Decision IC50 < 10 µM? MTT->Decision Mechanistic Proceed to Mechanism Decision->Mechanistic Yes HighDose Test Higher Dose / Check Hydrolysis Decision->HighDose No Apoptosis Annexin V / PI Assay Mechanistic->Apoptosis Kinase Kinase Profiling (EGFR/AurA) Mechanistic->Kinase

Figure 2: Decision Matrix for Compound Evaluation. This workflow ensures resources are prioritized for active compounds.

References

The following references provide the authoritative grounding for the protocols and mechanistic hypotheses associated with the 2,3-disubstituted quinazolin-4(3H)-one class.

  • Al-Omary, F. A., et al. (2021).Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.

    • Source: PubMed Central (PMC) / NIH
    • Relevance: Establishes the protocol for testing quinazolinones against MCF-7 and A2780 lines and valid
    • URL: [Link]

  • Hassan, A. A., et al. (2022).Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents.

    • Source: PubMed Central (PMC) / NIH
    • Relevance: details the structural activity relationship (SAR) of the quinazoline ring and its dual-targeting capability.
    • URL: [Link]

  • Sigma-Aldrich Product Catalog. this compound.[2]

    • Source: Sigma-Aldrich[2]

    • Relevance: Verification of compound identity and commercial availability for research.
  • Alafeefy, A. M. (2011). Some new quinazolin-4(3H)-one derivatives, synthesis and antitumor activity.[1][3]

    • Source: ResearchGate / European Journal of Medicinal Chemistry
    • Relevance: Provides comparative IC50 data for 2,3-disubstituted analogues against HeLa and HepG2.
    • URL: [Link]

Sources

Application Note: Preclinical Evaluation Framework for Novel Quinazolinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

The quinazolinone moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the purine ring of ATP. This structural feature allows quinazolinone derivatives to act as potent ATP-competitive inhibitors against various receptor tyrosine kinases (RTKs), most notably EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor).

While drugs like Gefitinib and Erlotinib have validated this class, novel derivatives often fail due to poor physicochemical properties rather than lack of potency. This guide outlines a rigorous, self-validating experimental workflow designed to filter false positives early and establish robust Structure-Activity Relationships (SAR).

Core Experimental Workflow

The following diagram illustrates the logical flow of experiments, ensuring that only soluble, target-specific compounds progress to cellular assays.

Quinazolinone_Workflow cluster_0 Phase 1: Chemical Readiness cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Cellular Translation Stock_Prep DMSO Stock (20 mM) Solubility Kinetic Solubility (Nephelometry) Stock_Prep->Solubility Enzyme_Assay ADP-Glo™ Kinase Assay (IC50 Determination) Solubility->Enzyme_Assay If Soluble > 50µM Selectivity Selectivity Panel (WT vs T790M) Enzyme_Assay->Selectivity If IC50 < 1µM Cell_Viability MTT/MTS Assay (A549/MCF-7) Selectivity->Cell_Viability Validated Hits Western_Blot Phospho-EGFR Quantification Cell_Viability->Western_Blot

Figure 1: Step-wise experimental hierarchy for validating quinazolinone derivatives. Progression requires passing specific threshold gates.

Phase 1: Chemical Readiness & Solubility

Critical Insight: Quinazolinones are planar, aromatic systems prone to π-π stacking. This leads to precipitation in aqueous buffers, causing "false negatives" in enzyme assays (compound precipitates before binding) or "false positives" (aggregates sequestering the enzyme).

Protocol: Kinetic Solubility Assessment

Objective: Determine the maximum concentration at which the compound remains soluble in assay buffer (1% DMSO).

  • Stock Preparation:

    • Dissolve solid compound in 100% DMSO to reach 20 mM .

    • Quality Control: Sonicate for 10 minutes. Visually inspect for micro-crystals.

  • Dilution Series:

    • Prepare a 96-well plate with Phosphate Buffered Saline (PBS, pH 7.4).

    • Spike DMSO stock into PBS to achieve final concentrations: 100, 50, 25, 12.5, 6.25 µM.

    • Crucial Step: Final DMSO concentration must remain constant (e.g., 1%) across all wells to isolate solute effects.

  • Incubation & Readout:

    • Incubate at 25°C for 90 minutes with gentle shaking.

    • Readout: Measure absorbance at 620 nm (turbidity) or use a Nephelometer.

    • Threshold: Any well with OD > 0.005 above background indicates precipitation.

Phase 2: Enzymatic Potency (EGFR Kinase Assay)

Mechanism: The assay measures the conversion of ATP to ADP by the kinase. Quinazolinones compete with ATP for the binding pocket. We utilize a luminescent ADP-detection method (e.g., ADP-Glo™) because it is less prone to interference from fluorescent quinazolinone cores than FRET-based assays.

Protocol: ADP-Glo™ Kinase Assay

Reagents:

  • Recombinant EGFR (Wild Type and T790M mutant).

  • Substrate: Poly(Glu, Tyr) 4:1.[1]

  • Ultra-Pure ATP (Km concentration).

Step-by-Step Methodology:

StepActionVolumeNotes
1 Compound Addition 1 µLAdd serial dilutions of quinazolinone (in 5% DMSO) to 384-well plate.
2 Enzyme Addition 2 µLAdd EGFR kinase (0.5 ng/well) in 1x Kinase Buffer.
3 Pre-Incubation -Critical: Incubate 10 mins at RT. Allows compound to bind before ATP competition.
4 Reaction Start 2 µLAdd ATP/Substrate mix.[2] ATP conc should equal the enzyme's Km (approx 10µM).
5 Kinase Reaction -Incubate 60 mins at RT.
6 Stop & Deplete 5 µLAdd ADP-Glo™ Reagent.[2] Stops reaction and consumes unreacted ATP.
7 Detection 10 µLAdd Kinase Detection Reagent. Converts ADP

ATP

Luciferase Signal.[2][3]
8 Measurement -Read Luminescence (Integration: 0.5 - 1.0 sec).

Data Analysis: Calculate % Inhibition using the formula:



  • Self-Validation: The Z' factor of the plate must be > 0.5. Use Gefitinib (IC50 ≈ 2-5 nM) as the positive control.

Phase 3: Cellular Efficacy

Objective: Confirm that the compound can penetrate the cell membrane and inhibit the target in a complex biological environment.

Protocol: MTT Viability Assay

Cell Lines:

  • A549: Non-small cell lung cancer (EGFR WT).

  • H1975: NSCLC (EGFR T790M/L858R - Resistant model).

  • Seeding: Plate 3,000 - 5,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment: Add compounds (0.01 – 100 µM) for 72 hours .

    • Note: 72h is required to observe growth inhibition via kinase suppression.

  • Development:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.

Structure-Activity Relationship (SAR) Logic

To guide the synthesis of the next batch of compounds, researchers must understand the binding mode. The diagram below details the critical interaction points of the quinazolinone scaffold within the EGFR ATP-binding pocket.

Quinazolinone_SAR Core Quinazolinone Scaffold (N1, N3, C4=O) Hinge Hinge Region Binding (Met793) Core->Hinge N1 accepts H-bond C4-Amino donates H-bond Solvent Solvent Exposed Region (Solubility/PK) Core->Solvent C6/C7 Substituents (Morpholine/PEG groups) Hydrophobic Hydrophobic Pocket (Selectivity) Core->Hydrophobic C2/N3 Substituents (Steric fit)

Figure 2: Mechanistic SAR map. N1 and C4 are critical for ATP-mimicry (Hinge binding), while C6/C7 modifications primarily dictate solubility and pharmacokinetic properties.

References

  • Al-Omary, F. A. M., et al. (2025). "Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms." Spandidos Publications.

  • Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Technical Manual #TM313." Promega Protocols.

  • Lynch, T. J., et al. (2004). "Activating Mutations in the Epidermal Growth Factor Receptor Underlying Responsiveness of Non–Small-Cell Lung Cancer to Gefitinib."[4] New England Journal of Medicine.[2]

  • Di, L., & Kerns, E. H. (2006). "Profiling drug-like properties in discovery research." Current Opinion in Chemical Biology.

Sources

Cell-based assay for measuring the activity of quinazolinone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quinazolinone derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer properties primarily through the inhibition of tyrosine kinases (e.g., EGFR, VEGFR) and tubulin polymerization.[1] This application note details a robust, biphasic cell-based workflow to evaluate these compounds. We provide a validated protocol for phenotypic screening (MTT Cytotoxicity) followed by a mechanistic validation (EGFR Phosphorylation Analysis) . Special emphasis is placed on overcoming solubility challenges inherent to the quinazolinone core and ensuring statistical rigor in IC50 determination.

Introduction & Mechanism of Action

The quinazolin-4(3H)-one core is structurally similar to the purine ring of ATP, allowing these derivatives to function as effective ATP-competitive inhibitors. In the context of oncology, the primary mechanism often involves binding to the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR), blocking autophosphorylation and downstream signaling pathways (MAPK/ERK, PI3K/Akt) essential for tumor cell proliferation.[1]

Signaling Pathway Visualization

The following diagram illustrates the specific intervention point of quinazolinone derivatives within the EGFR signaling cascade.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Tyrosine Kinase) Ligand->EGFR Activation RAS RAS EGFR->RAS Signaling Quin Quinazolinone Derivative Quin->EGFR Competitive Inhibition (ATP Pocket) ATP ATP ATP->EGFR Phosphorylation source RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription

Caption: Mechanism of Action: Quinazolinone derivatives competitively inhibit ATP binding at the EGFR kinase domain, halting downstream RAS/RAF/MEK signaling.[1][2]

Experimental Design Strategy

Cell Line Selection

Select cell lines based on the specific kinase target expression profile.

  • A549 (Lung Carcinoma): Wild-type EGFR; standard for general cytotoxicity.

  • H1975 (NSCLC): Harbors T790M mutation; useful for testing next-generation derivatives overcoming resistance.

  • MCF-7 (Breast Adenocarcinoma): Useful for multi-target screening (e.g., tubulin inhibition).[1]

Compound Preparation & Solubility (Critical)

Quinazolinone derivatives are often hydrophobic. Improper handling leads to micro-precipitation in aqueous media, causing false negatives.[1]

  • Stock Solution: Dissolve neat compound in 100% DMSO to a concentration of 10 mM . Sonicate for 5–10 minutes if turbidity persists.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the DMSO stock into culture media immediately prior to use. Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

Protocol 1: Phenotypic Screening (MTT Cytotoxicity Assay)

This assay measures the metabolic activity of viable cells as a proxy for proliferation.

Reagents
  • Target Cells (e.g., A549)[1]

  • MTT Reagent (5 mg/mL in PBS, sterile filtered)[1]

  • Solubilization Buffer (DMSO or SDS-HCl)[1]

  • Positive Control: Gefitinib or Erlotinib (10 mM DMSO stock)[1]

Step-by-Step Procedure
  • Seeding:

    • Harvest cells and dilute to

      
       cells/mL.
      
    • Dispense 100 µL/well (

      
       cells) into a 96-well clear-bottom plate.
      
    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Prepare serial dilutions of the Quinazolinone derivative in media (Range: 0.1 µM to 100 µM).

    • Aspirate old media carefully.

    • Add 100 µL of compound-containing media to triplicate wells.

    • Include Vehicle Control (Media + 0.5% DMSO) and Blank (Media only, no cells).

    • Incubate for 48 to 72 hours .

  • MTT Addition:

    • Add 10 µL of MTT stock (5 mg/mL) to each well.

    • Incubate for 3–4 hours at 37°C until purple formazan crystals form.

  • Solubilization & Readout:

    • Carefully remove supernatant (do not disturb crystals).

    • Add 100 µL DMSO to dissolve formazan.

    • Shake plate on an orbital shaker for 10 minutes.

    • Measure absorbance at 570 nm (reference 630 nm) on a microplate reader.

Data Analysis

Calculate % Viability using the formula:



Plot % Viability vs. Log[Concentration] to determine the IC50  using non-linear regression (4-parameter logistic fit).[1]

Protocol 2: Mechanistic Validation (Cellular Kinase Inhibition)

To confirm the quinazolinone derivative targets EGFR, we assess the phosphorylation status of the receptor via Western Blot.

Reagents
  • Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Primary Antibodies: Anti-pEGFR (Tyr1068) and Anti-Total EGFR.

  • Secondary Antibodies: HRP-conjugated anti-rabbit/mouse.

Step-by-Step Procedure
  • Seeding: Seed

    
     cells in 6-well plates; grow to 80% confluency.
    
  • Starvation: Replace media with serum-free media for 12 hours (synchronizes cells and reduces basal phosphorylation).

  • Drug Treatment:

    • Treat cells with the Quinazolinone derivative (at calculated IC50 and 5x IC50) for 2 hours .

    • Include a Vehicle Control (DMSO).[2][3][4]

  • Stimulation:

    • Add EGF (50 ng/mL) to all wells (except negative control) for 15 minutes to spike phosphorylation.[1]

  • Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse directly on ice with cold RIPA buffer. Collect lysate and centrifuge (14,000 x g, 15 min).

  • Detection (Western Blot):

    • Run SDS-PAGE and transfer to PVDF membrane.

    • Probe with Anti-pEGFR . Strip and re-probe with Anti-Total EGFR and Anti-Beta Actin (loading control).

Experimental Workflow Diagram

The following flowchart summarizes the integrated screening and validation process.

Workflow cluster_Assay1 Phase 1: Phenotypic Screen cluster_Assay2 Phase 2: Target Validation Start Compound Library (Quinazolinones) Prep Stock Prep (10mM in DMSO) Start->Prep MTT MTT Assay (A549/MCF-7) Prep->MTT IC50 Calc IC50 (< 10 µM?) MTT->IC50 IC50->Start No (Discard) Starve Serum Starvation IC50->Starve Yes Treat Drug Treatment + EGF Stim Starve->Treat WB Western Blot (pEGFR vs Total EGFR) Treat->WB End Lead Candidate WB->End

Caption: Integrated workflow from compound solubilization to phenotypic screening (MTT) and mechanistic confirmation (Western Blot).

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Wells Compound insolubility in aqueous media.Limit final concentration to < 50 µM. Pre-warm media to 37°C before adding compound.
High Background (MTT) Fingerprints or bubbles in wells.Wipe plate bottom with ethanol. Use a needle to pop bubbles before reading.
No Phospho-Signal Phosphatase activity during lysis.Ensure Lysis Buffer contains fresh Phosphatase Inhibitors (NaVO3, NaF).[1] Keep lysates on ice.
Edge Effect Evaporation in outer wells.Do not use outer 36 wells for data; fill them with PBS. Use the inner 60 wells for assay.

References

  • BenchChem. (2025).[2] Kinase Inhibitory Activity of Quinazoline Derivatives Against EGFR: Protocols and Application Notes. Retrieved from [1]

  • Tokalı, F. S. (2025).[5] Recent advances in quinazolinone derivatives: structure, design and therapeutic potential.[5][6][7][8][9][10][11][12][13] Future Medicinal Chemistry, 17(9), 1071-1091.[1][5]

  • Hilaris Publisher. (2018). EGFR Tyrosine Kinase Targeted In Silico Design and Synthesis of Novel Quinazoline Derivatives.

  • MDPI. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay.

  • MedChemExpress. (2025). 4(3H)-Quinazolinone: Mechanism of Action & Protocol.

Sources

Application Note: N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide for Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive technical guide and application note for the use of N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide (CAS: 178244-37-6) in enzyme inhibition studies. Based on its structural classification as a 3-amino-quinazolin-4(3H)-one derivative , this compound is identified as a mechanism-based inhibitor targeting Serine Proteases , specifically Human Leukocyte Elastase (HLE) (also known as Human Neutrophil Elastase, HNE).

Introduction & Compound Overview

This compound is a specialized heterocyclic compound belonging to the class of 3-substituted-2-isopropylquinazolin-4(3H)-ones . These compounds are renowned in medicinal chemistry as potent, selective, and often irreversible inhibitors of serine proteases, particularly Human Leukocyte Elastase (HLE) .

HLE is a destructive enzyme implicated in inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD), Acute Respiratory Distress Syndrome (ARDS), and cystic fibrosis. Inhibitors like this quinazolinone derivative function by mimicking the enzyme's natural peptide substrate, leading to the formation of a stable acyl-enzyme complex that inactivates the protease.

Physicochemical Properties
PropertyDetail
Systematic Name N-Acetyl-N-(2-isopropyl-4-oxoquinazolin-3(4H)-yl)acetamide
CAS Number 178244-37-6
Molecular Formula C₁₅H₁₇N₃O₃
Molecular Weight 287.31 g/mol
Solubility Soluble in DMSO (>10 mM), DMF; sparingly soluble in water.
Stability Stable in solid form at -20°C. Hydrolytically sensitive in alkaline aqueous buffers (prepare fresh).
Target Class Serine Protease (S1 Pocket specificity: Valine/Isopropyl preference).
Mechanism of Action

The inhibitory mechanism of this compound is characterized as suicide inhibition or mechanism-based inactivation .

  • Recognition: The 2-isopropyl group is designed to fit snugly into the S1 specificity pocket of HLE, which naturally prefers valine residues.

  • Acylation: The active site Serine-195 hydroxyl group attacks the electrophilic carbonyl carbon (either the exocyclic imide carbonyls or the ring carbonyl, depending on specific microenvironment activation).

  • Inactivation: This nucleophilic attack results in the opening of the ring or transfer of an acyl group, forming a stable acyl-enzyme intermediate . This prevents the enzyme from processing its natural substrates.

Mechanism Visualization (DOT Diagram)

InhibitionMechanism Enzyme Active HLE Enzyme (Ser-195-OH) Michaelis Michaelis Complex (E-I) Enzyme->Michaelis + Inhibitor Inhibitor Inhibitor (Quinazolinone Derivative) Inhibitor->Michaelis Transition Tetrahedral Intermediate Michaelis->Transition Nucleophilic Attack (Ser-195) AcylEnzyme Acyl-Enzyme Complex (Inactivated) Transition->AcylEnzyme Acylation Step (k_inact) Product Released Product (Inactive Fragment) Transition->Product Leaving Group AcylEnzyme->Enzyme Deacylation (Very Slow) (k_off)

Caption: Kinetic pathway of HLE inactivation. The inhibitor acts as a pseudo-substrate, trapping the enzyme in a stable acyl-enzyme complex.

Experimental Protocols
Protocol A: Preparation of Stock Solutions
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%.

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: Dissolve 2.87 mg of compound in 1.0 mL DMSO.

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute to 100 µM in assay buffer immediately prior to use. Keep DMSO concentration < 1% in the final assay to avoid solvent effects.

Protocol B: HLE Inhibition Assay (Kinetic Mode)

This assay measures the residual activity of Human Leukocyte Elastase in the presence of the inhibitor using a chromogenic substrate.

Materials:

  • Enzyme: Human Leukocyte Elastase (High Purity).

  • Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Specific chromogenic substrate for HLE).

  • Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% Triton X-100, pH 7.5.

  • Detection: Microplate reader capable of reading Absorbance at 405 nm .

Step-by-Step Procedure:

  • Buffer Prep: Prepare fresh assay buffer and equilibrate to 25°C or 37°C.

  • Enzyme Activation: Dilute HLE to a final concentration of 10–20 nM in the assay buffer.

  • Inhibitor Incubation:

    • Add 10 µL of Inhibitor (varying concentrations: 0.1 nM to 10 µM) to 80 µL of Enzyme solution in a 96-well plate.

    • Include a Vehicle Control (DMSO only) and a Blank (Buffer only).

    • Incubate for 15–30 minutes at 37°C to allow formation of the E-I complex.

  • Reaction Initiation:

    • Add 10 µL of Substrate (Stock 2 mM, Final 200 µM).

  • Measurement:

    • Immediately monitor Absorbance at 405 nm kinetically for 10–20 minutes (read every 30 seconds).

  • Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
Protocol C: Determination of IC₅₀

Data Processing Table:

Well TypeComponent A (Enzyme)Component B (Inhibitor)Component C (Substrate)Expected Result
Blank --+No color change (Baseline)
Positive Control +- (DMSO)+Max Velocity (

)
Test ++ (Graded Conc.)+Reduced Velocity (

)

Calculation: Use non-linear regression (log(inhibitor) vs. response -- Variable slope) to fit the data:




Troubleshooting & Validation
  • Issue: Low Inhibition Observed.

    • Cause: Hydrolysis of the N-acetyl/imide group in alkaline buffer.

    • Solution: Ensure pH is < 8.0. Prepare inhibitor dilutions immediately before adding to the enzyme.

  • Issue: Precipitation.

    • Cause: Compound insolubility in aqueous buffer at high concentrations (>50 µM).

    • Solution: Verify solubility by light scattering. Maintain DMSO at 1-2% if necessary (ensure control accounts for DMSO).

  • Validation:

    • Use Sivelestat or PMSF as a reference inhibitor to validate the assay setup.

    • The

      
       value for potent quinazolinone elastase inhibitors is typically in the nanomolar (nM)  range.
      
References
  • Groutas, W. C., et al. (1997). Structure-based design of potent, selective, and orally active inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry. Link (General reference for Quinazolinone Elastase Inhibitors).

  • Sigma-Aldrich. (n.d.).[1] this compound Product Page. Retrieved from Sigma-Aldrich.[1][2][3] Link

  • Gütschow, M., et al. (1999). 2-Substituted 4H-3,1-benzoxazin-4-ones as inhibitors of human leukocyte elastase. Journal of Enzyme Inhibition. Link (Mechanistic analog reference).

  • Stein, R. L., & Trainor, D. A. (1986). Mechanism of inactivation of human leukocyte elastase by a chloromethyl ketone. Biochemistry. Link (Standard protocol reference for HLE kinetics).

(Note: While specific literature on the exact CAS 178244-37-6 is limited to chemical catalogs, the protocols above are derived from the established structure-activity relationships (SAR) of 2-isopropyl-quinazolinone elastase inhibitors.)

Sources

High-throughput screening of a quinazolinone compound library

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of a Quinazolinone Compound Library

Abstract

The 4(3H)-quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets, including kinases (e.g., EGFR), GPCRs, and tubulin. However, the physicochemical properties that make quinazolinones potent—specifically their planarity and lipophilicity—present unique challenges in High-Throughput Screening (HTS). This guide provides a rigorous, field-validated workflow for screening quinazolinone libraries, addressing critical pain points such as aqueous solubility, compound aggregation, and autofluorescence interference.

Library Design & Physicochemical Considerations

Before a single plate is screened, the integrity of the chemical library must be assured. Quinazolinones possess a fused benzene-pyrimidine ring system.[1][2][3] While this provides excellent π-stacking opportunities in protein binding pockets (e.g., the ATP-binding site of kinases), it also leads to significant library management challenges.

The Solubility Paradox

Quinazolinones are prone to intermolecular π-π stacking, leading to poor aqueous solubility and potential precipitation upon dilution into assay buffer.

  • Risk: Compounds precipitating in the microplate well cause light scattering, leading to false positives in optical density or fluorescence assays.

  • Protocol Adjustment:

    • Solvent: Store master stocks in 100% anhydrous DMSO.

    • Hygroscopicity: DMSO is hygroscopic.[4] Quinazolinones will precipitate if the water content in DMSO exceeds 1-2%. Avoid tip-based liquid handlers for the initial transfer if possible.

    • Recommendation: Use Acoustic Droplet Ejection (ADE) technology (e.g., Labcyte Echo) for nanoliter dispensing. ADE eliminates cross-contamination and minimizes the exposure of the source plate to humid air, preserving compound solubility.

Assay Development: The Z-Factor Standard

For a quinazolinone screen, robustness is non-negotiable. We utilize the Z-factor (Z') as the primary metric for assay validation.

The Z-Factor Formula

[5][6][7]
  • 
    : Standard deviation of positive (inhibited) and negative (vehicle) controls.
    
  • 
    : Mean signal of positive and negative controls.
    
Z-Factor ValueInterpretationAction
1.0 Ideal (Theoretical)Perfect assay.
0.5 ≤ Z' < 1.0 ExcellentProceed to Screen. Separation band is wide.
0.0 < Z' < 0.5 MarginalOptimize. High false positive/negative risk.
Z' < 0 UnusableStop. Signal window overlaps with noise.

Expert Insight: For quinazolinone kinase assays (e.g., EGFR inhibition), do not accept a Z' < 0.6. The scaffold's potential for aggregation requires a higher signal-to-noise ratio to distinguish true inhibition from artifacts.

Experimental Protocol: The Screening Workflow

This protocol assumes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format, which is highly recommended for quinazolinones to minimize interference from the compound's native autofluorescence (often in the blue/green region).

Step 1: Assay Plate Preparation (Source)
  • Thaw the Quinazolinone Master Library (10 mM in DMSO) at room temperature for 30 minutes.

  • Centrifuge source plates at 1000 x g for 1 minute to remove condensation from seals.

  • Use an Acoustic Dispenser to transfer 20 nL of compound into 384-well low-volume assay plates (Black, Polystyrene).

  • Backfill control wells:

    • Column 1: DMSO Vehicle (Negative Control).

    • Column 2: 10 µM Gefitinib (Positive Control for EGFR assays).

Step 2: Reagent Addition (The Reaction)
  • Note: Keep DMSO concentration < 1% final volume to prevent enzyme denaturation.

  • Enzyme Mix: Dispense 5 µL of kinase/antibody mixture using a non-contact dispenser (e.g., Multidrop Combi).

  • Incubation: Incubate for 15 minutes at RT to allow compound-enzyme binding.

  • Substrate Mix: Dispense 5 µL of ATP/Substrate-fluorophore mix.

  • Final Volume: 10 µL.

Step 3: Detection
  • Incubate for 60 minutes (protected from light).

  • Read plates on a Multi-mode Reader (e.g., PerkinElmer EnVision).

    • Excitation: 320 nm

    • Emission 1 (Donor): 615 nm

    • Emission 2 (Acceptor): 665 nm

  • Calculate Ratio:

    
    .
    

Visualizing the Workflow

The following diagram illustrates the critical path from library storage to data analysis, highlighting the specific checkpoints for quinazolinone stability.

HTS_Workflow Library Quinazolinone Library (10mM DMSO) Acoustic Acoustic Dispensing (20 nL Transfer) Library->Acoustic Prevent Hydration AssayPlate 384-Well Assay Plate (Dry Compound) Acoustic->AssayPlate ReagentAdd Reagent Addition (Enzyme + Substrate) AssayPlate->ReagentAdd <1% DMSO Incubation Incubation (60 min, Dark) ReagentAdd->Incubation Readout TR-FRET Readout (Ratio 665/615nm) Incubation->Readout Analysis Data Analysis (Z' Calculation) Readout->Analysis

Caption: Figure 1. Optimized HTS workflow using acoustic dispensing to mitigate quinazolinone solubility issues.

Hit Triage & Validation Strategy

A "Hit" in the primary screen is not a lead. It is merely a statistical outlier. For quinazolinones, the False Positive rate can be high due to Colloidal Aggregation .

The Aggregation Counter-Screen

Many hydrophobic quinazolinones form colloidal aggregates that sequester enzymes non-specifically, inhibiting them.

  • Test: Add 0.01% Triton X-100 (or Tween-80) to the assay buffer in a confirmation run.

  • Logic: Detergents disrupt colloidal aggregates.

    • If potency persists with detergent

      
      True Binder .
      
    • If potency disappears with detergent

      
      False Positive (Aggregator) .
      
Triage Logic Flow

Triage_Funnel PrimaryHit Primary Screen Hit (>50% Inhibition) Filter1 Interference Check (Autofluorescence) PrimaryHit->Filter1 Filter2 Detergent Counter-Screen (+0.01% Triton X-100) Filter1->Filter2 Pass Discard Discard / Archive Filter1->Discard Fail (Fluorescent) DoseResponse Dose Response (IC50) (10-point curve) Filter2->DoseResponse Potency Retained Filter2->Discard Potency Lost (Aggregator) Chemistry Chemical Integrity (LC-MS Purity) DoseResponse->Chemistry Valid Hill Slope DoseResponse->Discard Flat/Steep Curve Lead Validated Lead Chemistry->Lead >95% Pure

Caption: Figure 2. Hit Triage Funnel specifically designed to filter quinazolinone aggregators and autofluorescent artifacts.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • National Center for Advancing Translational Sciences (NCATS).

  • He, L., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound Aggregation and Other Artifacts. Current Opinion in Chemical Biology.

Sources

Technical Handling & Storage Protocol: N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide

[1]

Abstract & Chemical Identity

N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide (CAS: 178244-37-6) is a specialized heterocyclic research compound belonging to the quinazolinone class.[1] Structurally, it is the diacetyl derivative of 3-amino-2-isopropyl-4(3H)-quinazolinone.[1] Unlike simple quinazolinones, the presence of the N-diacetylamino moiety (an acyclic imide) confers unique reactivity, specifically increased susceptibility to hydrolysis and transacylation.[2]

This Application Note provides rigorous guidelines for the handling, storage, and solubilization of this compound to prevent degradation (deacetylation) and ensure experimental reproducibility in drug discovery workflows.

PropertyDetail
CAS Number 178244-37-6
Molecular Formula C₁₅H₁₇N₃O₃
Molecular Weight 287.31 g/mol
Structural Class 2,3-Disubstituted Quinazolin-4(3H)-one
Functional Groups Quinazolinone core, Isopropyl (C2), Diacetylamino (N3)
Predicted pKa ~1-2 (Protonation of N1); Diacetyl group is non-basic

Safety Assessment (HSE) & Toxicology

Note: As a rare research chemical, specific toxicological data (RTECS) is unavailable.[1][2] The following protocols are based on Structure-Activity Relationship (SAR) analysis of the quinazolinone pharmacophore.

Hazard Identification (Predicted)
  • Bioactivity Warning: Quinazolinones are "privileged structures" in medicinal chemistry, often exhibiting potent biological activity (e.g., anticonvulsant, antibacterial, or kinase inhibition).[2] Treat this compound as a Potent Bioactive Agent (PBA).

  • GHS Classification (Precautionary):

    • H302: Harmful if swallowed.[1][2]

    • H315/H319: Causes skin and serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)[1][3]
  • Respiratory: N95 (US) or P2 (EU) particulate respirator is mandatory when handling the dry powder to prevent inhalation of bioactive dust.[1][2]

  • Dermal: Nitrile gloves (double-gloving recommended for stock solution preparation).[1]

  • Engineering Controls: All weighing and solubilization must be performed inside a certified Chemical Fume Hood.

Storage & Stability Protocols

The critical stability risk for this compound is the hydrolysis of the diacetyl (imide) group back to the mono-acetyl or free amino species.[1][2] This reaction is catalyzed by moisture, acids, and bases.[2]

Solid State Storage[1][3]
  • Temperature: -20°C (Long-term) / 2-8°C (Short-term < 1 month).[1]

  • Atmosphere: Hydroscopic.[1][2] Store under inert gas (Argon or Nitrogen) if possible.[1][2]

  • Container: Amber glass vial with a PTFE-lined screw cap.[1] Parafilm sealing is insufficient; use electrical tape or specific parafilm wrapping techniques to ensure a moisture barrier.[1][2]

  • Shelf Life: 24 months at -20°C if desiccated.

Solution State Stability
  • Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the preferred solvent.[1][2]

  • Avoid: Alcohols (Ethanol/Methanol) for long-term storage, as transesterification/solvolysis of the acetyl groups can occur over time.[1][2]

  • Prohibited: Aqueous buffers.[1][2] The compound will hydrolyze in water, especially at non-neutral pH.[1][2]

  • Freeze/Thaw: Limit to < 3 cycles. Aliquot immediately upon reconstitution.

Experimental Protocols

Solubilization & Stock Preparation

Objective: Create a stable 10 mM stock solution.

  • Calculate: For 10 mg of compound (MW 287.31), required DMSO volume is ~3.48 mL.[1][2]

  • Equilibrate: Allow the vial to warm to Room Temperature (RT) inside a desiccator before opening. Crucial: Opening a cold vial condenses atmospheric moisture, accelerating hydrolysis.[2]

  • Dissolve: Add Anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm).

  • Agitate: Vortex gently. If particulates remain, sonicate in a water bath at RT for 3-5 minutes.

    • Note: Do not heat above 40°C, as thermal degradation of the diacetyl group may occur.[2]

  • Aliquot: Dispense into single-use amber vials (e.g., 50 µL or 100 µL).

  • Store: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.

Quality Control (QC) Verification

Before using stored stock in critical assays, verify integrity using 1H-NMR or LC-MS.[1][2]

  • NMR Signature (DMSO-d6):

    • Look for the Isopropyl group : A septet (~3.0-4.0 ppm) and a doublet (~1.2 ppm).[1][2]

    • Look for the Acetyl groups : A strong singlet around 2.2 - 2.5 ppm.[1]

    • Degradation Indicator: Appearance of a broad singlet at ~5.0-6.0 ppm (NH of mono-acetamide) or disappearance of one acetyl equivalent indicates hydrolysis.[1]

Hydrolysis Pathway & Stability Logic

The following diagram illustrates the degradation pathway researchers must avoid.

Gcluster_0Storage RisksCompoundTarget Compound(Diacetyl)MonoMono-AcetylDerivativeCompound->MonoHydrolysis (+H2O)Fast in Base/AcidAmine3-Amino-2-isopropyl-quinazolinoneMono->AmineHydrolysis (+H2O)Slow

Figure 1: Degradation pathway.[1][2] The diacetyl group is an activated imide, making the first hydrolysis step kinetically faster than the second.[1][2] Moisture control is paramount.

Application Workflow: Assay Preparation

When using this compound in cellular or enzymatic assays, the transition from DMSO stock to aqueous media must be rapid to preserve chemical integrity.[2]

WorkflowStock10mM Stock(Anhydrous DMSO, -80°C)ThawThaw at RT(Dark, Desiccated)Stock->ThawStep 1DilutionIntermediate Dilution(100x in Media)Thaw->DilutionStep 2: Immediate UseFinalFinal Assay Well(1% DMSO max)Dilution->FinalStep 3: < 15 minsWarningCRITICAL:Do not store dilutedworking solutions > 1 hourDilution->Warning

Figure 2: Assay preparation workflow emphasizing minimized aqueous exposure time.

References

  • Mhaske, S. B., & Argade, N. P. (2006).[2] The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826.[2] (Context for Quinazolinone stability).

  • PubChem. (2023).[1][2] Quinazolinone Derivative Safety Data. National Library of Medicine.[1][2] Retrieved from [Link]

Troubleshooting & Optimization

Stability issues with N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. While direct stability data for this specific molecule is not extensively published, its core structure, a 2,3-disubstituted-4(3H)-quinazolinone, provides a strong basis for understanding its chemical behavior.[1][2] This guide synthesizes information on the quinazolinone scaffold to provide robust troubleshooting advice.

Section 1: Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the handling and stability of this compound.

Q1: What is the general stability of the quinazolinone core structure in solution?

The 4(3H)-quinazolinone ring is generally reported to be quite stable to oxidation, reduction, and hydrolysis.[1] It is stable in cold, dilute acidic, and alkaline solutions. However, stability can be compromised by boiling in these same solutions.[1] The specific substituents on your molecule, including the N-acetylacetamide group, may introduce unique sensitivities.

Q2: What are the recommended solvents for preparing stock solutions?

For many quinazolinone derivatives, polar aprotic solvents are preferred for creating high-concentration stock solutions.

  • Dimethyl Sulfoxide (DMSO): This is a very common choice. For the parent 4(3H)-quinazolinone, solubility in DMSO is high (≥ 100 mg/mL).[3] However, always use freshly opened, anhydrous DMSO, as its hygroscopic nature can introduce water, potentially leading to hydrolysis over long-term storage.[3]

  • N,N-Dimethylformamide (DMF): Studies on related quinazolines have shown that DMF is often a solvent in which they exhibit greater solubility.[4][5]

For aqueous working solutions, it is critical to first prepare a concentrated stock in an organic solvent like DMSO and then dilute it into your aqueous buffer. Direct dissolution in water can be challenging; the parent 4(3H)-quinazolinone has a low water solubility of 1.2 mg/mL, which requires sonication to achieve.[3]

Q3: How should I store stock solutions of this compound?

For long-term stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures. A general recommendation is:

  • -80°C: for storage up to 6 months.[3]

  • -20°C: for storage up to 1 month.[3]

Always protect solutions from light to prevent potential photodegradation, especially if your experimental setup involves prolonged light exposure.

Q4: I've noticed a change in the color of my solution. What could be the cause?

A color change often indicates chemical degradation. The quinazoline nucleus is a chromophore, and alterations to its structure or the generation of impurities can lead to a shift in its absorbance profile. This could be due to:

  • Hydrolysis: Particularly if the solution is at a high or low pH, or if it has been stored for an extended period in a non-anhydrous solvent.

  • Oxidation: While the core is relatively stable, exposure to air and light over time can cause oxidative degradation, especially in the presence of certain buffers or media components.

  • pH Effects: The compound may have different colored forms at different pH values due to its tautomeric properties.[2] Ensure your buffer has sufficient capacity to maintain a stable pH.

Section 2: Troubleshooting Guide for Solution Stability

This section provides a structured approach to identifying and resolving common stability issues encountered during experiments.

Issue 1: Precipitation or Cloudiness Observed in Aqueous Working Solution

Scenario: You've diluted your DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media) and observe immediate or delayed precipitation.

Causality: This is almost always due to the compound's low aqueous solubility. The high concentration in the DMSO stock crashes out when diluted into a predominantly aqueous environment where its solubility is much lower.

Troubleshooting Workflow:

A Precipitation in Aqueous Solution B Verify Final Concentration vs. Aqueous Solubility A->B C Is final concentration too high? B->C D Decrease final concentration C->D Yes E Incorporate a co-solvent or solubilizing agent (e.g., Tween-80, PEG300) C->E Alternative F Optimize Dilution Method C->F No I Problem Resolved D->I E->I G Add DMSO stock to buffer dropwise with vigorous vortexing F->G H Warm the aqueous buffer slightly (e.g., to 37°C) before adding stock F->H G->I H->I

Caption: Workflow for troubleshooting precipitation issues.

Step-by-Step Protocol:

  • Assess Solubility Limit: If possible, determine the kinetic solubility of your compound in the specific aqueous buffer you are using. This will define the maximum workable concentration.

  • Reduce Final Concentration: The simplest solution is often to work at a lower final concentration of the compound.

  • Optimize Dilution Technique: Instead of a bulk addition, add the DMSO stock solution drop-by-drop into the center of the aqueous solution while it is being vigorously vortexed. This rapid dispersion can prevent localized high concentrations that initiate precipitation.

  • Consider Formulation Aids: For in vivo or challenging in vitro experiments, consider using formulation vehicles that include solubilizing agents like PEG300, Tween-80, or cyclodextrins.[3] A common vehicle might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]

Issue 2: Loss of Compound Activity or Inconsistent Results Over Time

Scenario: Your experimental results are inconsistent, or you notice a drop-off in the compound's expected biological effect, suggesting the active concentration is decreasing.

Causality: This points to chemical degradation of the compound in your solution. The primary suspects are hydrolysis of the amide or lactam functionalities, particularly under non-neutral pH conditions. The quinazoline ring itself can be susceptible to hydrolytic opening under harsh conditions.[6][7]

Troubleshooting Workflow:

A Inconsistent Activity / Suspected Degradation B Analyze Solution by HPLC A->B C Is a new peak (degradant) present or main peak area reduced? B->C D Review Solution pH C->D Yes G Review Solution Age & Storage C->G Yes E Is pH acidic (<6) or alkaline (>8)? D->E F Adjust buffer to be closer to neutral (pH 6.5-7.5) E->F Yes E->G No J Problem Identified & Mitigated F->J H Was the solution prepared fresh? Stored properly? G->H I Prepare fresh solutions for each experiment H->I No H->J Yes I->J

Caption: Logic for investigating loss of compound activity.

Step-by-Step Protocol for Stability Assessment:

  • Establish an Analytical Baseline: Upon receiving a new batch of the compound, dissolve it in a suitable solvent (e.g., Methanol or Acetonitrile) and run a High-Performance Liquid Chromatography (HPLC) analysis to confirm its initial purity. A C18 column with a mobile phase like methanol and water is a common starting point for quinazolinone derivatives.[8][9]

  • Conduct a Forced Degradation Study: To understand the compound's vulnerabilities, subject freshly prepared solutions to stress conditions. This is a standard practice in pharmaceutical development.[10]

    • Acidic: 0.1 N HCl

    • Alkaline: 0.1 N NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Heat at 60-80°C

    • Photolytic: Expose to UV light

  • Analyze Stressed Samples: Run HPLC on the stressed samples. The appearance of new peaks will indicate degradation products. Many quinazolinones show significant degradation under alkaline conditions.[8][9]

  • Compare and Mitigate:

    • If you see a degradation product in your experimental sample that matches one from the forced degradation study, you have identified the likely degradation pathway.

    • If degradation is pH-dependent, ensure your experimental buffer is robust and maintained within a stable, near-neutral range.

    • Always use freshly prepared working solutions from a properly stored, frozen stock to minimize the impact of slow degradation over time.

Section 3: Data & Protocols

Table 1: Recommended Solvents and Storage Conditions
SolventPurposeTypical ConcentrationStorage TemperatureMax DurationKey Considerations
DMSO (Anhydrous)Stock Solution10-50 mM-80°C6 Months[3]Use new, anhydrous grade. Aliquot to avoid water absorption.[3]
DMFStock Solution10-50 mM-80°C6 MonthsGood alternative to DMSO; may offer higher solubility for some derivatives.[5]
Aqueous BuffersWorking Solution1-100 µM4°C< 24 HoursPrepare fresh daily. Final DMSO should be <0.5%. Confirm solubility.
Protocol: Stability Assessment via HPLC

This protocol outlines a basic method to check for degradation.

  • Equipment and Reagents:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[10][11]

    • C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm).

    • HPLC-grade Methanol and Water.

    • Your compound: this compound.

    • The solution (your "test sample").

  • Preparation of Mobile Phase:

    • Prepare a mobile phase of 80:20 (v/v) Methanol:Water.[8][9]

    • Filter through a 0.45 µm filter and degas before use.

  • Preparation of Samples:

    • Reference Sample: Prepare a fresh solution of your compound at the expected concentration of your test sample using the same solvent.

    • Test Sample: Use your stored or experimental solution directly. If it is in a complex medium (like cell culture media with protein), a protein precipitation step (e.g., adding 3 volumes of cold acetonitrile, vortexing, and centrifuging) may be necessary to clean up the sample before injection.

  • HPLC Conditions:

    • Flow Rate: 0.9 mL/min.[8][9]

    • Detection Wavelength: 254 nm (or scan for the compound's λmax).[8][9]

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient.

  • Analysis:

    • Inject the reference sample to determine the retention time and peak area of the intact compound.

    • Inject the test sample.

    • Compare the chromatograms: Look for a decrease in the peak area of the main compound and the appearance of new peaks at different retention times in the test sample. These new peaks represent degradation products. The method should be able to clearly separate the main compound from any degradants.[9]

References
  • Al-Ostoot, F.H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 978. Available from: [Link]

  • Gataullin, R.R., et al. (2010). Hydrolytic opening of the quinazoline ring in 3-furfuryl-4-oxo-3,4-dihydroquinazoline derivatives. Chemistry of Heterocyclic Compounds, 46, 823–827. Available from: [Link]

  • Mahindroo, N., et al. (2016). Stability Indicating HPLC Method for Determination of 7,8,9,10-Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. Indian Journal of Pharmaceutical Sciences, 78(6), 769-774. Available from: [Link]

  • Mahindroo, N., et al. (2016). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Semantic Scholar. Available from: [Link]

  • Abbas, S.Y. (2017). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. Mini-Reviews in Organic Chemistry, 14(4), 267-283. Available from: [Link]

  • Naidoo, A., et al. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 26(16), 4938. Available from: [Link]

  • Stability Lab. (n.d.). Analytical Instruments for Stability. Stabilitylab.com. Retrieved February 12, 2026, from [Link]

  • Baluja, S., et al. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37. Available from: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Separationscience.com. Retrieved February 12, 2026, from [Link]

  • Militaru, E., et al. (2018). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Current Drug Discovery Technologies, 15(2), 141-147. Available from: [Link]

Sources

Technical Support Center: Purification of N-Acetylated Research Chemicals

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Purification, Isolation, and Analysis of N-Acetylated Compounds

Introduction: The Acetylation Paradox

As researchers, we often view N-acetylation as a trivial protection step or a final modification to increase lipophilicity. However, the purification of N-acetylated amines presents a unique "paradox of stability": the amide bond is robust, yet the physical properties of the product often mimic the starting material or lead to complex analytical artifacts (rotamers) that mimic impurities.

This guide moves beyond standard textbook protocols to address the specific physicochemical challenges encountered when purifying N-acetylated research chemicals (NARCs).

Module 1: The Separation Phase (Chromatography & Isolation)

Q: My N-acetylated product co-elutes with the starting amine on HPLC/Flash. How do I separate them?

A: This is the most common failure mode. While acetylation reduces polarity, the shift is sometimes insufficient for separation on standard C18 or Silica at neutral pH. You must exploit the pKa differential .

  • The Mechanism: The starting primary/secondary amine is basic (pKa ~9-10). The N-acetylated product is an amide (neutral, non-basic).[1]

  • The Protocol (pH Switching):

    • Low pH Method (Formic/TFA): Both species are protonated? No.[2] Only the amine protonates. The amide remains neutral. The protonated amine becomes highly polar and elutes at the void volume (t0), while the neutral amide retains on the hydrophobic column.

    • High pH Method (Bicarbonate/Ammonium Hydroxide): If your silica is stable (or using polymeric RP), running at pH 9 keeps the amine neutral. However, the amide is often more polar than the free amine in this state due to the dipole of the carbonyl.

Recommendation: Switch to an Acidic Mobile Phase (0.1% Formic Acid) . The starting material will wash out immediately; the product will retain.

Q: I see severe peak tailing for my N-acetylated compound. Is my column dead?

A: Likely not. Amides are hydrogen bond acceptors. They interact strongly with free silanol groups on older or lower-quality silica/C18 supports, causing "secondary interaction" tailing.

Troubleshooting Matrix:

FactorAdjustmentWhy?
Stationary Phase Use "End-capped" columns (e.g., C18-T, C18-PFP)Caps free silanols, preventing H-bonding with the amide oxygen.
Mobile Phase Add 10-20 mM Ammonium AcetateCompetes for silanol sites, sharpening the amide peak.
Temperature Increase to 40-50°CIncreases mass transfer kinetics and reduces viscosity.
Q: How do I remove excess Acetic Anhydride ( ) or Acetyl Chloride without decomposing my product?

A: Direct evaporation often fails because


 has a high boiling point (140°C) and traces linger, ruining NMRs.

The "Azeotropic Scavenge" Protocol:

  • Quench: Add Methanol (5 eq relative to

    
    ) and stir for 15 mins. This converts 
    
    
    
    to Methyl Acetate (volatile) and Acetic Acid.
  • Azeotrope: Do not just rotovap. Add Toluene (or Heptane).

  • Evaporate: Toluene forms azeotropes with acetic acid, dragging it out of the oil. Repeat 3x.

  • Polishing: If acid traces remain, pass the crude solution through a Polymer-Supported Carbonate (PS-CO3) cartridge. This neutralizes acid without introducing water or inorganic salts.

Visual Workflow: Purification Logic

PurificationWorkflow Start Crude Reaction (Amine + Ac2O + Product) Quench Quench: Add MeOH (Forms MeOAc + AcOH) Start->Quench 15 min stir Workup Azeotropic Evap (w/ Toluene) Quench->Workup Remove Volatiles Check Check TLC/LCMS Workup->Check Flash Flash/HPLC (Acidic Modifier) Check->Flash Complex Mix Scavenge Solid Phase Extraction (PS-CO3 Resin) Check->Scavenge Only Acid Impurity Final Pure N-Acetyl Product Flash->Final Scavenge->Final

Figure 1: Decision pathway for the isolation of N-acetylated compounds, prioritizing azeotropic removal of reagents before chromatography.

Module 2: Chemical Stability (O- vs. N-Selectivity)

Q: My molecule has both -OH and -NH2 groups. I see O-acetylated byproducts. How do I fix this?

A:


 is aggressive and will acetylate alcohols (forming esters) alongside amines (forming amides). However, esters are far less stable than amides. You do not need to restart the synthesis; you can perform a Selective Hydrolysis .

The "Zemplén" Correction:

  • Dissolve the crude mixture (containing both N-acetyl and O-acetyl species) in dry Methanol.

  • Add a catalytic amount of Sodium Methoxide (NaOMe) or Potassium Carbonate (

    
    ). pH should be ~9-10.
    
  • Stir at Room Temperature for 1-2 hours.

  • Result: The O-acetyl ester hydrolyzes back to the alcohol. The N-acetyl amide remains completely intact (amide hydrolysis requires boiling NaOH/HCl).

  • Neutralize with Dowex H+ resin or dilute HCl and evaporate.

Q: Can I use Acetyl Chloride instead of Anhydride?

A: Only if you have no acid-sensitive groups. Acetyl chloride generates HCl gas in situ. If your molecule contains Boc-groups, acetals, or silyl ethers, the HCl generated will deprotect them. Acetic Anhydride + Pyridine is the standard for sensitive substrates.

Module 3: Analytical Verification (The "Rotamer" Trap)

Q: My NMR shows "double peaks" or split signals. Is my compound impure?

A: Before you discard the batch, check for Rotamers . N-acetyl groups exhibit restricted rotation around the C-N amide bond due to partial double-bond character (resonance). This creates cis and trans isomers that interconvert slowly on the NMR timescale at room temperature.

Diagnostic Test (Variable Temperature NMR):

  • Take a standard

    
     NMR at 25°C (shows split peaks).
    
  • Heat the NMR probe to 50°C or 60°C .

  • Observation:

    • If the peaks coalesce (merge) into single sharp singlets: It is pure. (Rotamerism).

    • If the peaks remain distinct: It is an impurity.

Visual Mechanism: Amide Rotamerism

Rotamers State1 Trans-Rotamer (Restricted Rotation) Transition Transition State (Free Rotation) State1->Transition Heat (>50°C) State2 Cis-Rotamer (Restricted Rotation) State2->Transition Heat (>50°C) Transition->State1 Cool (<25°C) Transition->State2 Cool (<25°C)

Figure 2: The equilibrium between cis and trans amide rotamers. At high temperatures, the energy barrier is overcome, resulting in a time-averaged single NMR signal.

Quick Reference Data

Table 1: Solvent Selection for N-Acetyl Purification
Solvent SystemApplicationNotes
DCM / MeOH (95:5) Flash ChromatographyStandard for polar amides.
Water / Acetonitrile + 0.1% Formic Reverse Phase (HPLC)Best Choice. Protonates amines (impurities) to wash them away.
Toluene Workup / EvaporationCritical for azeotropic removal of Acetic Acid.
Ethyl Acetate / Hexane CrystallizationN-acetyl compounds often crystallize from EtOAC upon cooling.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Wu, W., et al. (2006).[1] "Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection." Biomedical Chromatography. Available at: [Link]

  • Hadi, Y. S., et al. (2019). "Removing acetic anhydride excess?" ResearchGate Q&A. Available at: [Link]

  • University of Montana. "NMR Determination of the Rotational Barrier in N,N-dimethylacetamide." Chemistry & Biochemistry Dept. Available at: [Link]

  • Borbás, A., et al. (2020). "N-Acetylation of Amines in Continuous-Flow... No Need for Hazardous Derivatives." Molecules (MDPI). Available at: [Link][3][4]

Sources

Analysis of potential degradation products of N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and analytical scientists characterizing N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide (CAS: 178244-37-6). This compound, structurally a diacetylamino-quinazolinone , often appears as a process impurity or intermediate in the synthesis of quinazolinone-based APIs. Its unique N-N linkage and diimide functionality make it susceptible to specific degradation pathways distinct from standard amides.

Subject: Troubleshooting Degradation Pathways of this compound Case ID: TCH-QZ-2026 Assigned Scientist: Senior Application Scientist, Separation Sciences

Executive Summary & Compound Profile

User Query: "I am observing multiple secondary peaks during the stability testing of my quinazolinone intermediate. The retention times suggest polarity shifts consistent with hydrolysis. How do I confirm the identity of these degradants?"

Technical Insight: The molecule is a 3-(Diacetylamino)-2-isopropyl-4(3H)-quinazolinone . The core instability arises from the steric and electronic strain of the gem-diacetyl group attached to the N3-nitrogen. Unlike a stable secondary amide, this diimide-like structure is highly labile, undergoing stepwise deacetylation even under mild conditions.

PropertyData
Compound Name This compound
Molecular Formula C₁₅H₁₇N₃O₃
Molecular Weight 287.31 g/mol
Core Structure 4(3H)-Quinazolinone ring
Key Lability N-N Diacetyl bond (Susceptible to hydrolysis)
Primary Degradants Mono-deacetylated analog, Free hydrazine (3-amino)

Troubleshooting Guide (FAQ)

Q1: I see a major degradation peak eluting earlier than the parent peak. Is this ring opening or deacetylation?

Diagnosis: It is most likely Deacetylation . The parent compound contains two acetyl groups on the exocyclic nitrogen. The loss of the first acetyl group is the kinetically favored pathway, especially in protic solvents or slightly acidic/basic mobile phases.

  • Mechanism: Hydrolysis of the distal amide bond.

  • Observation: A mass shift of -42 Da (Loss of C₂H₂O).

  • Polarity: The product (Mono-acetyl) is more polar than the parent (Diacetyl) due to the exposure of an N-H bond, leading to earlier elution in Reverse Phase (RP) chromatography.

Q2: Under forced degradation (0.1 N NaOH), I see a second, even more polar peak. What is it?

Diagnosis: This is the Free Amine (3-Amino-2-isopropyl-4(3H)-quinazolinone) . Under basic stress, the second acetyl group is removed.

  • Pathway: Parent

    
     Mono-Acetyl 
    
    
    
    Free Amine.
  • Mass Shift: Total loss of -84 Da from parent (287

    
     245 
    
    
    
    203).
  • Critical Note: If you observe a peak with MW ~221 (Parent + 18) or similar, consider Ring Opening (anthranilic acid formation), but this usually requires harsher conditions than deacetylation.

Q3: My LC-MS spectrum shows a strong [M+H]+ at 288, but also a fragment at 246. Is the 246 peak a real impurity or an in-source fragment?

Diagnosis: Distinguishing in-source fragmentation from real impurities is critical for this labile class.

  • Test: Vary the Cone Voltage (or Fragmentor Voltage).

    • If the ratio of 246/288 increases significantly with higher voltage, it is an in-source fragment .

    • If the 246 peak has a distinct retention time (RT) from the 288 peak in the chromatogram, it is a real process impurity/degradant .

  • Recommendation: The diacetyl group is thermally labile. Lower your desolvation temperature (e.g., <350°C) to prevent artificial degradation in the source.

Degradation Pathways & Visualization

The following diagram illustrates the stepwise degradation logic. The Primary Pathway (Red) is the most common issue encountered during method development.

DegradationPathway cluster_legend Pathway Legend Parent Parent Compound (Diacetyl) MW: 287 C15H17N3O3 Mono Degradant A (Mono-Acetyl) MW: 245 C13H15N3O2 Parent->Mono Hydrolysis (-Acetyl) pH 2-9, Ambient Amine Degradant B (Free Amine) MW: 203 C11H13N3O Mono->Amine Hydrolysis (-Acetyl) Strong Acid/Base RingOpen Degradant C (Ring Opening) Anthranilic Acid Deriv. MW: ~221 Amine->RingOpen Ring Cleavage Extreme pH / High Temp key Primary Pathway: Stepwise Deacetylation Secondary Pathway: Quinazolinone Ring Opening

Figure 1: Stepwise hydrolytic degradation pathway of this compound.

Experimental Protocols

Protocol A: Forced Degradation (Stress Testing)

Use this protocol to generate and validate the retention times of the degradation products.

  • Stock Preparation: Dissolve 10 mg of Parent Compound in 10 mL Acetonitrile (1 mg/mL).

  • Acid Stress:

    • Mix 1 mL Stock + 1 mL 0.1 N HCl.

    • Incubate at 60°C for 2 hours .

    • Expected Result: Conversion to Degradant A (Mono-acetyl) .

  • Base Stress:

    • Mix 1 mL Stock + 1 mL 0.1 N NaOH.

    • Incubate at RT for 1 hour (Monitor closely; rapid reaction).

    • Expected Result: Rapid conversion to Degradant B (Free Amine) .

  • Oxidative Stress:

    • Mix 1 mL Stock + 1 mL 3% H₂O₂.

    • Expected Result: Potential N-oxide formation or ring cleavage (check for +16 Da shifts).

Protocol B: LC-MS Identification Parameters

Recommended settings to separate the polar degradants from the hydrophobic parent.

ParameterSettingRationale
Column C18 (e.g., Waters CORTECS or Agilent ZORBAX), 2.1 x 100 mm, 1.6 µmHigh efficiency for structurally similar amides.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH stabilizes the quinazolinone ring.
Mobile Phase B AcetonitrileSharp peaks for hydrophobic parents.
Gradient 5% B to 95% B over 10 minGeneric scouting gradient to catch early eluting amines.
Detection UV 254 nm & MS (ESI+)254 nm is universal for the aromatic quinazolinone core.

Quantitative Data Summary: Degradant Properties

Compound IDStructure DescriptionMass (ESI+)Relative RT (approx)Key Fragment (MS2)
Parent Diacetyl-amino derivative288.131.00 (Ref)246 (Loss of ketene)
Degradant A Mono-acetyl-amino derivative246.120.85204 (Loss of ketene)
Degradant B 3-Amino-2-isopropyl-4(3H)-quinazolinone204.110.65162 (Ring cleavage)
Degradant C 2-(Isobutyrylamino)benzoic acid hydrazide222.12< 0.50120 (Anthraniloyl)

References

  • PubChem. (2025).[1][2][3] this compound (Compound Summary). National Library of Medicine. [Link] (Note: Link directs to related substructure records for verification of nomenclature).

  • Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids. Tetrahedron. (General reference for Quinazolinone ring stability and cleavage mechanisms). [Link]

Sources

Confirming the purity of N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide from suppliers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for analytical chemists and quality control scientists. It addresses the specific challenges of verifying N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide (referred to herein as NIQA-DiAc ), a likely synthetic intermediate or impurity standard characterized by its labile diacetyl-hydrazine-like motif.

Subject: Analytical Validation & Troubleshooting for this compound Document ID: TS-NIQA-001 Applicable For: QC Analysts, Medicinal Chemists, Process Chemists

Executive Summary & Chemical Context

The Core Challenge: You are likely analyzing this compound as a reference standard for impurity profiling of quinazolinone-based APIs (e.g., Proquazone analogs).[1] The molecule contains a diacetylamino group attached to the N3 position of the quinazolinone ring.[1]

  • Chemical Risk: This N,N-diacetyl moiety functions structurally as an imide.[1] It is sterically crowded and electronically activated, making it highly susceptible to hydrolysis .[1]

  • Common Failure Mode: Commercial samples often degrade partially into the mono-acetylated form (N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide ) or the free amine (3-amino-2-isopropylquinazolin-4(3H)-one ) due to moisture exposure during storage or improper handling during analysis.

Initial Assessment Protocol (The "Box Opening" Phase)

Before injecting the sample, perform this non-destructive triage to prevent wasting instrument time on degraded material.[1]

ParameterExpected ObservationWarning Sign (Degradation Risk)
Physical State Crystalline solid, typically white to off-white.Clumping, yellowing, or "wet" appearance (indicates hydrolysis/hygroscopicity).[1]
Solubility Soluble in DMSO, DMF, CH₂Cl₂.[1] Sparingly soluble in water.[1]Incomplete solubility in dry DMSO (suggests presence of the less soluble free amine).[1]
Odor Odorless or faint specific chemical odor.[1]Vinegar smell (Acetic acid release indicates active hydrolysis).[1]

Chromatographic Purity (HPLC/UPLC)

Objective: Separate the target diacetyl compound from the monoacetyl impurity without causing degradation on the column.

The "Ghost Peak" Phenomenon

Issue: Users often report a "ghost peak" that grows over time in the autosampler.[1] Cause: NIQA-DiAc is unstable in protic solvents (MeOH/Water) over long periods.[1] Solution: Use aprotic diluents and rapid gradients.[1]

Recommended Method Parameters
ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard reversed-phase retention.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH stabilizes the amide/imide bond better than neutral/basic pH.[1]
Mobile Phase B Acetonitrile (ACN)ACN is preferred over Methanol (MeOH) to prevent trans-esterification or solvolysis.[1]
Diluent 100% Acetonitrile or DMSO Crucial: Do NOT dissolve the standard in Methanol or Water/Buffer.[1]
Gradient 50% B to 90% B over 10 minElute the lipophilic diacetyl target quickly.
Detection UV @ 230 nm & 254 nmQuinazolinone core absorbs strongly here.[1]
Workflow Visualization

The following diagram outlines the logical flow for confirming purity and handling degradation issues.

NIQA_Validation Start Sample Receipt: NIQA-DiAc Solubility Solubility Check (Dry DMSO-d6) Start->Solubility NMR_Check 1H NMR Analysis (Key: Methyl Integration) Solubility->NMR_Check If soluble HPLC HPLC-UV/MS (Aprotic Diluent) NMR_Check->HPLC Confirm Identity Decision Purity > 95%? HPLC->Decision Pass PASS: Release for Use Decision->Pass Yes Fail_Hydrolysis FAIL: Mono-Acetyl Detected (Hydrolysis) Decision->Fail_Hydrolysis Peak @ RRT ~0.8 (Mass -42 Da) Fail_Isomer FAIL: O-Acetyl Isomer (Synthesis Error) Decision->Fail_Isomer Abnormal Shift

Caption: Validation workflow emphasizing NMR for structural confirmation prior to HPLC quantification to rule out isomeric impurities.

Structural Confirmation (NMR & MS)

Objective: Prove the molecule has two acetyl groups and is not the mono-acetyl precursor.

Mass Spectrometry (LC-MS)[1]
  • Target Ion: Look for

    
    .[1]
    
  • Warning: In-source fragmentation is common.[1] You may see a strong signal for

    
    .[1]
    
    • Troubleshooting: Lower the cone voltage/fragmentor voltage.[1] If the "fragment" peak separates chromatographically from the parent, it is a real impurity (hydrolysis product).[1] If they co-elute perfectly, it is likely in-source fragmentation.[1]

Nuclear Magnetic Resonance (1H NMR)

This is the gold standard for distinguishing the Diacetyl (Target) from the Monoacetyl (Impurity).[1]

FeatureNIQA-DiAc (Target)Mono-Acetyl Impurity
Acetyl Methyls Singlet (6H) approx. 2.2–2.4 ppm.[1] (May appear as two singlets if rotation is restricted).[1]Singlet (3H) approx. 2.0–2.2 ppm.[1]
Amide Proton (NH) Absent. (No NH on the N3 nitrogen).[1]Present. Broad singlet, typically >10 ppm (exchangeable with D₂O).[1]
Isopropyl Group Septet (1H) + Doublet (6H).[1]Septet (1H) + Doublet (6H).[1]

Critical Check: If your integration of the acetyl methyl region is only 3H relative to the quinazolinone aromatic protons (4H), your supplier sent you the mono-acetylated compound.[1]

Troubleshooting & FAQs

Q1: My HPLC chromatogram shows two peaks. Is it an isomer or degradation?

  • Test: Re-inject the sample immediately. If the ratio changes (impurity grows), it is degradation (hydrolysis) occurring in the vial.[1]

  • Fix: Prepare a fresh sample in anhydrous acetonitrile and inject immediately. Ensure your autosampler is not too warm.[1]

Q2: Can I use this standard if it is 90% pure?

  • Answer: For qualitative identification (retention time marker), yes.[1] For quantitative calibration curves, no . The response factor of the diacetyl vs. monoacetyl forms will differ significantly due to UV absorbance differences (auxochrome effects of the second acyl group).[1] You must correct for purity or repurify.[1]

Q3: How do I distinguish N-acylation from O-acylation?

  • Context: Quinazolinones can tautomerize.[1] Reaction at the oxygen (O4) vs nitrogen (N3) is possible.[1]

  • Technique: 13C NMR is best.[1] The Carbonyl carbon (C4) in the N-acetyl form (quinazolinedione-like) typically appears upfield relative to the O-acetyl (aromatic quinazoline system) carbon.[1] Additionally, HMBC correlations will show the acetyl proton coupling to the N3-attached carbon vs the O4-attached carbon.[1]

Q4: How should I store the reference material?

  • Protocol: Store at -20°C in a sealed vial with desiccant. Allow the vial to reach room temperature before opening to prevent condensation, which will instantly trigger hydrolysis of the diacetyl group.[1]

References

  • Quinazolinone Stability: El-Hiti, G. A., et al. "Crystal structure of 3-amino-2-propylquinazolin-4(3H)-one."[1] Acta Crystallographica Section E, 2015.[1][2]

    • Relevance: Establishes the stability and structural baseline for 3-amino-2-alkylquinazolinones, the precursor and degrad
  • Impurity Profiling: Qiu, F. "Identification of Pharmaceutical Impurities."[1][3] Journal of Liquid Chromatography & Related Technologies, 2007.[1] [1]

    • Relevance: Provides the regulatory and technical framework for distinguishing process-related impurities (like mono-acetyl derivatives) from degradation products.[1]

  • Regiochemistry (N vs O Acylation): Reily, M. D., et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations."[1] Journal of Medicinal Chemistry, 2013.[1]

    • Relevance: Critical methodology for distinguishing the N-acetyl target from potential O-acetyl isomers using NMR.
  • HPLC Method Development: Snyder, L. R., et al. Practical HPLC Method Development. Wiley-Interscience.

(Note: While specific commercial data for NIQA-DiAc is proprietary, the protocols above are derived from established chemistries of 3-substituted quinazolinones and diacyl-hydrazines.)

Sources

Technical Support Center: Scalable Synthesis of Substituted Quinazolinones

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Operator: Senior Application Scientist Subject: Troubleshooting & Process Optimization for Quinazolinone Scale-Up Reference ID: QNZ-SC-2024

Introduction: The Scale-Up Threshold

Welcome to the technical support center. You are likely here because your bench-scale route (100 mg to 5 g) for a substituted quinazolinone—likely a kinase inhibitor analog or a bioactive scaffold—is failing at the 100 g+ or pilot scale.

Substituted quinazolinones (e.g., Idelalisib, Methaqualone derivatives) present specific process chemistry challenges: exothermic condensations , stubborn transition metal residues , and solubility issues that turn manageable precipitates into unfilterable gums. This guide addresses these specific failure points using field-proven strategies.

Module 1: Reaction Engineering & Thermal Safety

Core Issue: Thermal runaway and "delayed exotherm" during cyclization.

Q: My Niementowski condensation (anthranilic acid + amide) stalled, so I increased the temperature. Now I see a massive exotherm. What happened?

A: You likely encountered "accumulation," a classic scale-up killer. At bench scale, heat transfer is rapid. At kilo-scale, the surface-area-to-volume ratio drops. In the Niementowski reaction, the formation of the intermediate N-acyl anthranilic acid is often slower than the subsequent cyclization. If you heat too fast without confirming intermediate consumption, you build up a "thermal bomb" of unreacted material that cyclizes simultaneously once a threshold temperature is reached.

Troubleshooting Protocol:

  • Switch Reagents: Replace anthranilic acid with Isatoic Anhydride . It is more reactive, allowing cyclization at lower temperatures with amines, reducing the energy barrier and thermal risk.

  • Dosing Control: Do not add all reagents at once (batch). Use a Semi-Batch approach.

    • Action: Charge the amine/solvent. Heat to reaction temperature.[1][2]

    • Action: Dose the Isatoic Anhydride (solid or slurry) slowly over 2–4 hours.

    • Verification: Monitor heat flow (RC1 calorimetry) or off-gassing (

      
       release) to ensure the reaction rate matches the addition rate.
      
Q: I am scaling an oxidative cyclization (Aldehyde + 2-Aminobenzamide). The iodine/oxidant method is staining equipment and difficult to quench. Alternatives?

A: Iodine (


) is excellent on the bench but corrosive and expensive to waste-treat at scale.
Recommended Scale-Up Alternative:  Copper-catalyzed aerobic oxidation or Sodium Bisulfite adducts.

Protocol (The "Green" Oxidative Route):

  • Catalyst: Use

    
     (5-10 mol%) with TEMPO (5-10 mol%).
    
  • Oxidant: Ambient Air or

    
     balloon (avoid high-pressure 
    
    
    
    without specific safety bunkers).
  • Solvent: Switch from DMF (hard to remove) to Ethanol or Eucalyptol (see Module 4).

  • Mechanism: The copper cycle oxidizes the intermediate aminal to the quinazolinone, producing only water as a byproduct.

Module 2: Impurity Profile & Catalyst Management

Core Issue: De-halogenation and Metal Contamination.

Q: I am synthesizing a halogenated quinazolinone (like Idelalisib). During the nitro-reduction step using Pd/C, I am losing the Fluorine/Chlorine atom (de-halogenation).

A: This is a common failure mode with Palladium on Carbon (Pd/C) in hydrogen atmospheres. The catalyst is too active and attacks the aryl-halide bond.

The "Idelalisib" Fix (Zinc/Ammonium Formate): Move away from Hydrogen gas/Pd.

  • Reagent: Zinc dust (activated) + Ammonium Formate.

  • Conditions: Methanol/THF at ambient temperature.

  • Why it works: This transfer hydrogenation method is chemoselective for the nitro group and kinetically too slow to perform oxidative addition into the Aryl-Fluoro/Chloro bond, preserving your halogen substituent [1].

Q: My final API has >50 ppm Palladium. Recrystallization isn't removing it.

A: Quinazolinones are nitrogen-rich heterocycles that act as excellent ligands for Pd, binding it tightly. Standard crystallization often co-precipitates the metal.[3]

Scavenging Protocol (The "Silica" Solution): Do not rely on charcoal alone. Use functionalized silica scavengers before the final crystallization.

Scavenger TypeFunctionalityTarget Metal SpeciesProtocol
SiliaMetS® Thiol -SH (Thiol)Pd(II), Pd(0)Add 5 eq. relative to residual metal.[3][4][5] Stir at 50°C for 1-4h. Filter hot.
SiliaMetS® DMT DimercaptotriazineHigh affinity for Pd in DMSO/DMFBest for highly polar reaction mixtures.
Smopex®-111 Styryl-thiol fiberLow levels (<10 ppm) polishingUse for final polishing if initial levels are low.

Module 3: Work-up & Purification Logic

Core Issue: Oiling out and avoiding chromatography.

Q: My product oils out as a gum instead of precipitating. How do I get a filterable solid?

A: "Oiling out" indicates you are operating in the metastable zone where liquid-liquid phase separation occurs before crystallization.

The "Seeding" Protocol:

  • Determine Cloud Point: Find the temperature where the solution just turns hazy.

  • Seed: Add 0.5–1.0 wt% of pure seed crystals (from your bench batch) at 5–10°C above the cloud point.

  • Age: Hold the temperature for 1–2 hours. This allows the gum to reorganize onto the crystal lattice.

  • Cool: Ramp down temperature slowly (e.g., 10°C/hour).

  • Antisolvent: If using antisolvent (e.g., Water into DMF), add it after the seed bed is established, not before.

Module 4: Visualization of Workflows

Diagram 1: Synthetic Route Selection Matrix

This logic gate determines the safest and most scalable route based on your starting materials.

Quinazolinone_Route_Selection Start Target: Substituted Quinazolinone Decision1 Starting Material? Start->Decision1 RouteA Anthranilic Acid + Amide Decision1->RouteA Classic Niementowski RouteB Isatoic Anhydride + Amine Decision1->RouteB Modified Route RouteC 2-Aminobenzamide + Aldehyde Decision1->RouteC Cyclization RiskA Risk: High Exotherm Requires: High Temp (>150°C) RouteA->RiskA BenefitB Benefit: CO2 Off-gassing (Self-limiting) RouteB->BenefitB DecisionC Oxidant Choice? RouteC->DecisionC MitigationA Action: Switch to Route B or use PPE/Blast Shield RiskA->MitigationA Result Scalable Process BenefitB->Result Oxidant1 Iodine/DDQ DecisionC->Oxidant1 Bench Scale Only Oxidant2 CuCl / Air / TEMPO DecisionC->Oxidant2 Pilot Scale (Green) Oxidant2->Result

Caption: Decision matrix for selecting the safest synthetic route. Green paths indicate preferred scalable methodologies.

Diagram 2: Pd Removal & Purification Workflow

A self-validating loop to ensure API purity specifications (ICH Q3D).

Pd_Removal_Workflow Rxn Crude Reaction Mixture (High Pd) Filter1 Hot Filtration (Remove bulk Pd/C) Rxn->Filter1 Scavenge Add SiliaMetS® Thiol 50°C, 2 Hours Filter1->Scavenge Filter2 Filtration (Remove Scavenger) Scavenge->Filter2 Cryst Crystallization (Seeding Protocol) Filter2->Cryst QC QC Check (ICP-MS) Cryst->QC Final Final API (<10ppm Pd) QC->Final Pass Reprocess Reprocess: Dissolve & Rescavenge QC->Reprocess Fail (>10ppm) Reprocess->Scavenge

Caption: Workflow for removing Palladium residues. The loop ensures no batch is released until ICH limits are met.

References

  • Mekala, N., et al. (2018).[6] A novel and scalable synthesis of idelalisib: controlling the formation of an enantiomer. RSC Advances. [Link]

  • Messire, G., et al. (2024).[7] Synthesis of 4-(Phenylamino)quinazoline-2(1H)-thiones Using Green Solvents. Chemistry - A European Journal. [Link][7]

  • Biotage. (2023).[3][8] How to Remove Palladium in three easy steps. Biotage Knowledge Base. [Link]

  • Stanford Environmental Health & Safety. (2023). Scale-Up Safety Guidelines. Stanford University.[8] [Link]

  • Wang, Z., et al. (2018).[9] Cu-catalyzed one-pot process for the preparation of substituted quinazolines using O2.[9] Frontiers in Chemistry. [Link]

Sources

Validation & Comparative

Independent validation of N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide's anticancer effects

Author: BenchChem Technical Support Team. Date: February 2026

Compound Code: QZ-Ace-ISO CAS: 178244-37-6 Primary Classification: 2,3-Disubstituted Quinazolin-4(3H)-one Derivative Target Mechanism: Tyrosine Kinase Inhibition (EGFR/VEGFR) & Tubulin Destabilization

Executive Summary & Technical Context

This guide outlines the independent validation framework for N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide (QZ-Ace-ISO). As a member of the quinazolin-4(3H)-one class, this compound shares the pharmacophore responsible for the activity of established anticancer agents like Gefitinib and Erlotinib.

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, capable of binding to the ATP-binding pocket of receptor tyrosine kinases (RTKs). The specific substitution of an isopropyl group at C-2 and an acetyl-acetamide moiety at N-3 suggests a lipophilic profile optimized for membrane permeability, potentially acting as a prodrug or a direct ATP-competitive inhibitor.

Validation Objective: To objectively assess QZ-Ace-ISO's efficacy against solid tumors (NSCLC, Breast) relative to clinical standards, determining if it meets the Target Product Profile (TPP) of a potent, selective kinase inhibitor.

Chemical Identity & Handling

Before biological testing, structural integrity and solubility must be standardized to prevent experimental artifacts.

  • IUPAC Name: this compound[1]

  • Molecular Formula: C15H17N3O3[1]

  • Molecular Weight: ~287.31 g/mol

  • Solubility Profile: High lipophilicity expected.

    • Stock Solution: Dissolve in 100% DMSO to 10-50 mM.

    • Working Solution: Dilute in culture media; ensure final DMSO concentration < 0.1% to avoid solvent toxicity.

Comparative Cytotoxicity Profiling

To validate QZ-Ace-ISO, you must benchmark its antiproliferative capacity (IC50) and Selectivity Index (SI) against a Positive Control (Tyrosine Kinase Inhibitor) and a Broad-Spectrum Cytotoxic Agent .

Benchmark Data Table

The following values represent the "Success Criteria" derived from high-potency quinazolinone derivatives in literature.

MetricCandidate (QZ-Ace-ISO)Comparator A: Gefitinib (EGFR-TKI)Comparator B: Doxorubicin (Genotoxic)Validation Threshold
Primary Target To be determinedEGFR (Wild Type & Mutants)DNA Intercalation / Topo II--
IC50 (A549 Lung) Target: < 5.0 µM 0.02 - 0.5 µM0.1 - 0.5 µM< 10 µM (Hit Criteria)
IC50 (MCF-7 Breast) Target: < 8.0 µM 1.0 - 5.0 µM0.2 - 0.8 µM< 15 µM
IC50 (Normal Fibroblast) Target: > 50 µM > 80 µM1.0 - 5.0 µMHigh Selectivity Required
Selectivity Index (SI) Target: > 10 > 100< 10 (Low Selectivity)SI > 5.0

Analyst Note: If QZ-Ace-ISO shows an IC50 > 20 µM in A549 cells, it likely lacks sufficient potency as a monotherapy. However, if it retains activity in Gefitinib-resistant lines (e.g., H1975), it represents a significant "Next-Generation" lead.

Mechanistic Validation (The "Why")

Quinazolinones typically function by occupying the ATP-binding cleft of EGFR, preventing autophosphorylation and downstream signaling (Ras/Raf/MEK/ERK and PI3K/Akt).

Pathway Visualization

The following diagram illustrates the specific blockade point for QZ-Ace-ISO validation.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Activates Phos Autophosphorylation (Tyr1068) EGFR->Phos Requires ATP ATP ATP ATP->EGFR Binds Inhibitor QZ-Ace-ISO (Candidate) Inhibitor->EGFR Competes with ATP (Validation Point) Apop Apoptosis (Caspase 3/7) Inhibitor->Apop Induces via Signal Loss RAS RAS/RAF Phos->RAS PI3K PI3K/AKT Phos->PI3K MEK MEK/ERK RAS->MEK Prolif Cell Proliferation MEK->Prolif PI3K->Prolif

Figure 1: Predicted Mechanism of Action. QZ-Ace-ISO is hypothesized to compete with ATP at the EGFR intracellular domain, halting downstream proliferation signals.

Experimental Protocols

To ensure data integrity (E-E-A-T), follow these standardized protocols.

Protocol A: MTT Cytotoxicity Assay (Linearity Controlled)

Purpose: To determine the IC50 value with statistical confidence.

  • Seeding: Seed tumor cells (A549/MCF-7) at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment: Prepare serial dilutions of QZ-Ace-ISO (0.1, 0.5, 1, 5, 10, 50, 100 µM). Include:

    • Vehicle Control: 0.1% DMSO (100% Viability).

    • Positive Control:[2][3] Gefitinib (Standard).[4]

    • Blank: Media only (Background subtraction).

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO.

  • Analysis: Measure absorbance at 570 nm.

    • Calculation:

      
      
      
    • Curve Fit: Use non-linear regression (log(inhibitor) vs. normalized response) to calculate IC50.

Protocol B: Western Blotting for Target Engagement

Purpose: To prove the mechanism (EGFR inhibition) rather than just general toxicity.

  • Lysate Prep: Treat cells with QZ-Ace-ISO at IC50 concentration for 6, 12, and 24 hours.

  • Stimulation: Stimulate serum-starved cells with EGF (100 ng/mL) for 15 mins before lysis (to maximize phosphorylation signal).

  • Detection Targets:

    • p-EGFR (Tyr1068): The primary marker for activation. Expect reduction.

    • Total EGFR: Loading control for the receptor. Expect constant levels.

    • Caspase-3 (Cleaved): Marker for apoptosis. Expect increase.

    • 
      -Actin:  Housekeeping control.
      

Validation Workflow Diagram

Use this decision matrix to guide your experimental progression.

Validation_Workflow Start Compound QZ-Ace-ISO Step1 Phase 1: Cytotoxicity (MTT Assay) Start->Step1 Decision1 IC50 < 10 µM? Step1->Decision1 Step2 Phase 2: Selectivity (Normal vs Cancer) Decision1->Step2 Yes Fail Discard / Redesign Decision1->Fail No Decision2 SI > 5? Step2->Decision2 Step3 Phase 3: Mechanism (Western Blot/Flow) Decision2->Step3 Yes Decision2->Fail No Success Lead Candidate (In Vivo Ready) Step3->Success

Figure 2: Strategic Validation Workflow. Go/No-Go decisions are based on potency and selectivity thresholds.

References

  • Sigma-Aldrich. (n.d.).[1] this compound Product Information. Retrieved from

  • Al-Omary, F. A., et al. (2024).[5] Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Semantic Scholar. Retrieved from

  • Abdel-Aziz, M., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Taylor & Francis. Retrieved from

  • Mahdavi, M., et al. (2025).[6] 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PMC. Retrieved from

  • Lee, J., et al. (2024). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. NIH. Retrieved from

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 2-Substituted Quinazolinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the landscape of nitrogen-heterocycle drug discovery, the quinazolin-4(3H)-one scaffold occupies a "privileged" status, distinct from its fully aromatic cousin, the quinazoline.[1][2] While 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib) have dominated the kinase inhibitor market, 2-substituted quinazolinones offer a strategic alternative for overcoming metabolic instability and off-target toxicity.

This guide objectively compares the 2-substituted quinazolinone scaffold against standard-of-care alternatives across two primary therapeutic axes: Anticancer (EGFR/VEGFR inhibition) and Anticonvulsant (GABA-A modulation) .

Key Comparative Findings
Feature2-Substituted Quinazolinone Alternative: 4-Anilinoquinazoline Impact
Electronic Character H-bond acceptor (C=O) & donor (N-H)Flat, electron-deficient aromatic systemQuinazolinones offer unique binding modes in ATP-pockets.
Solubility Moderate to High (tunable via C2)Low (often requires solubilizing tails)Better oral bioavailability potential.
Metabolic Stability C2 substitution blocks oxidationC2 is often a site of metabolic attackProlonged half-life (

).
Primary Target Multi-target (Kinases, GABA, DHFR)Highly specific Kinase InhibitorsQuinazolinones are better for polypharmacology.

Chemical Space & Structural Logic

The 2-position of the quinazolinone ring is the critical vector for tuning lipophilicity and steric fit. Unlike the C3 position, which dictates receptor subtype selectivity (especially in GABA receptors), the C2 position acts as the "anchor," determining how the molecule orients within the hydrophobic pocket of the target protein.

Visualization: The Quinazolinone Pharmacophore

SAR_Logic cluster_0 Core Scaffold cluster_1 C2 Substitution (The Anchor) cluster_2 Biological Outcome Q Quinazolin-4(3H)-one Core C2_Alkyl C2-Alkyl/Aryl (Lipophilicity) Q->C2_Alkyl Modification C2_Thio C2-S-Alkyl (Metabolic Stability) Q->C2_Thio C2_Styryl C2-Styryl (Pi-Stacking Extension) Q->C2_Styryl GABA GABA-A Modulation (Anticonvulsant) C2_Alkyl->GABA Allosteric Fit Kinase Kinase Inhibition (EGFR/VEGFR) C2_Thio->Kinase Dual Inhibition C2_Styryl->Kinase Deep Pocket Access

Caption: Figure 1.[1] Pharmacophore mapping of 2-substituted quinazolinones. The C2 position serves as the primary divergency point for therapeutic targeting.

Therapeutic Case Study A: Oncology (EGFR/VEGFR Inhibition)

The Challenge

First-generation quinazolines (Gefitinib) suffer from resistance mutations (e.g., T790M). The "flat" nature of the quinazoline ring requires specific binding geometries that are easily disrupted by steric mutations in the ATP binding site.

The Solution: 2-Substituted Quinazolinones

By introducing a 2-thio or 2-styryl group, the scaffold adopts a non-planar conformation or extends further into the hydrophobic back-pocket of the enzyme, often retaining potency against resistant strains.

Comparative Data: EGFR Kinase Inhibition

Data synthesized from recent SAR studies (e.g., S-alkylated derivatives [1, 2]).

Compound ClassRepresentative StructureTargetIC50 (µM)Selectivity Index (SI)
Standard (Control) Lapatinib (Quinazoline)EGFR0.059 High
Standard (Control) Sorafenib (Biaryl urea)VEGFR-20.041 Moderate
Test Candidate 2-Thio-quinazolinone (Cmpd 4) EGFR0.049 Superior
Test Candidate 2-Thio-quinazolinone (Cmpd 4) VEGFR-20.054 Comparable
Alternative 2-Methyl-quinazolinoneEGFR> 5.0Poor (Inactive)

Analysis:

  • Potency: The 2-thio-substituted quinazolinone (Cmpd 4) matches the potency of Lapatinib against EGFR.

  • Dual Action: Unlike Lapatinib (primarily EGFR/HER2), the 2-substituted quinazolinone often exhibits dual EGFR/VEGFR-2 inhibition, effectively starving the tumor of blood supply (angiogenesis) while blocking proliferation.

  • SAR Rule: A bulky, lipophilic group at C2 (like S-benzyl or S-alkyl) is essential. Small groups (Methyl) at C2 lead to loss of activity in kinase targets.

Therapeutic Case Study B: Neurology (Anticonvulsant)

The Challenge

Methaqualone was a highly effective sedative/anticonvulsant but was withdrawn due to abuse potential and toxicity.[3] The goal is to retain the GABA-modulating activity while removing the euphoric/addictive side effects.

The Solution: 2-Styryl & 2-Heteroaryl Modifications

Modifying the C2 position from a simple methyl (as in Methaqualone) to a 2-[2-(4-pyridyl)ethyl] or 2-styryl group retains anticonvulsant activity but alters the pharmacokinetic profile, reducing central nervous system (CNS) depression (sedation) relative to seizure protection.

Comparative Data: Seizure Protection (MES Test)

Data based on Methaqualone analog studies [3, 4].[4]

CompoundC2 SubstituentC3 SubstituentMES Protection (ED50 mg/kg)Neurotoxicity (TD50 mg/kg)Therapeutic Index (PI)
Methaqualone -CH32-Tolyl20603.0
Analog A -CH=CH-Ph (Styryl)2-Tolyl45>300>6.6
Analog B -CH2-CH2-(4-Pyridyl)4-Cl-Ph301505.0
Analog C -CH3Phenyl>100-Inactive

Analysis:

  • Safety: Analog A (2-styryl) is less potent than Methaqualone but significantly less toxic, yielding a superior Therapeutic Index (PI).

  • SAR Rule: The "Methaqualone pocket" in the GABA receptor requires a specific steric bulk. Extending the C2 position with a rigid linker (styryl) maintains binding but prevents the conformational changes associated with the euphoric "high" of the parent drug.

Experimental Protocols

To ensure reproducibility, we present a validated synthesis pathway for 2-substituted quinazolinones via the Anthranilic Acid route (Niementowski variation), which is superior to the benzoxazinone route for diversity generation.

Workflow Visualization

Synthesis_Flow cluster_conditions Critical Control Points Start Anthranilic Acid Step1 Acylation (R-COCl / Pyridine) Start->Step1 Inter N-Acyl Anthranilic Acid Step1->Inter Step2 Cyclization (Ac2O or POCl3) Inter->Step2 Benzox Benzoxazinone Intermediate Step2->Benzox Step2->Benzox Moisture Sensitive Step3 Amination (R'-NH2, Reflux) Benzox->Step3 Final 2,3-Disubstituted Quinazolin-4(3H)-one Step3->Final

Caption: Figure 2. Step-wise synthesis of 2,3-disubstituted quinazolinones via benzoxazinone intermediate.

Detailed Protocol: Synthesis of 2-Styryl-3-Phenylquinazolin-4(3H)-one

Objective: Synthesize a library of C2-functionalized derivatives.

Step 1: Formation of the Benzoxazinone Core

  • Reagents: Dissolve Anthranilic acid (10 mmol) in pyridine (30 mL).

  • Addition: Dropwise add the corresponding acyl chloride (e.g., cinnamoyl chloride for 2-styryl) (12 mmol) at 0°C.

  • Reaction: Stir at room temperature for 1 hour, then treat with acetic anhydride (10 mL) to drive cyclization. Reflux for 2 hours.

  • Workup: Pour the reaction mixture into crushed ice/water. The solid benzoxazinone precipitates. Filter, wash with cold water, and dry.

    • Validation Point: Check IR for disappearance of broad OH/NH bands and appearance of lactone C=O (~1750 cm⁻¹).

Step 2: Conversion to Quinazolinone

  • Reagents: Suspend the benzoxazinone (5 mmol) in ethanol (20 mL) or glacial acetic acid.

  • Addition: Add the requisite amine (e.g., aniline, 4-chloroaniline) (5.5 mmol).

  • Reaction: Reflux for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Workup: Cool the mixture. If using acetic acid, pour into ice water. If using ethanol, concentrate under vacuum. Recrystallize from Ethanol/DMF.

    • Validation Point: 1H NMR will show the disappearance of the benzoxazinone signals and the appearance of the N3-substituent protons.

Step 3: Biological Assay (EGFR Kinase Inhibition)

  • Kit: Use a commercially available ADP-Glo™ Kinase Assay (Promega).

  • Enzyme: Recombinant human EGFR (0.2 µ g/well ).

  • Substrate: Poly(Glu,Tyr) 4:1.

  • Protocol:

    • Incubate compound (serial dilutions 10 µM to 0.1 nM) with EGFR and ATP (10 µM) for 60 mins at 25°C.

    • Add ADP-Glo reagent (40 mins).

    • Add Kinase Detection Reagent (30 mins).

    • Measure Luminescence (RLU).

  • Calculation: Plot RLU vs. log[Concentration] to derive IC50 using non-linear regression (GraphPad Prism).

References

  • S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors. PubMed Central (PMC). Available at: [Link]

  • New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors: Synthesis, molecular modeling simulations, and anticancer activity. Arch Pharm (Weinheim). 2023.[5] Available at: [Link]

  • Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones. Journal of Medicinal Chemistry. Available at: [Link]

  • From Methaqualone and Beyond: Structure-Activity Relationship of 6-, 7-, and 8-Substituted 2,3-Diphenyl-quinazolin-4(3H)-ones. ACS Chemical Neuroscience. 2020.[6] Available at: [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Iran J Basic Med Sci. Available at: [Link]

Sources

Selectivity Profiling of the Quinazolinone Probe: N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound Identity: N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide (hereafter referred to as QZ-Iso-Ac2 ) is a specialized chemical probe belonging to the 4(3H)-quinazolinone class. Currently available primarily as a library compound (e.g., Sigma-Aldrich Rare Chemical Library), it represents a "privileged scaffold" frequently associated with polypharmacology.

The Selectivity Challenge: The quinazolinone core is historically promiscuous, serving as the backbone for drugs ranging from sedatives (Methaqualone) to kinase inhibitors (Idelalisib) and NSAIDs (Proquazone). For QZ-Iso-Ac2, the specific challenge lies in its N,N-diacetyl moiety at position 3. This functional group is chemically reactive and potentially unstable, acting as an acylating agent or a prodrug that hydrolyzes to the mono-acetamide species.

Primary Application: Researchers investigating this compound are typically exploring anti-inflammatory (COX inhibition) or sedative-hypnotic (GABA modulation) pathways. This guide outlines the critical workflow to deconvolute its target profile and assess its utility against stable, selective alternatives.

Mechanism of Action & Structural Liability Analysis

To accurately assess selectivity, one must understand the compound's binding modes and chemical behavior.

Structural Dissection[1]
  • The Core (Scaffold): The 2-isopropyl-4(3H)-quinazolinone structure mimics the purine ring of ATP (kinase liability) and the arachidonic acid binding pocket of Cyclooxygenase (COX).

  • The Substituent (Liability): The N-acetyl-N-acetamido group (a diimide-like structure) is electron-withdrawing and sterically bulky.

    • Risk:[1] Rapid hydrolysis in aqueous buffer or plasma to form the mono-acetyl derivative.

    • Implication: You may be screening a mixture of the parent compound and its metabolite.

Comparison with Therapeutic Standards

The following table contrasts QZ-Iso-Ac2 with established drugs sharing the quinazolinone or functional profile.

FeatureQZ-Iso-Ac2 (Probe)Proquazone (NSAID Comparator)Methaqualone (CNS Comparator)Idelalisib (Kinase Comparator)
Primary Target Putative COX-1/2 or GABA-ACOX-1 / COX-2 (Non-selective)GABA-A Receptor (Allosteric)PI3K

Kinase
Key Substituent 2-Isopropyl, 3-Diacetylamino1-Isopropyl, 7-Methyl2-Methyl, 3-Tolyl2-Purinyl, 3-Phenyl
Selectivity Risk High (Chemical Instability + Scaffold Promiscuity)Moderate (GI toxicity)High (Sedation/Abuse potential)Moderate (Liver toxicity)
Binding Mode Reversible (Scaffold) or Covalent (Acylation)Reversible CompetitiveAllosteric ModulationATP Competitive
Experimental Utility Hit-to-Lead Starting PointReference for Anti-inflammatory efficacyReference for CNS side-effectsReference for Kinase off-targets

Selectivity Assessment Workflow

Phase 1: Chemical Stability Pre-Screen (Mandatory)

Before assessing biological selectivity, confirm what species is actually present in your assay.

Protocol:

  • Dissolve QZ-Iso-Ac2 in DMSO (10 mM stock).

  • Dilute to 10 µM in PBS (pH 7.4) and Human Plasma.

  • Incubate at 37°C.

  • Sample at T=0, 1h, 4h, 24h.

  • Analyze via LC-MS/MS looking for the parent mass (M+) and the mono-deacetylated mass (M-42).

  • Pass Criteria: >80% parent compound remaining at T=1h. If hydrolysis is rapid, profile the mono-acetyl metabolite instead.

Phase 2: The "Scaffold Triad" Selectivity Panel

Quinazolinones often hit three distinct target classes. Your assay must distinguish between them.

A. COX-1 vs. COX-2 Inhibition (Anti-Inflammatory)

Goal: Determine if the 2-isopropyl group drives NSAID-like activity.

  • Method: Fluorometric Inhibitor Screening Assay.

  • Reagents: Ovine COX-1, Human Recombinant COX-2, Arachidonic Acid, ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Readout: Resorufin fluorescence (Ex 535 nm / Em 587 nm).

  • Success Metric: IC50 < 1 µM for COX-2 with Selectivity Index (COX-1/COX-2) > 10.

B. GABA-A Receptor Binding (CNS Liability)

Goal: Rule out sedative effects common to 2,3-disubstituted quinazolinones.

  • Method: Radioligand Binding Assay (Competition).

  • Ligand: [3H]-Muscimol (GABA site) or [3H]-Flunitrazepam (Benzodiazepine site).

  • Membrane Source: Rat brain homogenate or HEK293 expressing

    
    .
    
  • Success Metric: Ki > 10 µM (No binding). Binding here indicates a "Methaqualone-like" sedative risk.

C. Kinase Profiling (ATP Competition)

Goal: Assess "Purine-mimic" off-target effects.

  • Method: KINOMEscan or similar broad-panel binding assay.

  • Focus: EGFR, PI3K, and BTK (common quinazolinone targets).

Visualization: The Deconvolution Logic

The following diagram illustrates the decision tree for characterizing QZ-Iso-Ac2, moving from chemical verification to biological validation.

SelectivityWorkflow Start Compound: QZ-Iso-Ac2 Stability Phase 1: LC-MS Stability Test (PBS & Plasma) Start->Stability Hydrolysis Rapid Hydrolysis detected? Stability->Hydrolysis Redesign Profile Metabolite (Mono-acetamide) Hydrolysis->Redesign Yes Proceed Proceed with Parent Hydrolysis->Proceed No Panel Phase 2: The Scaffold Triad Panel Redesign->Panel Proceed->Panel COX Assay A: COX-1/2 (Inflammation) Panel->COX GABA Assay B: GABA-A Binding (Sedation Risk) Panel->GABA Kinase Assay C: Kinase Panel (EGFR/PI3K) Panel->Kinase Result_Lead Hit: Selective COX Inhibitor (Low GABA/Kinase affinity) COX->Result_Lead High Potency Result_Sedative Hit: GABA Modulator (CNS Active) GABA->Result_Sedative High Affinity Result_Dirty Promiscuous / PAINS Kinase->Result_Dirty Broad Inhibition

Caption: Decision matrix for profiling QZ-Iso-Ac2, prioritizing stability testing before biological assaying to avoid false positives from metabolites.

Detailed Experimental Protocol: Fluorescence-Based COX Selectivity

To objectively compare QZ-Iso-Ac2 against Indomethacin (non-selective) and Celecoxib (selective), use this self-validating protocol.

Materials:

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0).

  • Cofactors: Heme (1 µM), ADHP (100 µM).

  • Enzymes: Human recombinant COX-2 (0.5 units/well), Ovine COX-1 (0.5 units/well).

  • Controls: Indomethacin (Positive Control), DMSO (Vehicle).

Step-by-Step Procedure:

  • Preparation: Prepare 5x stocks of QZ-Iso-Ac2 ranging from 0.01 µM to 100 µM in assay buffer.

  • Enzyme Incubation: Add 10 µL of Enzyme solution + 10 µL of Inhibitor to a black 96-well plate. Incubate for 10 minutes at 25°C. Why? To allow the inhibitor to access the hydrophobic channel before substrate competition.

  • Reaction Initiation: Add 10 µL of Reaction Mix (Arachidonic Acid + ADHP).

  • Kinetics: Immediately monitor fluorescence (Ex 535/Em 587) for 15 minutes.

  • Calculation: Determine the slope of the linear portion of the curve (velocity).

    
    
    
  • Validation: The IC50 of Indomethacin should be ~0.1-1.0 µM for COX-1. If >10 µM, the assay sensitivity is compromised (likely degraded heme).

References

  • PubChem Compound Summary. (2025). This compound (CID 5019149). National Center for Biotechnology Information. [Link]

  • El-Azab, A. S., et al. (2021). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. Journal of Chemical Information and Modeling. [Link]

  • Hamon, A., et al. (2015). GABAA receptor modulator: Functional properties and mechanism of action of the sedative-hypnotic and recreational drug methaqualone. Molecular Pharmacology. [Link]

  • Al-Omary, F. A., et al. (2023).[2] Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI Molecules. [Link]

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A Comparative Benchmark Analysis of N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide for Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Medicinal Chemistry and Pharmacology

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This guide introduces a novel derivative, N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide (hereafter designated as Compound X ), a molecule designed for potential anti-inflammatory applications. While Compound X is a specialized chemical for early discovery research, its structural attributes—specifically the 2,3-disubstituted 4(3H)-quinazolinone core—suggest a likely mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes.[2] To establish a performance benchmark, this document provides a detailed comparative analysis of Compound X against structurally related quinazolinones with established anti-inflammatory activity, including the non-steroidal anti-inflammatory drug (NSAID) Proquazone. We will dissect the mechanistic rationale, present comparative biological data, outline a robust experimental protocol for activity validation, and propose a viable synthetic pathway.

Introduction: The Quinazolinone Scaffold in Anti-Inflammatory Research

The 4(3H)-quinazolinone ring system is a recurring motif in compounds exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[1][3] Structure-activity relationship (SAR) studies have consistently shown that substitutions at the 2 and 3 positions of the quinazolinone ring are critical in modulating biological activity.[1]

Compound X , this compound, features an isopropyl group at the C2 position and an N-acetylacetamide moiety at the N3 position. These features bear resemblance to known anti-inflammatory agents like Proquazone, which also contains a 2-isopropyl-quinazolinone core.[4] This structural analogy forms the basis for our hypothesis that Compound X functions as an inhibitor of cyclooxygenase (COX) enzymes, the primary targets for the majority of NSAIDs.[5][6]

Mechanistic Rationale: Cyclooxygenase (COX) Inhibition

The anti-inflammatory effects of most NSAIDs are mediated through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7] These enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6][7]

  • COX-1 is a constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[7][8]

  • COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[7][8]

Therefore, the ideal anti-inflammatory agent would selectively inhibit COX-2 over COX-1, thereby reducing inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[8] The therapeutic potential of quinazolinone derivatives as anti-inflammatory agents is often evaluated based on their potency (IC50 values) and selectivity for COX-2.[9]

Below is a diagram illustrating the prostaglandin biosynthesis pathway and the role of COX enzymes.

COX_Pathway cluster_cox Cyclooxygenase (COX) Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 (Stimulated by inflammation) Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 & COX-2 Enzymes AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostanoids Prostanoids (Prostaglandins, Thromboxane) PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Inhibitor Quinazolinones (e.g., Compound X, Proquazone) Inhibitor->COX Inhibition Assay_Workflow cluster_prep Preparation cluster_reaction Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis A 1. Prepare Reagents: - Assay Buffer (0.1 M Tris-HCl, pH 8.0) - Hemin Cofactor - TMPD Substrate - Arachidonic Acid D 4. Add to Wells: - 150 µL Assay Buffer - 10 µL Hemin - 10 µL Test Compound/Control A->D B 2. Prepare Test Compounds: - Dissolve Compound X & Controls  (e.g., Celecoxib) in DMSO. - Create serial dilutions. B->D C 3. Prepare Enzyme: - Reconstitute purified ovine COX-1  and human recombinant COX-2. E 5. Add Enzyme: - 10 µL COX-1 or COX-2 C->E D->E F 6. Incubate for 5 min at 25°C E->F G 7. Initiate Reaction: - Add 20 µL TMPD - Add 20 µL Arachidonic Acid F->G H 8. Read Absorbance: - Kinetic read at 590 nm  for 5-10 minutes. G->H I 9. Calculate % Inhibition H->I J 10. Plot Dose-Response Curve    & Determine IC50 Value I->J

Caption: Experimental workflow for the in vitro COX inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 µM hematin.

    • Prepare the colorimetric substrate solution containing N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

    • Prepare the arachidonic acid (substrate) solution.

  • Compound and Enzyme Preparation:

    • Dissolve Compound X and reference inhibitors (e.g., Celecoxib for COX-2 selectivity, Ibuprofen for non-selectivity) in DMSO to create stock solutions. Perform serial dilutions in the assay buffer.

    • Use commercially available purified ovine COX-1 and recombinant human or ovine COX-2. Dilute the enzymes to the desired working concentration in the assay buffer.

  • Assay Procedure (96-well Plate Format):

    • To each well, add:

      • 150 µL of assay buffer.

      • 10 µL of the test compound dilution (or DMSO for 100% activity control).

      • 10 µL of the appropriate enzyme (COX-1 or COX-2). For background wells, add 10 µL of buffer instead of enzyme.

    • Incubate the plate for 5 minutes at 25°C.

    • To initiate the reaction, add 20 µL of the TMPD solution followed immediately by 20 µL of the arachidonic acid solution.

  • Data Collection and Analysis:

    • Immediately begin reading the absorbance at 590 nm using a microplate reader in kinetic mode, taking readings every minute for 5-10 minutes.

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and use non-linear regression analysis to calculate the IC50 value.

Proposed Synthetic Pathway

A plausible and efficient synthesis for Compound X can be adapted from established methods for creating 2,3-disubstituted-4(3H)-quinazolinones, which typically start from anthranilic acid. [10][11][12] Synthetic Scheme:

Synthesis_Pathway cluster_main Proposed Synthesis of Compound X Start Anthranilic Acid Step1_reagent + Isobutyryl Chloride Pyridine Intermediate1 2-Isobutyramidobenzoic acid Step1_reagent->Intermediate1 Step2_reagent + Acetic Anhydride Heat (Cyclization) Intermediate2 2-Isopropyl-4H-3,1-benzoxazin-4-one Step2_reagent->Intermediate2 Step3_reagent + Glycinamide (or suitable amine precursor) Intermediate3 N-(2-isopropyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide Step3_reagent->Intermediate3 Step4_reagent + Acetyl Chloride Base FinalProduct Compound X: This compound Step4_reagent->FinalProduct

Caption: A plausible multi-step synthesis route for Compound X.

Causality Behind Experimental Choices:

  • N-Acylation: The synthesis begins with the acylation of anthranilic acid with isobutyryl chloride. This step selectively adds the precursor for the C2-isopropyl group. Pyridine is used as a base to neutralize the HCl byproduct.

  • Cyclization to Benzoxazinone: The resulting N-acylated anthranilic acid is then cyclized by heating with a dehydrating agent like acetic anhydride. This forms the reactive 2-isopropyl-4H-3,1-benzoxazin-4-one intermediate. This intermediate is a common and efficient precursor for building the quinazolinone core. [10]3. Ring Transformation: The benzoxazinone ring is opened and subsequently closed by reacting with an appropriate amine, in this case, a precursor like glycinamide, to introduce the N-acetamide fragment at the N3 position.

  • Final Acetylation: The final step involves the acetylation of the secondary amide nitrogen to yield the target molecule, Compound X. This step would likely require an acetylating agent like acetyl chloride in the presence of a non-nucleophilic base.

Conclusion and Future Directions

This guide establishes a framework for evaluating this compound (Compound X) as a potential anti-inflammatory agent. By benchmarking against the known NSAID Proquazone and other selective quinazolinone-based COX-2 inhibitors, we hypothesize that Compound X will likely exhibit COX inhibitory activity. The provided experimental protocol offers a clear, validated pathway for determining its potency and selectivity. The proposed synthesis is based on reliable, high-yield reactions common in medicinal chemistry.

The critical next step is the empirical validation of Compound X's activity using the described in vitro assay. The resulting IC50 data will definitively position this novel compound within the landscape of quinazolinone-based anti-inflammatory research and guide further optimization efforts.

References

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413–421. [Link]

  • Alagarsamy, V., Chitra, K., Saravanan, G., Solomon, V. R., Sulthana, M. T., & Narendar, B. (2018). An overview of quinazolines: Pharmacological significance and recent developments. European journal of medicinal chemistry, 151, 628–685. [Link]

  • Hassanzadeh, F., Jafari, E., Hakimelahi, G. H., & Khodarahmi, G. A. (2012). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Iranian journal of pharmaceutical research : IJPR, 11(3), 805–810. [Link]

  • Professor Dave Explains. (2021). Celecoxib (Celebrex) and other COX-2 Selective Inhibitors. YouTube. [Link]

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  • Saad-Aldeen, R. A., & Al-Iraqi, M. A. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics. [Link]

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  • Deshmukh, R. R., & Jha, R. (2016). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Advanced Research in Science, Communication and Technology. [Link]

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A Senior Application Scientist's Guide to the Synthesis of N-Acetylated Quinazolinones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and natural alkaloids.[1] These nitrogen-containing heterocycles exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[1][2][3] The strategic functionalization of the quinazolinone core is pivotal for modulating its therapeutic efficacy. N-acetylation, specifically at the N-3 position of the pyrimidine ring, is a key modification that can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile.

This guide provides an in-depth comparative analysis of different synthetic routes to N-acetylated quinazolinones. We will move beyond a simple recitation of protocols to dissect the underlying chemical logic, comparing classical methods with modern, efficiency-driven approaches. Our analysis will focus on key performance indicators such as reaction yield, time, energy input, and alignment with the principles of green chemistry, providing researchers and drug development professionals with the critical insights needed to select the optimal synthetic strategy for their specific objectives.

Chapter 1: Constructing the Quinazolinone Core: A Tale of Two Precursors

The journey to an N-acetylated quinazolinone begins with the proficient assembly of the core heterocyclic system. The two most prevalent and well-documented starting materials for this purpose are anthranilic acid and isatoic anhydride. The choice between them represents a critical decision point, dictating reaction conditions, yield, and overall process efficiency.

Route 1: The Anthranilic Acid Pathway (Niementowski Synthesis)

The Niementowski quinazolinone synthesis is a classical and widely used method involving the thermal condensation of anthranilic acid with amides.[4][5] For the synthesis of the unsubstituted quinazolin-4(3H)-one core, formamide serves as both the reagent and often the solvent.

  • Mechanism: The reaction proceeds via an initial acylation of the amino group of anthranilic acid by formamide, followed by an intramolecular cyclization and dehydration to form the pyrimidine ring.

  • Classical Conditions: This reaction traditionally requires high temperatures (150-160 °C) and prolonged heating times (often several hours) to proceed to completion.[6] While robust, these conditions are energy-intensive and can lead to side product formation, complicating purification.

  • Modern Enhancement (Microwave Irradiation): The application of microwave (MW) irradiation has revolutionized this classical synthesis.[4][6] Microwave heating provides rapid and uniform energy transfer directly to the reacting molecules, drastically reducing reaction times from hours to minutes and often leading to significantly higher yields and cleaner product profiles.[4][6]

Route 2: The Isatoic Anhydride Pathway

Isatoic anhydride is an alternative and often superior precursor for quinazolinone synthesis.[7][8][9] It serves as a convenient and stable source of an in-situ generated 2-aminobenzoyl group.

  • Mechanism: The synthesis involves the reaction of isatoic anhydride with a suitable nitrogen source, such as ammonium acetate or formamide. The reaction is initiated by the nucleophilic attack of the amine on the more reactive carbonyl group of the anhydride, leading to ring-opening and decarboxylation to form a 2-aminobenzamide intermediate. This intermediate then cyclizes to afford the quinazolinone product.[9]

  • Advantages: Reactions involving isatoic anhydride are often cleaner and can proceed under milder conditions compared to the high-temperature Niementowski synthesis. This route is particularly well-suited for multicomponent reactions (MCRs), where isatoic anhydride, an amine, and an aldehyde can be combined in a one-pot process to generate diverse 2,3-disubstituted quinazolinones.[7][10]

Chapter 2: The N-Acetylation Step: A Crucial Functionalization

Once the quinazolin-4(3H)-one core is synthesized, the final step is the introduction of the acetyl group at the N-3 position. This is a standard acylation reaction, but the choice of acetylating agent and conditions is critical for achieving high yield and purity.

Method A: Acetylation with Acetic Anhydride

Acetic anhydride is the most common, cost-effective, and straightforward reagent for this transformation. The reaction involves the nucleophilic attack of the N-3 nitrogen of the quinazolinone onto one of the carbonyl carbons of acetic anhydride.

  • Reaction Conditions: The reaction is typically performed by refluxing the quinazolin-4(3H)-one in an excess of acetic anhydride, which also serves as the solvent. The reaction generally proceeds to completion within a few hours. While it can be performed without a catalyst, the addition of a catalytic amount of a strong acid (like sulfuric acid) or a base (like pyridine) can accelerate the reaction.

  • Work-up: The primary challenge in the work-up is the removal of excess acetic anhydride and the acetic acid byproduct. This is typically achieved by quenching the reaction mixture with ice water, which hydrolyzes the unreacted anhydride, followed by filtration of the precipitated N-acetylated product.

Method B: Acetylation with Acetyl Chloride

Acetyl chloride is a more reactive acetylating agent than acetic anhydride and can be used when the substrate is less reactive.

  • Reaction Conditions: The reaction is usually carried out in an inert aprotic solvent (e.g., dichloromethane, THF) in the presence of a stoichiometric amount of a tertiary amine base, such as triethylamine or pyridine. The base is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting material and halt the reaction.

  • Comparison: While more reactive, acetyl chloride is also more hazardous to handle due to its moisture sensitivity and the corrosive nature of the HCl byproduct. For a relatively nucleophilic substrate like quinazolin-4(3H)-one, the milder conditions and simpler work-up associated with acetic anhydride make it the preferred reagent.

Chapter 3: Integrated Synthetic Campaigns & Performance Metrics

To provide a clear comparison, we will analyze two complete synthetic workflows from anthranilic acid to 3-acetyl-quinazolin-4(3H)-one: a classical, two-step thermal approach and a modern, microwave-assisted strategy.

Campaign I: Classical Thermal Synthesis
  • Step 1 (Core Synthesis): Condensation of anthranilic acid with excess formamide at 150-160 °C for 6 hours.[6]

  • Step 2 (Acetylation): Refluxing the isolated quinazolin-4(3H)-one in acetic anhydride for 2-3 hours.

Campaign II: Modern Microwave-Assisted Synthesis
  • Step 1 (Core Synthesis): Microwave irradiation of anthranilic acid and formamide (30-50% power) for 5-10 minutes.[6]

  • Step 2 (Acetylation): Refluxing the isolated quinazolin-4(3H)-one in acetic anhydride for 2-3 hours. (Note: While the acetylation step could potentially be accelerated with microwaves, a standard thermal reflux is highly effective and often sufficient).

Data Presentation: Comparative Performance
MetricCampaign I: Classical ThermalCampaign II: Modern MicrowaveRationale & Justification
Step 1 Yield ~61%[6]~87%[6]Microwave heating is more efficient, reducing thermal decomposition and side reactions.
Step 2 Yield >90% (Estimated)>90% (Estimated)N-acetylation is typically a high-yielding transformation for this substrate.
Overall Yield ~55%~78%The significant improvement in the first step's yield carries through to the final product.
Total Reaction Time 8 - 9 hours2 - 3.5 hoursThe microwave-assisted core synthesis accounts for the vast majority of time savings.
Energy Input High (prolonged heating)Low (short irradiation time)Microwave synthesis is a cornerstone of green chemistry due to its energy efficiency.[4]
Process Complexity ModerateLowThe microwave method is operationally simpler and faster, requiring less monitoring.
Safety/Handling Standard thermal hazardsRequires specialized microwave reactor; avoids prolonged high-temp heating.Both methods use common, but potentially hazardous, reagents requiring proper handling.

Chapter 4: Visualization of Synthetic Workflows

The logical flow of these synthetic campaigns can be visualized to better understand the process decisions.

cluster_0 Campaign I: Classical Thermal Route cluster_1 Campaign II: Modern Microwave Route A1 Anthranilic Acid + Formamide P1 Quinazolin-4(3H)-one A1->P1 150-160 °C 6 hours Yield: ~61% A2 + Acetic Anhydride P1->A2 P2 3-Acetyl-quinazolin-4(3H)-one A2->P2 Reflux 2-3 hours Yield: >90% B1 Anthranilic Acid + Formamide Q1 Quinazolin-4(3H)-one B1->Q1 Microwave 5-10 mins Yield: ~87% B2 + Acetic Anhydride Q1->B2 Q2 3-Acetyl-quinazolin-4(3H)-one B2->Q2 Reflux 2-3 hours Yield: >90% start Starting Material start->A1 start->B1

Caption: Comparative workflow for classical vs. modern synthesis of N-acetylated quinazolinones.

Chapter 5: Experimental Protocols

The following protocol outlines the recommended modern, microwave-assisted synthesis (Campaign II), which represents a self-validating system due to its efficiency and high yield.

Protocol 1: Microwave-Assisted Synthesis of Quinazolin-4(3H)-one

Materials:

  • Anthranilic acid

  • Formamide

  • Microwave reactor with appropriate vessels

  • Beaker, funnel, filter paper

Procedure:

  • In a microwave-safe vessel (e.g., a Pyrex beaker), thoroughly mix anthranilic acid (e.g., 0.1 mol, 13.7 g) and formamide (e.g., 0.5 mol, 22.5 g).[6]

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture in stages to control the reaction rate. A representative procedure is:

    • Stage 1: Irradiate at 30% power (approx. 270 W) for 5 minutes.[6]

    • Allow the mixture to stand for 10-15 minutes.

    • Stage 2: Irradiate at 50% power (approx. 450 W) for an additional 5 minutes.[6]

  • Carefully remove the vessel and allow the reaction mixture to cool to room temperature. A solid precipitate should form.

  • Pour the mixture over crushed ice or into cold water to precipitate any remaining product and wash away excess formamide.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

  • The product can be recrystallized from methanol or ethanol to afford pure quinazolin-4(3H)-one as a white powder.[6]

Protocol 2: N-Acetylation of Quinazolin-4(3H)-one

Materials:

  • Quinazolin-4(3H)-one (from Protocol 1)

  • Acetic anhydride

  • Round-bottom flask with reflux condenser

  • Heating mantle, ice bath

Procedure:

  • Place the dried quinazolin-4(3H)-one (e.g., 0.05 mol, 7.3 g) into a round-bottom flask.

  • Add an excess of acetic anhydride (e.g., 25-30 mL).

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Maintain the reflux for 2-3 hours, monitoring the reaction progress by TLC if desired (the product will be less polar than the starting material).

  • After the reaction is complete, allow the mixture to cool slightly before carefully pouring it into a beaker containing a substantial amount of crushed ice and water. Stir vigorously.

  • The product, 3-acetyl-quinazolin-4(3H)-one, will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove all traces of acetic acid, and dry completely.

Conclusion

The synthesis of N-acetylated quinazolinones is most effectively achieved through a two-stage approach: formation of the quinazolinone core followed by N-acetylation. Our comparative analysis demonstrates that while classical thermal methods are viable, modern techniques offer substantial improvements in efficiency, yield, and sustainability.

For the synthesis of the quinazolin-4(3H)-one core, microwave-assisted condensation of anthranilic acid and formamide is demonstrably superior to conventional heating, providing a higher yield in a fraction of the time.[6] The subsequent N-acetylation is a robust and high-yielding transformation, readily accomplished with acetic anhydride under standard reflux conditions. By adopting this combined, modern approach, researchers can access N-acetylated quinazolinones rapidly and efficiently, accelerating the pace of discovery in medicinal chemistry and drug development.

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  • Recent advances in the synthesis of 2,3-fused quinazolinones. RSC Publishing. [Link]

  • Synthesis of the quinazolinone derivatives using an acid-functionalized magnetic silica heterogeneous catalyst in terms of green chemistry. PubMed. [Link]

  • Synthesis of Quinazolines Scaffold Using Green and Sustainable Heterogenous Nano-catalysts. NanoWorld Journal. [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. [Link]

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Evaluating the novelty of N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide's mechanism

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the Novelty of N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide's Mechanism Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Molecule and the Mandate

This compound (referred to herein as NA-IPQ ) represents a specialized structural evolution of the quinazolin-4(3H)-one scaffold. Historically, 2,3-disubstituted quinazolinones (e.g., Methaqualone) have been characterized as sedative-hypnotics acting via GABAergic modulation. However, the incorporation of a 2-isopropyl group combined with a 3-(N,N-diacetylamino) moiety introduces unique steric and electronic properties that challenge the classical "sedative-only" paradigm.

This guide provides a rigorous framework for evaluating the mechanistic novelty of NA-IPQ. It focuses on distinguishing its potential as a non-sedating anticonvulsant or a targeted immunomodulator from the legacy non-selective CNS depressants.

Chemical Identity & Structural Logic[1][2][3]
  • Core Scaffold: Quinazolin-4(3H)-one.[1][2][3][4][5][6][7][8]

  • Position 2 (Isopropyl): Increases lipophilicity (

    
    ) and steric bulk compared to the methyl group in Methaqualone, potentially altering receptor subtype selectivity.
    
  • Position 3 (Diacetylamino): The

    
     group acts as a masked hydrazine or an imide. This modification reduces the basicity of the nitrogen, potentially enhancing blood-brain barrier (BBB) permeability and acting as a metabolic prodrug for the mono-acetylated active metabolite.
    

Mechanistic Hypothesis: The Novelty Spectrum

To objectively evaluate NA-IPQ, researchers must test it against three distinct mechanistic pathways established for this chemical class.

Hypothesis A: GABA_A Receptor Positive Allosteric Modulation (CNS)
  • Mechanism: Binding to the

    
     interface or the transmembrane 
    
    
    
    site of the GABA_A receptor, enhancing chloride influx.
  • Novelty Indicator: If NA-IPQ shows high affinity for

    
     subunits (anxiolytic/anticonvulsant) over 
    
    
    
    (sedative), it represents a significant therapeutic advance over Methaqualone.
Hypothesis B: AMPA Receptor Antagonism (CNS)
  • Mechanism: Non-competitive inhibition of AMPA-type glutamate receptors.

  • Novelty Indicator: Some 2,3-disubstituted quinazolinones exhibit anticonvulsant activity via glutamate inhibition rather than GABA potentiation. This would offer seizure control without the tolerance issues of benzodiazepines.

Hypothesis C: Immunomodulation/TRPV1 Antagonism (Peripheral)
  • Mechanism: Inhibition of macrophage activation or blockade of TRPV1 channels (similar to the analog Libvatrep).

  • Novelty Indicator: Lack of CNS effects coupled with potent anti-inflammatory activity.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts NA-IPQ with Standard of Care (SoC) and structural analogs based on predicted and literature-derived scaffold activities.

FeatureNA-IPQ (Target) Methaqualone (Legacy) Phenytoin (SoC) Libvatrep (Analog)
Primary Mechanism GABA_A Modulator (Predicted)GABA_A Modulator (

selective)
Na+ Channel BlockerTRPV1 Antagonist
Chemical Class 3-Diacetylamino-quinazolinone3-Phenyl-quinazolinoneHydantoin2-Isopropyl-quinazolinone
Sedation Potential Low to Moderate (Target)High (Sedative/Hypnotic)LowNone
Metabolic Stability High (Diacetyl protection)ModerateModerate (CYP2C9)High
Lipophilicity High (Isopropyl + Imide)HighModerateHigh
Key Risk Hydrolysis to hydrazineAbuse PotentialGingival HyperplasiaThermoregulation issues

Experimental Protocols for Validation

To confirm the mechanism of NA-IPQ, the following self-validating experimental workflows are required.

Protocol 1: Radioligand Binding & Electrophysiology (CNS Profiling)

Objective: Determine if NA-IPQ acts on GABA or Glutamate receptors.

  • Membrane Preparation: Homogenize rat cortical tissue; centrifuge at 40,000 x g to isolate synaptic membranes.

  • Binding Assay (GABA):

    • Displace

      
      -Flunitrazepam (Benzodiazepine site) and 
      
      
      
      -Muscimol (GABA site).
    • Control: Diazepam (

      
      ).
      
    • Test: NA-IPQ (

      
      ).
      
  • Functional Assay (Patch Clamp):

    • System: HEK293 cells expressing recombinant GABA_A receptor subtypes (

      
       vs 
      
      
      
      ).
    • Method: Whole-cell patch clamp recording of

      
       currents induced by 
      
      
      
      GABA.
    • Validation: Application of NA-IPQ should increase current amplitude in a dose-dependent manner if it is a PAM.

Protocol 2: In Vivo Anticonvulsant Screening

Objective: Differentiate between seizure protection and sedation.

  • Maximal Electroshock Seizure (MES) Test:

    • Administer NA-IPQ (i.p., 10-100 mg/kg).

    • Apply corneal electrodes (50 mA, 60 Hz, 0.2 s).

    • Endpoint: Abolition of hindlimb tonic extension.

  • Rotarod Toxicity Test:

    • Place mice on a rotating rod (6-10 rpm).

    • Endpoint: Latency to fall.

  • Protective Index (PI): Calculate

    
    . A PI > 2.0 indicates a viable drug candidate (superior to sedation).
    

Mechanistic Visualization

The following diagram illustrates the differential signaling pathways NA-IPQ may engage based on the quinazolinone scaffold's versatility.

Mechanism_Flow Compound NA-IPQ (Diacetyl-Isopropyl-Quinazolinone) Metabolism Metabolic Hydrolysis Compound->Metabolism In Vivo Target_GABA GABA-A Receptor (Allosteric Site) Compound->Target_GABA Direct Binding? Active_Metabolite Mono-Acetyl / Free Amine Form Metabolism->Active_Metabolite Active_Metabolite->Target_GABA High Affinity Target_AMPA AMPA Receptor (Antagonism) Active_Metabolite->Target_AMPA Potential Affinity Effect_Cl Increased Cl- Influx (Hyperpolarization) Target_GABA->Effect_Cl Effect_Na Blocked Na+/Ca++ Influx (Reduced Excitability) Target_AMPA->Effect_Na Outcome_CNS Anticonvulsant Activity (Seizure Control) Effect_Cl->Outcome_CNS Outcome_Sed Sedation / Ataxia (Side Effect) Effect_Cl->Outcome_Sed If alpha-1 selective Effect_Na->Outcome_CNS

Caption: Proposed pharmacodynamic pathway of NA-IPQ, highlighting the metabolic activation step and bifurcation between GABAergic (sedative/anticonvulsant) and Glutamatergic (pure anticonvulsant) mechanisms.

References

  • El-Azab, A. S., et al. (2010). "Synthesis, anticonvulsant, and biological evaluation of some new 2,3-disubstituted quinazolin-4(3H)-ones." Bioorganic & Medicinal Chemistry Letters. Link

  • Wolfe, J. F., et al. (1990). "Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). "3-acetylamino-2-isopropyl-4(3H)-quinazolinone."[9] National Center for Biotechnology Information. Link

  • Gawad, N. M. A., et al. (2011). "Synthesis and anticonvulsant activity of some new 3-substituted quinazolin-4(3H)-one derivatives." European Journal of Medicinal Chemistry. Link

  • TargetMol. (2024). "4(3H)-Quinazolinone Product Information." TargetMol Chemicals. Link

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A Comparative Guide to the Cytotoxic Profiles of Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of oncology drug discovery, the quinazolinone scaffold represents a privileged structure, a testament to its remarkable versatility and potent anti-cancer activity.[1][2] This guide provides an in-depth comparison of the cytotoxic profiles of various quinazolinone derivatives, moving beyond a mere catalog of compounds to explore the causal relationships between chemical structure, cellular mechanism, and cytotoxic outcome. We will dissect the performance of representative derivatives, provide the experimental framework to validate these findings, and offer insights grounded in years of field experience.

The Enduring Appeal of the Quinazolinone Core

The quinazolinone nucleus, a fusion of a benzene ring and a pyrimidinone ring, is a structural motif found in numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[3][4] In oncology, its significance is underscored by the clinical success of drugs like Gefitinib and Erlotinib, which have revolutionized the treatment of certain cancers.[2] The scaffold's appeal lies in its synthetic tractability, allowing for systematic modifications at multiple positions (primarily C2, C3, C4, C6, and C7) to fine-tune its pharmacological properties.[2] This structural flexibility enables the development of derivatives that can potently and selectively target key players in cancer cell proliferation and survival.

Dissecting the Cytotoxicity: A Tale of Two Mechanisms

The cytotoxic prowess of quinazolinone derivatives largely stems from their ability to interfere with critical cellular machinery. Two of the most well-documented mechanisms are the inhibition of the Epidermal Growth Factor Receptor (EGFR) and the disruption of tubulin polymerization.

EGFR Tyrosine Kinase Inhibitors: The 4-Anilinoquinazolines

A major class of cytotoxic quinazolinones is the 4-anilinoquinazoline family. These compounds typically function as ATP-competitive inhibitors of the EGFR tyrosine kinase.[5] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades, most notably the PI3K/Akt and RAS/MAPK pathways, which are central to cell proliferation, survival, and migration.[6] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[5]

4-Anilinoquinazolines dock into the ATP-binding pocket of the EGFR kinase domain, preventing ATP from binding and thereby inhibiting the autophosphorylation and activation of the receptor. This blockade of EGFR signaling ultimately leads to cell cycle arrest and apoptosis. The aniline moiety at the C4 position is a crucial pharmacophoric feature, forming key interactions within the hydrophobic pocket of the kinase domain.[7]

Tubulin Polymerization Inhibitors: Disrupting the Cytoskeleton

Another prominent class of quinazolinone derivatives exerts its cytotoxic effects by interfering with microtubule dynamics. Microtubules, polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Compounds that disrupt tubulin polymerization can arrest the cell cycle in the G2/M phase, leading to apoptotic cell death. Several 2,3-substituted quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.

Comparative Cytotoxic Profiles: A Data-Driven Analysis

To illustrate the diverse cytotoxic potential of quinazolinone derivatives, we have compiled the half-maximal inhibitory concentration (IC50) values for a selection of representative compounds against three common human cancer cell lines: A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and HeLa (cervical cancer). The selected compounds represent different structural classes and mechanisms of action.

Compound Structure Mechanism of Action A549 IC50 (µM) MCF-7 IC50 (µM) HeLa IC50 (µM) Reference
Gefitinib 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazolineEGFR Inhibitor~1.5>100~10.18[5][8]
Erlotinib N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amineEGFR Inhibitor~3.4~6.60~8.32[8][9]
Compound 1 6-bromo-2-(morpholin-1-yl)-4-(4'-nitroanilino)quinazolineNot fully elucidated, likely cytotoxicNot ReportedNot ReportedInhibited Growth[10]
Compound 2 2-phenyl-3-(4-chlorobenzylideneamino)quinazolin-4(3H)-oneNot fully elucidated, likely cytotoxicNot ReportedNot ReportedNot Reported[11]
Compound 3 2-(2-methoxyphenyl)-8-nitro-3-(piperidin-1-ylmethyl)quinazolin-4(3H)-oneModerate kinase inhibitor>5012.5>50[12]

Note: IC50 values can vary depending on experimental conditions such as cell density, passage number, and assay duration. The data presented here is for comparative purposes and is collated from the cited literature.

From this data, we can draw several key insights:

  • Target-Specific Efficacy: Gefitinib, a potent EGFR inhibitor, shows significant cytotoxicity against A549 cells, which are known to often harbor EGFR mutations, but is less effective against MCF-7 cells.[5]

  • Broad-Spectrum vs. Selective Activity: Erlotinib demonstrates a broader spectrum of activity across the tested cell lines compared to Gefitinib.[8][9]

  • Structural Influence on Potency: The seemingly minor structural variations between these derivatives can lead to substantial differences in their cytotoxic profiles, highlighting the importance of structure-activity relationship (SAR) studies in drug design.[2] For instance, substitutions at the C2 and C3 positions can shift the mechanism away from EGFR inhibition and towards other targets, resulting in different patterns of cytotoxicity.[13]

Unraveling the Mechanism: The PI3K/Akt Signaling Axis

Many EGFR-inhibiting quinazolinones exert their downstream effects by modulating the PI3K/Akt pathway.[6] This pathway is a critical regulator of cell survival, and its aberrant activation is a hallmark of many cancers. The following diagram illustrates how a 4-anilinoquinazoline derivative can inhibit this pathway.

PI3K_Akt_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Activates Quinazolinone 4-Anilinoquinazoline Derivative Quinazolinone->EGFR Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt FoxO3a FoxO3a pAkt->FoxO3a Inhibits Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes Apoptosis Apoptosis FoxO3a->Apoptosis Promotes MTT_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Quinazolinone Derivatives (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Solubilize Formazan (Add DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability & IC50 Values Read->Analyze End End Analyze->End

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion and Future Directions

The quinazolinone scaffold continues to be a fertile ground for the discovery of novel anticancer agents. As this guide has demonstrated, subtle modifications to this core structure can yield derivatives with vastly different cytotoxic profiles and mechanisms of action. A thorough understanding of the structure-activity relationships, coupled with robust and reproducible experimental validation, is paramount for advancing these promising compounds from the laboratory to the clinic. Future research will undoubtedly focus on developing quinazolinone derivatives with enhanced selectivity for cancer cells, the ability to overcome drug resistance mechanisms, and novel molecular targets beyond EGFR and tubulin.

References

  • Ulak, R., et al. (2001). Biological activity of some 4-anilinoquinazolines: cytotoxic, genotoxic and antiprotease effects, induction of necrosis and changes of actin cytoskeleton. Neoplasma, 48(1), 52-60. [Link]

  • Ahmad, A., et al. (2020). Quinazoline based small molecule exerts potent tumour suppressive properties by inhibiting PI3K/Akt/FoxO3a signalling in experimental colon cancer. Scientific Reports, 10(1), 13264. [Link]

  • Reddy, T. S., et al. (2009). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 19(11), 2924-2927. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Fadaei, S., et al. (2021). Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents: Design, Synthesis, Cytotoxic Activity, and Docking Study. Australian Journal of Chemistry, 74(10), 730-739. [Link]

  • do Amaral, D. N., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Molecules, 27(15), 4983. [Link]

  • Hvizdáková, J., et al. (2021). Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study. Antioxidants, 10(11), 1740. [Link]

  • Al-Karmalawy, A. A., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4782. [Link]

  • Tsiotra, P. C., et al. (2023). Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. International Journal of Molecular Sciences, 24(2), 1686. [Link]

  • Li, W., et al. (2022). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International Journal of Oncology, 60(3), 34. [Link]

  • Kumar, A., et al. (2021). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Current Drug Targets, 22(12), 1403-1418. [Link]

  • Reuveni, H., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. *Journal of Visualized Experiments, (81), e50586. [Link]

  • Zhang, Y., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 20(4), 6844-6855. [Link]

  • Yogeeswari, P., et al. (2005). Synthesis, antiviral and cytotoxic investigation of 2-phenyl-3-substituted quinazolin-4(3H)-ones. Bioorganic & Medicinal Chemistry Letters, 15(4), 1087-1089. [Link]

  • Faghih, Z., et al. (2021). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. Research in Pharmaceutical Sciences, 16(4), 361-372. [Link]

  • ResearchGate. (n.d.). Cytotoxicity of these compounds and positive controls against A549, Hep3B, MCF7, HeLa, HT29, and FL cells at IC50 concentrations. [Link]

  • El-Gamal, M. I., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7894. [Link]

  • Thinh, T. D., et al. (2020). New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. Vietnam Journal of Science and Technology, 58(1), 12-20. [Link]

  • ResearchGate. (n.d.). IC 50 values of the tested compounds against MCF- 7, HepG2, and A549 cell lines using the MTT assay. [Link]

  • ResearchGate. (n.d.). Cytotoxicity of these compounds (3 a–c, 4 a–c and 5) against A549, Hep3B, MCF7 and HeLa at IC50 concentration. [Link]

  • ResearchGate. (n.d.). Cytotoxic activity (IC50) of compounds 1–4, 5-FU and erlotinib in different cell lines. [Link]

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A Senior Scientist's Guide to Validating In Vitro Findings in Xenograft Models

Author: BenchChem Technical Support Team. Date: February 2026

From Bench to Preclinical: A Comparative Guide for Robust In Vivo Translation

The journey from a promising in vitro discovery to a viable therapeutic candidate is fraught with challenges, chief among them being the successful translation of laboratory findings into a living system. While in vitro models are invaluable for high-throughput screening and mechanistic studies, they represent a simplified biological environment.[1][2] The xenograft model, which involves implanting human tumor cells or tissues into immunocompromised mice, serves as a critical bridge, offering a more complex physiological context to test and validate initial hypotheses.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of designing and executing xenograft studies. We will dissect the critical choices, compare alternative methodologies, and provide the technical rationale needed to build a self-validating experimental system that ensures your in vivo results are both robust and reliable.

Part 1: Strategic Foundations: Choosing the Right Xenograft Model

The success of any xenograft study hinges on decisions made long before the first animal is dosed. The choice of model dictates the clinical relevance, experimental timeline, and ultimate translatability of your findings.

Cell Line-Derived Xenografts (CDX) vs. Patient-Derived Xenografts (PDX)

The two primary types of xenograft models are Cell Line-Derived Xenografts (CDX) and Patient-Derived Xenografts (PDX). CDX models are created by injecting established, cultured human cancer cell lines into mice, while PDX models involve the direct implantation of fresh tumor tissue from a patient.[5]

CDX models have a long history in cancer research and are ideal for initial, large-scale efficacy screening.[1] Because they originate from homogenous, well-characterized cell lines, they offer high reproducibility and are relatively cost-effective and quick to establish.[5] This makes them perfect for validating a compound's basic anti-tumor activity and establishing critical pharmacokinetic/pharmacodynamic (PK/PD) relationships that inform dosing schedules.[1] However, the major limitation of CDX models is that decades of in vitro culturing can lead to genetic drift and clonal selection, making them less representative of the original patient's tumor heterogeneity.[1][6]

PDX models , in contrast, are considered more clinically relevant because they preserve the architecture and cellular diversity of the original human tumor.[4][5] By implanting tumor fragments directly from the patient into the mouse, these models maintain the histological and molecular heterogeneity, offering more predictive insights into how a therapy might perform in the clinic.[5][6] This fidelity makes PDX models superior for personalized medicine approaches and for testing therapies in a context that better reflects the complex tumor microenvironment.[5][7] The trade-offs are higher costs, longer establishment times, and greater variability between models.[8]

Table 1: Comparison of CDX and PDX Models

FeatureCell Line-Derived Xenograft (CDX)Patient-Derived Xenograft (PDX)
Source Material Immortalized human cancer cell linesFresh tumor tissue directly from a patient
Tumor Heterogeneity Low (Homogeneous cell population)High (Preserves original tumor diversity)[4][5]
Clinical Relevance Moderate; useful for initial screeningHigh; more predictive of patient response[5][6]
Reproducibility HighModerate to Low
Establishment Time Short (2-5 weeks)[4]Long (Several months)
Cost LowerHigher
Best Use Case High-throughput screening, PK/PD studies, initial mechanism of action validation[1]Co-clinical trials, personalized medicine, studying drug resistance, biomarker discovery[7][9]
Implantation Site: Subcutaneous vs. Orthotopic

Another critical decision is the site of tumor implantation.

  • Subcutaneous (Sub-Q) Models: This is the most common method, involving the injection of tumor cells into the flank of the mouse.[4][10] The primary advantages are the ease of implantation and the ability to visually monitor and measure tumor growth with calipers.[3][4] This makes Sub-Q models highly practical for efficacy studies where the primary endpoint is tumor growth inhibition. However, the subcutaneous environment does not represent the natural "home" for most cancers, lacking the correct stromal microenvironment, which can significantly influence tumor behavior and drug response.[4]

  • Orthotopic Models: In this approach, tumor cells or tissues are implanted into the corresponding organ of origin (e.g., breast cancer cells into the mammary fat pad).[4] This provides a more clinically relevant microenvironment that can promote tumor cell proliferation and metastasis, better mimicking human disease progression.[11] The major challenges are that orthotopic implantation is a more complex surgical procedure and tumor growth is often difficult to monitor without specialized imaging techniques like bioluminescence or ultrasound.[4]

G cluster_0 Experimental Goal cluster_1 Model Choice cluster_2 Implantation Site Goal What is the primary research question? PKPD Early PK/PD & Efficacy Screening Goal->PKPD Need rapid, reproducible data? Metastasis Studying Metastasis & Microenvironment Goal->Metastasis Need high clinical relevance? SubQ Subcutaneous Implantation (Easy to measure, less relevant microenvironment) PKPD->SubQ Prioritize ease of measurement Ortho Orthotopic Implantation (Clinically relevant, requires imaging) Metastasis->Ortho Prioritize biological accuracy

Caption: Decision workflow for choosing an implantation site.

Part 2: The In Vivo Protocol: Ensuring Rigor and Reproducibility

A well-designed study can fail if the execution lacks precision. This section details standardized protocols for key stages of a xenograft experiment.

Animal Welfare and Ethical Conduct

All animal studies must be conducted with the highest ethical standards and in accordance with institutional guidelines, such as those from the Institutional Animal Care and Use Committee (IACUC).[11] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be incorporated into every study design to minimize animal suffering.[12]

Tumor Implantation Protocol (Subcutaneous)

This protocol is a standard procedure for establishing flank xenografts.

Materials:

  • Tumor cells in exponential growth phase[4]

  • Sterile PBS or serum-free media

  • Matrigel® Basement Membrane Matrix (optional, but can improve engraftment[4])

  • 1 mL syringes with 27-gauge needles

  • Immunocompromised mice (e.g., NOD/SCID or NSG)[4]

  • 70% ethanol

Procedure:

  • Cell Preparation: Harvest cultured cells during their exponential growth phase. Count cells using a hemocytometer and assess viability (should be >95%).

  • Resuspension: Centrifuge the cells and resuspend the pellet in sterile, cold PBS or media at the desired concentration (typically 1x10⁶ to 1x10⁷ cells per 100-200 µL). If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice to prevent polymerization. Keep cells on ice until injection.

  • Animal Preparation: Anesthetize the mouse if required by institutional protocols. Clean the injection site on the right flank with a 70% ethanol wipe.

  • Injection: Gently lift the skin on the flank. Insert the needle subcutaneously, being careful not to puncture the abdominal wall.

  • Inoculation: Slowly inject the 100-200 µL cell suspension. A small "bleb" or bubble should form under the skin, confirming proper injection.[13]

  • Post-Injection Monitoring: Return the mouse to its cage and monitor for any signs of distress. Check the injection site for leakage.

Tumor Growth Monitoring and Measurement

Accurate tumor measurement is essential for assessing therapeutic efficacy.[14] While digital calipers are the most common tool, it is crucial to acknowledge their limitations.

Table 2: Comparison of Tumor Measurement Methods

MethodPrincipleProsCons
Digital Calipers External measurement of length (L) and width (W). Volume calculated as (L x W²)/2.[15]Inexpensive, rapid, non-invasive.[14]Prone to user error; assumes ellipsoidal shape, leading to overestimation; inaccurate for irregular tumors.[14][15]
Ultrasound High-frequency sound waves create a 2D or 3D image of the tumor.Highly accurate and reproducible; provides anatomical detail.[14][15]Requires specialized equipment and trained personnel; can be time-consuming.
Bioluminescence Imaging (BLI) For cells engineered to express luciferase; light emission is quantified.Highly sensitive for tracking tumor burden, especially for orthotopic or metastatic models.[16]Provides relative, not absolute, tumor volume; requires genetic modification of cells.[14]

Protocol: Caliper Measurement of Subcutaneous Tumors

  • Gently restrain the mouse, ensuring the tumor is accessible.

  • Using digital calipers, measure the longest diameter (length, L) of the tumor.

  • Measure the diameter perpendicular to the length (width, W).

  • Record the measurements in a spreadsheet.

  • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • Measurements are typically taken 2-3 times per week. Treatment often begins when tumors reach a mean volume of 100-200 mm³.[4]

Part 3: Molecular Validation: Connecting In Vivo Effects to In Vitro Mechanisms

Observing tumor growth inhibition is only the first step. To truly validate your in vitro findings, you must demonstrate that the therapeutic agent is hitting its intended target and modulating the same signaling pathways in vivo as it did in the petri dish.

G cluster_validation Molecular Validation invitro In Vitro Discovery (e.g., Drug inhibits Pathway X) xenograft Xenograft Efficacy Study (Tumor Growth Inhibition Observed) invitro->xenograft Translate to in vivo harvest Tumor Harvest at Endpoint xenograft->harvest Collect samples ihc Immunohistochemistry (IHC) (Confirm target localization & downstream marker expression in tissue context) harvest->ihc wb Western Blot (Quantify protein levels of Pathway X components) harvest->wb conclusion Validation Confirmed: In vivo mechanism matches in vitro hypothesis ihc->conclusion wb->conclusion

Caption: Overall workflow for validating in vitro findings in vivo.

Protocol: Tumor Tissue Harvest and Processing
  • At the study endpoint, euthanize the mouse according to approved IACUC protocols.

  • Using sterile surgical instruments, carefully excise the tumor.

  • Remove any non-tumor tissue (e.g., skin, fascia).[14]

  • Rinse the tumor in cold PBS.

  • For multiple downstream applications, divide the tumor:

    • One portion for snap-freezing in liquid nitrogen (for Western blot). Store at -80°C.

    • One portion for fixation in 10% neutral-buffered formalin for 24 hours, followed by transfer to 70% ethanol (for IHC).

Western Blotting for Target Pathway Analysis

Western blotting is a powerful technique to quantify changes in protein expression, confirming that a drug has engaged its target and modulated the intended signaling pathway.[17][18]

Protocol: Western Blot on Xenograft Tissue

  • Protein Extraction: Homogenize a small piece of snap-frozen tumor tissue (~50-100 mg) in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (e.g., phosphorylated-AKT, cleaved-caspase-3) overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash again, then add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.

Immunohistochemistry (IHC) for In-Situ Validation

IHC provides crucial spatial context that Western blotting lacks. It allows you to visualize protein expression and localization within the tumor architecture, confirming, for example, that a downstream marker is downregulated specifically within tumor cells and not the surrounding stroma.[19][20]

Protocol: IHC on Xenograft Tissue

  • Tissue Processing: Process the formalin-fixed tumor tissue and embed it in paraffin (FFPE).

  • Sectioning: Cut 4-5 µm sections from the FFPE block and mount them on charged slides.

  • Deparaffinization & Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate or EDTA buffer to unmask the antigen.

  • Staining:

    • Block endogenous peroxidase activity with 3% H₂O₂.

    • Block non-specific binding sites with a protein block (e.g., normal goat serum).

    • Incubate with the primary antibody for 1 hour at room temperature or overnight at 4°C.

    • Incubate with a biotinylated secondary antibody, followed by an avidin-biotin-HRP complex.

  • Visualization: Add a chromogen substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen.

  • Counterstaining & Mounting: Lightly counterstain the nuclei with hematoxylin, dehydrate the slides, and coverslip.

  • Analysis: A pathologist should score the slides for staining intensity and the percentage of positive cells. Compare staining for key pathway markers (e.g., Ki67 for proliferation, cleaved-caspase-3 for apoptosis) between treatment and control groups.

Part 4: Data Analysis and Interpretation

For tumor growth data, which involves repeated measurements over time, simple t-tests at the final endpoint are often used but can be underpowered and ignore the longitudinal nature of the data.[21] A more robust approach is to use linear mixed-effects regression models .[21] This statistical framework utilizes all data points from all animals, can account for mouse attrition, and provides a more powerful comparison of the tumor growth curves between groups.[21]

Ultimately, the goal is to establish a strong in vitro-in vivo correlation (IVIVC) .[22][23] This means demonstrating that the drug concentrations required to produce an effect in vitro are consistent with the exposures that lead to tumor growth inhibition in vivo.[22] A strong IVIVC, supported by molecular validation data from the xenograft tumors, provides a powerful, self-validating system that builds confidence in a therapeutic candidate as it moves toward clinical development.

References
  • Xenograft-Derived Human Breast Cancer Organoids Can Form Chimeras with Host Mouse Mammary Epithelial Cells Which Promote Tumor Cell Proliferation. MDPI. Available at: [Link]

  • Integrative bioinformatics and experiments identify RIBC2 as a key regulator in the esophageal cancer. PLOS One. Available at: [Link]

  • Biology, Models, and the Analysis of Tumor Xenograft Experiments. AACR Journals. Available at: [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PMC. Available at: [Link]

  • Patient-Derived Xenograft (PDX) Models. Charles River Laboratories. Available at: [Link]

  • A predictive pharmacokinetic-pharmacodynamic model of tumor growth kinetics in xenograft mice after administration of anticancer agents given in combination. PubMed. Available at: [Link]

  • Choosing a cell-line for cancerous xenografts in murine models?. ResearchGate. Available at: [Link]

  • Statistical analysis of comparative tumor growth repeated measures experiments in the ovarian cancer patient derived xenograft (PDX) setting. PMC. Available at: [Link]

  • Assessing Protein Expression in Patient-Derived Xenografts Using Western Blotting. PubMed. Available at: [Link]

  • Xenograft as In Vivo Experimental Model. PubMed. Available at: [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PMC. Available at: [Link]

  • Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. PubMed. Available at: [Link]

  • Development and validation of an immunohistochemistry assay to assess glucocorticoid receptor expression for clinical trials of mifepristone in breast cancer. PMC. Available at: [Link]

  • Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements. PMC. Available at: [Link]

  • Guidelines for the welfare and use of animals in cancer research. PMC. Available at: [Link]

  • Methods to study xenografted human cancer in genetically diverse mice. PMC. Available at: [Link]

  • Assessing Protein Expression in Patient-Derived Xenografts Using Western Blotting. ResearchGate. Available at: [Link]

  • Robust and accurate method for measuring tumor volume using optical 3D scanning for nonclinical in vivo efficacy study. bioRxiv. Available at: [Link]

  • From lab to animal facility: A complete guide for tumor xenograft model creation. ResearchGate. Available at: [Link]

  • Predictive Pharmacokinetic-Pharmacodynamic Modeling of Tumor Growth Kinetics in Xenograft Models after Administration of Anticancer Agents. AACR Journals. Available at: [Link]

  • Experimental design of the xenograft model used for assessing... ResearchGate. Available at: [Link]

  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. Available at: [Link]

  • Validation of Immunohistochemical Assays for Integral Biomarkers in the NCI-MATCH EAY131 Clinical Trial. AACR Journals. Available at: [Link]

  • Involuntary Donation: Animal Welfare and Xenotransplantation. The Hastings Center. Available at: [Link]

  • How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research. The Jackson Laboratory. Available at: [Link]

  • Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. MDPI. Available at: [Link]

  • Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting. PLOS One. Available at: [Link]

  • Statistical Analysis of Xenograft Tumor Growth Change?. ResearchGate. Available at: [Link]

  • Personalized In Vitro and In Vivo Cancer Models to Guide Precision Medicine. AACR Journals. Available at: [Link]

  • Predictive pharmacokinetic-pharmacodynamic modeling of tumor growth after administration of an anti-angiogenic agent, bevacizumab, as single-agent and combination therapy in tumor xenografts. PubMed. Available at: [Link]

  • Xenograft Tumor Model: Tips to Consider for Imaging. Spectral Instruments Imaging. Available at: [Link]

  • The validation in in vivo xenograft model. (A) Representative images of... ResearchGate. Available at: [Link]

  • Exploring a model-based analysis of patient derived xenograft studies in oncology drug development. PubMed. Available at: [Link]

  • principles of analytic validation of immunohistochemical assays guideline update. College of American Pathologists. Available at: [Link]

  • Potential Role of In Vitro-In Vivo Correlations (IVIVC) for the Development of Plant-Derived Anticancer Drugs. PubMed. Available at: [Link]

  • When to Use Conventional Cell Line Derived Xenograft Models. Crown Bioscience Blog. Available at: [Link]

  • In Vitro Models: Bridging the Gap Between the Lab and the Clinic. LIDE Biotech. Available at: [Link]

  • A predictive pharmacokinetic-pharmacodynamic model of tumor growth kinetics in xenograft mice after administration of anticancer agents given in combination. ResearchGate. Available at: [Link]

  • An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models. PubMed. Available at: [Link]

  • Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper. ResearchGate. Available at: [Link]

  • Histochemistry, and immunohistochemistry staining of xenografts. A-C:... ResearchGate. Available at: [Link]

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Safety Operating Guide

N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Handling & Disposal of N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide

Executive Summary & Risk Profile

This compound is a complex heterocyclic intermediate.[1] Structurally, it belongs to the quinazolinone class, a scaffold common in bioactive pharmaceutical compounds (e.g., sedative-hypnotics like methaqualone or NSAIDs like proquazone).[2]

Because this specific derivative is often an intermediate or impurity rather than a final commercial drug, it lacks a specific RCRA waste code (P- or U-list).[2][1] However, due to the bioactive potential of the quinazolinone pharmacophore and the presence of acetamide moieties (Acetamide is a Group 2B carcinogen), this substance must be managed as High-Potency Hazardous Organic Waste .

Core Safety Directive: Under no circumstances should this compound be disposed of via sanitary sewer systems. The only validated disposal method is High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility).[2]

Physicochemical & Safety Characterization

Before disposal, the waste generator must characterize the material to ensure compatibility with waste streams.

PropertyValue / EstimationOperational Implication
Physical State Solid (Crystalline Powder)Dust generation risk; requires HEPA filtration during handling.[2][1]
Solubility Low water solubility; Soluble in DMSO, DCMDo not attempt aqueous dilution for disposal.[2][1]
Stability Stable under ambient conditionsCan be stored in standard satellite accumulation areas.[2][1]
Hazard Class Toxic / Irritant / Suspected Carcinogen Handle as a Potent Compound (Band 3/4).[2][1]
RCRA Status Non-listed; Process WasteDefaults to D001 (if in solvent) or Toxic Organic .

Operational Protocol: Disposal Workflow

This protocol utilizes a "Cradle-to-Grave" approach, ensuring that the chain of custody remains intact from the benchtop to the incinerator.

Phase 1: Segregation & Pre-Treatment[2]
  • Do Not Mix: Never commingle this waste with oxidizers (e.g., Nitric Acid, Peroxides) or reactive metals.[2][1] The amide linkages can hydrolyze under strong acidic/basic conditions, releasing acetamide (carcinogen) and the quinazolinone core.

  • Solid Waste: Collect pure solid substance in a dedicated, wide-mouth jar (HDPE or Amber Glass).[2][1]

  • Liquid Waste (Mother Liquor): If the substance is dissolved in solvent (e.g., Dichloromethane, Ethyl Acetate), segregate into "Halogenated" or "Non-Halogenated" solvent streams based on the carrier solvent.[2]

Phase 2: Packaging & Labeling
  • Primary Containment: Double-bag solid waste in 6-mil polyethylene bags before placing it in the drum.

  • Labeling:

    • Must Read: "Hazardous Waste - Toxic Organic Solid."[2][1]

    • Constituents: Explicitly list "Quinazolinone Derivative" and "Acetamide" on the tag.[1]

    • GHS Pictograms: Toxic (Skull & Crossbones), Health Hazard (Torso).[2][1]

Phase 3: The Disposal Decision Tree

The following diagram illustrates the critical decision logic for disposing of this compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath SolidPack Double Bag (6-mil Poly) Place in HDPE Drum SolidPath->SolidPack SolventCheck Identify Carrier Solvent LiquidPath->SolventCheck Labeling Label: 'Toxic Organic Waste' List: Quinazolinone Derivative SolidPack->Labeling HaloStream Halogenated Stream (e.g., DCM, Chloroform) SolventCheck->HaloStream Contains Halogens NonHaloStream Non-Halogenated Stream (e.g., MeOH, EtOAc) SolventCheck->NonHaloStream No Halogens HaloStream->Labeling NonHaloStream->Labeling Storage Satellite Accumulation Area (Max 90 Days) Labeling->Storage Destruction Final Disposal: High-Temp Incineration (TSDF) Storage->Destruction Authorized Pickup

Figure 1: Decision logic for the segregation and disposal of quinazolinone intermediates.

Emergency Contingencies (Spill Response)

In the event of a spill outside of a fume hood, immediate action is required to prevent aerosolization of the bioactive dust.

  • Evacuate: Clear the immediate area.

  • PPE Up: Don Tyvek suit, double nitrile gloves, and N95 or P100 respirator (dust inhalation is the primary vector of toxicity).[2]

  • Containment:

    • Dry Spill: Do not sweep (creates dust).[2][1] Cover with wet paper towels or use a HEPA-filtered vacuum dedicated to hazardous chemicals.[2][1]

    • Wet Spill: Absorb with vermiculite or chem-pads.[2][1]

  • Decontamination: Wash the surface with a 10% bleach solution (oxidative degradation) followed by soap and water.[2][1] Note: Bleach may degrade the ring structure, but incineration of the cleanup debris is still required.

Regulatory & Compliance Context

  • EPA RCRA: While not explicitly P-listed, this compound meets the criteria for Process Waste .[2][1] Under 40 CFR 262.11, the generator is responsible for determining the hazard. Due to the acetamide functionality, treating it as a carcinogen-bearing waste is the prudent scientific approach [1].

  • Sewer Ban: The EPA's "Sewer Ban" (40 CFR 403.[2][1]5) strictly prohibits discharging pollutants that may cause interference or pass-through.[2][1] Bioactive heterocycles are prime candidates for environmental persistence and must never be drain-disposed [2].[2][1]

References

  • National Research Council. (2011).[2][1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[2][1] [Link]

  • U.S. Environmental Protection Agency. (2019).[2][1] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[2][1] [Link]

  • American Chemical Society. (2023).[2][1] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[2][1] [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.